molecular formula C27H30F3N9O B15092534 (Rac)-BAY-985

(Rac)-BAY-985

Katalognummer: B15092534
Molekulargewicht: 553.6 g/mol
InChI-Schlüssel: HZRJHVDNTDBTOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(Rac)-BAY-985 is a useful research compound. Its molecular formula is C27H30F3N9O and its molecular weight is 553.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C27H30F3N9O

Molekulargewicht

553.6 g/mol

IUPAC-Name

1-[4-[1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]-4-pyridinyl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one

InChI

InChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)

InChI-Schlüssel

HZRJHVDNTDBTOZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F

Herkunft des Produkts

United States

Foundational & Exploratory

(Rac)-BAY-985: A Technical Guide to its Mechanism of Action as a Dual TBK1/IKKε Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BAY-985, also known as BAY-985, is a potent, selective, and orally active small molecule inhibitor targeting the serine/threonine kinases TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). These non-canonical IκB kinases are critical nodes in innate immunity signaling pathways, particularly in the regulation of interferon regulatory factor 3 (IRF3). By acting as an ATP-competitive inhibitor, BAY-985 effectively blocks the phosphorylation of IRF3, a key step in the activation of the type I interferon response. This whitepaper provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of TBK1 and IKKε

This compound is a member of the benzimidazole family of compounds and has been identified as a highly selective dual inhibitor of TBK1 and IKKε.[1][2][3] These two kinases share significant structural homology and play pivotal roles in intracellular signaling cascades that are activated in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

The primary mechanism of action of BAY-985 is its ability to compete with ATP for binding to the catalytic sites of TBK1 and IKKε.[4][5] This competitive inhibition prevents the autophosphorylation and activation of these kinases, thereby blocking their ability to phosphorylate downstream substrates. The most well-characterized downstream effector of TBK1 and IKKε is the transcription factor IRF3. Upon activation, TBK1/IKKε phosphorylate IRF3, leading to its dimerization and translocation to the nucleus, where it induces the transcription of type I interferons and other inflammatory genes. BAY-985 effectively abrogates this signaling cascade by inhibiting the initial phosphorylation of IRF3.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound against Target Kinases

TargetAssay ConditionIC50 (nM)Reference
TBK1Low ATP2
TBK1High ATP30
IKKε-2
This compound (TBK1)-1.5

Table 2: Cellular Activity of this compound

AssayCell LineIC50 (nM)Reference
pIRF3 InhibitionMDA-MB-23174
Anti-proliferativeSK-MEL-2 (NRAS, TP53 mutated)900
Anti-proliferativeACHN (CDKN2A mutated)7260

Table 3: Selectivity Profile of this compound against Off-Target Kinases

Off-Target KinaseIC50 (nM)Reference
FLT3123
RSK4276
DRAK1311
ULK17930

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental evaluation of this compound, the following diagrams have been generated using the DOT language.

BAY985_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_kinase_complex TBK1/IKKε Complex cluster_downstream Downstream Effects PRR Pattern Recognition Receptors (e.g., RIG-I, MDA5) MAVS MAVS PRR->MAVS Activation TBK1 TBK1 MAVS->TBK1 Recruitment & Activation IKKe IKKε MAVS->IKKe Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IKKe->IRF3 Phosphorylation pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferon Gene Expression Nucleus->IFN BAY985 This compound BAY985->TBK1 Inhibition BAY985->IKKe Inhibition

Caption: Mechanism of action of this compound in the TBK1/IKKε signaling pathway.

Experimental_Workflow_BAY985 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis kinase_assay Biochemical Kinase Assay (TBK1/IKKε) cellular_assay Cellular pIRF3 Assay kinase_assay->cellular_assay Confirm cellular activity ic50_calc IC50 Determination kinase_assay->ic50_calc proliferation_assay Cell Proliferation Assay cellular_assay->proliferation_assay Assess anti-proliferative effect cellular_assay->ic50_calc pk_study Pharmacokinetic Studies (e.g., in rats) proliferation_assay->pk_study Evaluate drug-like properties proliferation_assay->ic50_calc efficacy_study Xenograft Efficacy Model (e.g., SK-MEL-2 in mice) pk_study->efficacy_study Test in vivo anti-tumor activity pk_params PK Parameter Calculation (t1/2, CL, Vss) pk_study->pk_params tumor_growth Tumor Growth Inhibition (T/C ratio) efficacy_study->tumor_growth start Compound Synthesis (this compound) start->kinase_assay Determine IC50

Caption: A representative experimental workflow for the evaluation of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are often proprietary. However, based on the available literature, the following sections outline the general methodologies employed in key experiments.

TR-FRET-Based Kinase Activity Inhibition Assay
  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the phosphorylation of a substrate peptide by the target kinase (TBK1 or IKKε). Inhibition of the kinase by this compound results in a decreased TR-FRET signal.

  • General Protocol:

    • Recombinant human TBK1 or IKKε enzyme is incubated with a biotinylated peptide substrate and ATP in a suitable assay buffer.

    • This compound is added at various concentrations to determine its inhibitory effect.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) are added.

    • After an incubation period, the TR-FRET signal is read on a compatible plate reader.

    • IC50 values are calculated from the dose-response curves. Assays are typically run at both low and high ATP concentrations to determine the mode of inhibition.

Cellular Phospho-IRF3 (pIRF3) Assay
  • Principle: This assay quantifies the level of phosphorylated IRF3 in cells following stimulation of an innate immune pathway. Inhibition of TBK1/IKKε by this compound leads to a reduction in pIRF3 levels.

  • General Protocol:

    • Cells, such as MDA-MB-231, are seeded in microtiter plates.

    • Cells are pre-incubated with varying concentrations of this compound.

    • An agonist that activates the TBK1/IKKε pathway (e.g., a STING agonist or viral mimic) is added to stimulate IRF3 phosphorylation.

    • After a set incubation time, cells are lysed, and the level of pIRF3 is measured using methods such as ELISA or high-content imaging with a specific anti-pIRF3 antibody.

    • IC50 values are determined by plotting the pIRF3 signal against the concentration of this compound.

Cell Proliferation Assay
  • Principle: This assay measures the effect of this compound on the proliferation of cancer cell lines.

  • General Protocol:

    • Cancer cell lines, such as SK-MEL-2 and ACHN, are seeded in 384-well microtiter plates.

    • The following day, this compound is added at a range of concentrations.

    • Cells are incubated for a period, typically 96 hours.

    • Cell viability or proliferation is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured, and IC50 values are calculated from the resulting dose-response curves.

In Vivo Xenograft Model
  • Principle: This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

  • General Protocol:

    • Female NMRI nude mice are subcutaneously implanted with human cancer cells, for example, the SK-MEL-2 melanoma cell line.

    • Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

    • This compound is administered orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, twice daily).

    • Tumor volume and body weight are monitored regularly throughout the study.

    • At the end of the study, tumors are excised and weighed. The anti-tumor efficacy is often expressed as the ratio of the mean tumor weight of the treated group to the mean tumor weight of the control group (T/C ratio).

Pharmacokinetics

Pharmacokinetic studies in male rats have shown that BAY-985 has high clearance (CLb = 4.0 L/h/kg), a large volume of distribution at steady state (Vss = 2.9 L/kg), and a short terminal half-life (t1/2 = 0.79 h). The oral bioavailability was determined to be low at 11%.

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of TBK1 and IKKε. Its mechanism of action, centered on the ATP-competitive inhibition of these kinases and the subsequent blockade of IRF3 phosphorylation, has been demonstrated through a variety of in vitro and cellular assays. While it displays anti-proliferative effects in certain cancer cell lines, its in vivo anti-tumor efficacy appears to be modest, which may be attributed to its pharmacokinetic properties. Nevertheless, this compound serves as a valuable chemical probe for elucidating the biological functions of TBK1 and IKKε in health and disease.

References

(Rac)-BAY-985: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BAY-985 has emerged as a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and its homolog IκB kinase ε (IKKε), key regulators of innate immunity and inflammatory signaling. This technical guide provides an in-depth overview of the target specificity and selectivity of this compound, compiled from publicly available data. The information presented herein is intended to support further research and drug development efforts centered on this compound. It is important to note that the designation "(Rac)-" suggests a racemic mixture, while "BAY-985" is used to refer to a specific, highly active enantiomer. This guide will focus on the data available for the active enantiomer, BAY-985, where specified.

Core Target Profile of BAY-985

BAY-985 is an ATP-competitive inhibitor of TBK1 and IKKε. Its high potency is demonstrated by low nanomolar half-maximal inhibitory concentrations (IC50) in biochemical assays.

Table 1: Primary Target Inhibition by BAY-985

TargetIC50 (nM)Assay Conditions
TBK11.5 - 2Low ATP concentration[1][2][3][4]
TBK130High ATP concentration[5]
IKKε2Low ATP concentration

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target effects can lead to unforeseen toxicities or polypharmacology. BAY-985 has been profiled against various kinase panels to determine its selectivity.

Table 2: Off-Target Kinase Inhibition by BAY-985

Off-Target KinaseIC50 / Kd (nM)Assay Type/Source
FLT3123IC50 (Bayer internal kinase panel)
RSK4276IC50
DRAK1 (STK17A)311IC50
DRAK1 (STK17A)74Kd (DiscoverX)
DRAK1 (STK17A)310IC50 (Eurofins kinase panel)
ULK17930IC50
MAP2K5847IC50 (Bayer internal kinase panel)
MAP3K199.6Kd (DiscoverX)
SYK31% inhibition @ 100nMDiscoverX

Cellular Activity

The inhibitory activity of BAY-985 has been confirmed in cellular assays, demonstrating its ability to engage its target and modulate downstream signaling pathways in a cellular context.

Table 3: Cellular Activity of BAY-985

Cellular AssayCell LineIC50 (nM)
pIRF3 InhibitionMDA-MB-23174
Anti-proliferationSK-MEL-2 (NRAS and TP53 mutated)900
Anti-proliferationACHN (CDKN2A mutated)7260

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used to characterize the activity of BAY-985, based on available information.

TR-FRET-Based Kinase Activity Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity in a high-throughput format.

Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. The assay utilizes a europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and allowing FRET to occur. Inhibition of the kinase results in a decrease in the FRET signal.

General Protocol:

  • Reagents:

    • Recombinant human TBK1 or IKKε enzyme.

    • Biotinylated peptide substrate.

    • ATP.

    • This compound or BAY-985 dilutions.

    • TR-FRET detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-conjugated acceptor fluorophore).

    • Assay buffer.

  • Procedure:

    • Add the kinase and inhibitor (BAY-985) to the wells of a microplate and incubate.

    • Initiate the kinase reaction by adding the substrate peptide and ATP.

    • Incubate to allow for substrate phosphorylation.

    • Stop the reaction and add the TR-FRET detection reagents.

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Phospho-IRF3 (pIRF3) Mechanistic Assay

This assay quantifies the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a direct downstream substrate of TBK1 and IKKε.

Principle: In response to stimuli that activate the TBK1/IKKε pathway, IRF3 is phosphorylated at specific serine residues. This phosphorylation event is a key step in the activation of the type I interferon response. The inhibition of TBK1/IKKε by BAY-985 is expected to reduce the levels of phosphorylated IRF3.

General Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., MDA-MB-231) in appropriate media.

  • Treatment:

    • Seed cells in a multi-well plate.

    • Treat the cells with various concentrations of BAY-985.

    • Stimulate the cells with an agent known to activate the TBK1/IKKε pathway (e.g., poly(I:C) or other innate immune stimuli).

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Detection:

    • Quantify the amount of phosphorylated IRF3 (at Ser386 or Ser396) in the cell lysates using a sensitive detection method such as:

      • ELISA/HTRF: Use a sandwich immunoassay with antibodies specific for total IRF3 and phospho-IRF3.

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-IRF3 and total IRF3.

  • Data Analysis: Normalize the phospho-IRF3 signal to the total IRF3 signal and determine the IC50 of BAY-985 for the inhibition of IRF3 phosphorylation.

Signaling Pathways and Visualizations

TBK1/IKKε Signaling Pathway

TBK1 and IKKε are central kinases in the signaling cascade that leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons. This pathway is crucial for the innate immune response to viral and bacterial infections.

TBK1_IKKe_Signaling cluster_upstream Upstream Activation cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects cluster_inhibition Inhibition PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., MAVS, TRIF) PRR->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe recruitment & activation IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylation pIRF3 p-IRF3 (dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocation IFN Type I Interferon Gene Expression Nucleus->IFN BAY985 This compound BAY985->TBK1_IKKe inhibition

Caption: TBK1/IKKε signaling pathway and the point of inhibition by this compound.

Experimental Workflow: TR-FRET Kinase Assay

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor using a TR-FRET based kinase assay.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Dispense inhibitor and kinase into microplate A->D B Prepare kinase solution (TBK1 or IKKε) B->D C Prepare substrate/ATP solution F Add substrate/ATP to initiate reaction C->F E Incubate D->E E->F G Incubate to allow phosphorylation F->G H Add TR-FRET detection reagents G->H I Incubate H->I J Read plate on a TR-FRET reader I->J K Calculate % inhibition J->K L Plot inhibition curve and determine IC50 K->L

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Conclusion

This compound is a potent and selective dual inhibitor of TBK1 and IKKε. The available data demonstrates its high affinity for its primary targets and a favorable selectivity profile against a range of other kinases. Its demonstrated cellular activity in inhibiting the phosphorylation of IRF3 confirms its mechanism of action in a physiological context. This technical guide provides a comprehensive summary of the currently available information on this compound, offering a valuable resource for researchers in the fields of immunology, oncology, and drug discovery. Further investigation into the distinct activities of the individual enantiomers and in vivo studies will continue to delineate the full therapeutic potential of this compound.

References

(Rac)-BAY-985 role in innate immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of (Rac)-BAY-985 in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective, ATP-competitive small molecule inhibitor of the non-canonical IκB kinase (IKK) family members, TANK-binding kinase 1 (TBK1) and IKKε.[1][2] These kinases are central nodes in the innate immune system, playing a critical role in the response to pathogenic threats, particularly viral infections, by mediating the production of type I interferons (IFNs).[3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its established and potential roles in modulating innate immune signaling pathways. The guide is intended for researchers in immunology, drug discovery, and related fields who are interested in utilizing this compound as a chemical probe to investigate TBK1/IKKε biology or as a starting point for therapeutic development.

Introduction to this compound

This compound is a benzimidazole derivative that has been identified as a dual inhibitor of TBK1 and IKKε.[5] Its high potency and selectivity make it a valuable tool for dissecting the physiological and pathological functions of these kinases. While much of the initial research on BAY-985 has focused on its anti-proliferative effects in cancer models, its mechanism of action directly implicates it as a modulator of innate immunity.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for binding to the kinase domain of TBK1 and IKKε. This inhibition prevents the autophosphorylation and activation of these kinases, thereby blocking their ability to phosphorylate downstream substrates.

A primary and well-characterized downstream effector of TBK1 and IKKε is the interferon regulatory factor 3 (IRF3). Upon activation of upstream pattern recognition receptors (PRRs) by pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, TBK1/IKKε are recruited to signaling complexes where they phosphorylate IRF3. This phosphorylation event induces a conformational change in IRF3, leading to its dimerization, nuclear translocation, and subsequent induction of type I IFN gene expression (e.g., IFN-α and IFN-β). By inhibiting TBK1 and IKKε, this compound effectively blocks the phosphorylation of IRF3, thus abrogating this critical antiviral signaling cascade.

Data Presentation

The following tables summarize the quantitative data available for this compound, providing a clear comparison of its inhibitory activity across different assays and cell lines.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC₅₀ (nM)Assay ConditionsReference(s)
TBK11.5Not specified
TBK12Low ATP
TBK130High ATP
IKKε2Not specified
FLT3123Not specified
RSK4276Not specified
DRAK1311Not specified
ULK17930Not specified

Table 2: Cellular Activity of this compound

AssayCell LineIC₅₀ (nM)Reference(s)
IRF3 PhosphorylationMDA-MB-23174
Cell ProliferationSK-MEL-2 (Melanoma)900
Cell ProliferationACHN (Renal)7260

Role in Innate Immunity Signaling

The innate immune system relies on a limited number of germline-encoded PRRs to detect conserved molecular structures of microorganisms. Activation of these receptors initiates signaling cascades that culminate in the production of inflammatory cytokines, chemokines, and interferons, which collectively orchestrate the initial defense against infection.

TBK1 and IKKε are key kinases that integrate signals from multiple PRR pathways, including:

  • Toll-like Receptors (TLRs): Specifically, the endosomal TLRs (TLR3, TLR7/8, and TLR9) that recognize viral nucleic acids, and the cell surface TLR4, which recognizes bacterial lipopolysaccharide (LPS).

  • RIG-I-like Receptors (RLRs): Cytosolic sensors of viral RNA, such as RIG-I and MDA5.

  • Cytosolic DNA Sensors: Including cGAS, which produces the second messenger cGAMP to activate the adaptor protein STING, a potent activator of TBK1.

Given its potent inhibition of TBK1 and IKKε, this compound is expected to suppress the production of type I interferons and other inflammatory mediators downstream of these pathways. While direct experimental evidence of this compound's effects on cytokine production in primary immune cells (e.g., macrophages, dendritic cells) is currently lacking in the public domain, its mechanism of action strongly suggests it would be an effective inhibitor of PAMP-induced innate immune responses.

Mandatory Visualizations

Signaling Pathway Diagram

TBK1_IKKe_Signaling cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action TLR TLR3/4/7/8/9 TBK1 TBK1 TLR->TBK1 IKKe IKKε TLR->IKKe RLR RIG-I/MDA5 RLR->TBK1 RLR->IKKe cGAS_STING cGAS-STING cGAS_STING->TBK1 cGAS_STING->IKKe IRF3 IRF3 TBK1->IRF3 Phosphorylation IKKe->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer Dimerization nucleus Nucleus IRF3_dimer->nucleus Translocation IFN Type I Interferon Genes (IFN-β, etc.) nucleus->IFN BAY985 This compound BAY985->TBK1 BAY985->IKKe

Caption: this compound inhibits TBK1/IKKε, blocking IRF3 phosphorylation and Type I IFN production.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis plate 384-well plate incubation Incubate at room temperature plate->incubation compound Serial dilution of This compound compound->plate kinase_mix Kinase (TBK1/IKKε), ATP, and fluorescent substrate mixture kinase_mix->plate add_ab Add Stop Solution & Europium-labeled phospho-specific antibody incubation->add_ab read_plate Read TR-FRET signal on plate reader add_ab->read_plate plot Plot signal vs. compound concentration read_plate->plot ic50 Calculate IC₅₀ value plot->ic50

Caption: Workflow for determining the IC₅₀ of this compound using a TR-FRET kinase assay.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

TR-FRET Based Kinase Activity Inhibition Assay

This protocol is a generalized procedure based on common practices for determining kinase inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

Objective: To determine the IC₅₀ value of this compound against TBK1 and IKKε.

Materials:

  • Recombinant human TBK1 or IKKε

  • Biotinylated peptide substrate

  • ATP

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 10 mM EDTA in TR-FRET dilution buffer)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add a small volume (e.g., 2-5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a kinase/substrate mixture in assay buffer containing the recombinant kinase (TBK1 or IKKε) and the biotinylated peptide substrate.

  • Add the kinase/substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Kₘ for the respective kinase to accurately determine the IC₅₀ of an ATP-competitive inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Stop the reaction by adding the stop solution containing EDTA.

  • Add the detection reagents: a mixture of Europium-labeled anti-phospho-substrate antibody and SA-APC.

  • Incubate the plate in the dark at room temperature for at least 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

  • The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The data is then normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor or no enzyme).

  • The IC₅₀ value is determined by fitting the normalized data to a four-parameter logistic equation using appropriate software.

Cell Proliferation Assay

This protocol describes a common method for assessing the anti-proliferative effects of a compound.

Objective: To determine the IC₅₀ of this compound for inhibiting the proliferation of cancer cell lines such as SK-MEL-2.

Materials:

  • SK-MEL-2 or ACHN cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 384-well white microtiter plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Seed cells in a 384-well white plate at a predetermined density (e.g., 800 cells/well for SK-MEL-2) in 50 µL of medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • The following day, add various concentrations of this compound to the wells. A digital dispenser can be used for accurate addition of small volumes.

  • Incubate the plates for 96 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and plot against the concentration of this compound.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of TBK1 and IKKε. Its ability to block the phosphorylation of IRF3 confirms its engagement of a critical pathway in innate immunity. While current data primarily highlight its anti-proliferative effects in cancer models, its mechanism of action positions it as a powerful tool for investigating the role of TBK1/IKKε in various aspects of innate immunity, including antiviral responses, inflammation, and autoimmunity.

Future research should focus on characterizing the effects of this compound directly on primary innate immune cells. Key experiments would include:

  • Measuring the inhibition of cytokine and chemokine production (e.g., IFN-β, TNF-α, IL-6, CXCL10) in macrophages and dendritic cells stimulated with various PAMPs.

  • Assessing its efficacy in in vivo models of viral infection or inflammatory disease.

  • Exploring its potential therapeutic utility in diseases characterized by aberrant TBK1/IKKε activation.

By expanding the biological characterization of this compound in relevant immune contexts, the scientific community can fully leverage its potential as both a research tool and a lead compound for novel immunomodulatory therapies.

References

(Rac)-BAY-985: An In-Depth Technical Guide to its Effects on the STING Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BAY-985 is a potent and highly selective, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These two kinases are critical downstream effectors of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system responsible for detecting cytosolic DNA. By inhibiting TBK1 and IKKε, this compound effectively modulates STING-dependent signaling, primarily impacting the production of type I interferons (IFNs) through the inhibition of Interferon Regulatory Factor 3 (IRF3) phosphorylation. This technical guide provides a comprehensive overview of the effects of this compound on the STING pathway, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to the STING Pathway

The cGAS-STING pathway is a fundamental mechanism of the innate immune system that senses the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. Activated STING translocates to the Golgi apparatus, where it serves as a scaffold to recruit and activate TBK1. TBK1, in turn, phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I IFNs (e.g., IFN-β) and other inflammatory cytokines. STING activation also leads to the activation of the NF-κB pathway, a process in which TBK1 and its homolog IKKε play a redundant role.

This compound: Mechanism of Action in the STING Pathway

This compound is a potent inhibitor of TBK1 and IKKε. Its mechanism of action within the STING pathway is the direct inhibition of these kinases, thereby preventing the phosphorylation of their downstream substrates. This primarily affects the IRF3 activation arm of the STING pathway, as IRF3 phosphorylation is highly dependent on TBK1 kinase activity. The NF-κB activation arm is also affected, although studies suggest that TBK1 and IKKε have redundant functions in this branch, and it may be less sensitive to TBK1/IKKε inhibition compared to the IRF3 branch.

Below is a diagram illustrating the STING signaling pathway and the point of intervention for this compound.

STING_Pathway STING Signaling Pathway and this compound Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_downstream Downstream Signaling cluster_inhibition Inhibition cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_inactive STING (inactive) cGAMP->STING_inactive binds STING_active STING (active) STING_inactive->STING_active activates & translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IKKe IKKε STING_active->IKKe recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB phosphorylates (redundant w/ IKKε) IKKe->NFkB phosphorylates (redundant w/ TBK1) pIRF3 p-IRF3 (dimerized) IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs induces transcription pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokines pNFkB->Cytokines induces transcription BAY985 This compound BAY985->TBK1 BAY985->IKKe

Caption: STING pathway and this compound mechanism.

Quantitative Data

This compound has been characterized through various biochemical and cellular assays to determine its potency and selectivity. The following tables summarize the key quantitative data available.

Table 1: Biochemical Potency of this compound

TargetAssay ConditionIC50 (nM)Reference
TBK1Low ATP1.5[1]
TBK1High ATP30[2]
IKKε-2[2]

Table 2: Cellular Activity of this compound

AssayCell LineIC50 (nM)Reference
pIRF3 InhibitionMDA-MB23174[2][3]
Anti-proliferativeSK-MEL-2900
Anti-proliferativeACHN7260

Table 3: Kinase Selectivity Profile of BAY-985

Off-Target KinaseIC50 (nM)Reference
FLT3123
RSK4276
DRAK1311
ULK17930

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound on the STING pathway.

TBK1/IKKε In Vitro Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of TBK1 or IKKε by this compound.

Materials:

  • Recombinant human TBK1 or IKKε enzyme

  • Biotinylated peptide substrate

  • ATP

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Allophycocyanin (APC)-labeled streptavidin (acceptor)

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the TBK1 or IKKε enzyme and the biotinylated peptide substrate in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding 5 µL of TR-FRET detection buffer containing the europium-labeled antibody and APC-labeled streptavidin.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

TR_FRET_Workflow TR-FRET Kinase Assay Workflow start Start prep_compound Prepare this compound dilutions start->prep_compound add_compound Add compound to plate prep_compound->add_compound add_enzyme_substrate Add enzyme and substrate add_compound->add_enzyme_substrate incubate1 Incubate 15 min add_enzyme_substrate->incubate1 add_atp Add ATP to start reaction incubate1->add_atp incubate2 Incubate 60 min add_atp->incubate2 add_detection Add TR-FRET detection reagents incubate2->add_detection incubate3 Incubate 60 min add_detection->incubate3 read_plate Read plate on TR-FRET reader incubate3->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for TR-FRET kinase assay.

Cellular pIRF3 Inhibition Assay (Western Blot)

This protocol details the assessment of this compound's ability to inhibit STING-induced IRF3 phosphorylation in a cellular context.

Materials:

  • MDA-MB231 cells (or other suitable cell line expressing STING)

  • Cell culture medium and supplements

  • This compound

  • STING agonist (e.g., cGAMP, DMXAA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MDA-MB231 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

  • Stimulate the cells with a STING agonist (e.g., 10 µg/mL cGAMP) for 3 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-IRF3, total IRF3, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities. Normalize p-IRF3 levels to total IRF3 and β-actin.

Western_Blot_Workflow pIRF3 Western Blot Workflow start Start seed_cells Seed MDA-MB231 cells start->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with STING agonist pretreat->stimulate lyse_cells Lyse cells and quantify protein stimulate->lyse_cells sds_page SDS-PAGE and Western transfer lyse_cells->sds_page block Block membrane sds_page->block primary_ab Incubate with primary antibodies block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab develop Develop and image secondary_ab->develop quantify Quantify band intensities develop->quantify end End quantify->end

Caption: Western blot workflow for pIRF3.

STING-Dependent NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the effect of this compound on STING-induced NF-κB activation.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmids for human STING

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • This compound

  • STING agonist (e.g., cGAMP)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells in a 96-well plate with the STING expression plasmid, NF-κB luciferase reporter plasmid, and Renilla luciferase control plasmid.

  • After 24 hours, pre-treat the cells with a serial dilution of this compound or DMSO for 1 hour.

  • Stimulate the cells with a STING agonist for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound is a valuable research tool for dissecting the roles of TBK1 and IKKε in the STING pathway and other signaling cascades. Its high potency and selectivity make it a suitable chemical probe for in vitro and in vivo studies. This technical guide provides the essential information and methodologies for researchers to effectively utilize this compound in their investigations of STING-mediated immunity and its implications in various diseases. Further research is warranted to explore the full therapeutic potential of inhibiting TBK1/IKKε in STING-driven pathologies.

References

(Rac)-BAY-985: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BAY-985 is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3][4][5] These noncanonical IκB kinases are crucial players in innate immunity signaling pathways, and their dysregulation has been implicated in various inflammatory diseases and cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.

Discovery of this compound

The discovery of this compound originated from a high-throughput screening (HTS) of a compound library to identify inhibitors of the TBK1/IKKε pathway. The screening cascade involved a cell-based assay measuring the inhibition of interferon regulatory factor 3 (IRF3) phosphorylation, a key downstream event of TBK1/IKKε activation. This was followed by biochemical assays to confirm direct inhibition of the kinases. Through these efforts, a family of benzimidazoles was identified as a promising starting point for medicinal chemistry optimization, ultimately leading to the identification of BAY-985.

Synthesis of this compound

The chemical synthesis of this compound is detailed in the supporting information of the primary publication by Lefranc et al. (2020) in the Journal of Medicinal Chemistry. The synthesis is a multi-step process involving the construction of the core benzimidazole scaffold followed by the coupling of the side chains.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of TBK1 and IKKε with high selectivity over other kinases. Its mechanism of action is the competitive inhibition of ATP binding to the kinase domain of TBK1 and IKKε, thereby preventing the phosphorylation of their downstream substrates, most notably IRF3. The inhibition of IRF3 phosphorylation prevents its dimerization and translocation to the nucleus, which in turn blocks the transcription of type I interferons and other inflammatory genes.

Signaling Pathway of TBK1/IKKε and Inhibition by this compound

TBK1_IKKe_Pathway PRRs Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., MAVS, TRIF) PRRs->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe Activation IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocation IFN_Genes Type I Interferon Gene Transcription Nucleus->IFN_Genes Induction BAY985 This compound BAY985->TBK1_IKKe

Caption: Signaling pathway of TBK1/IKKε activation and its inhibition by this compound.

Quantitative Data

The biological activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Target Assay Condition IC50 (nM)
TBK1low ATP2
TBK1high ATP30
IKKε-2
pIRF3 (cellular)-74

Table 1: In vitro inhibitory activity of this compound.

Cell Line Description IC50 (nM)
SK-MEL-2Human melanoma900
ACHNHuman renal cell carcinoma7260

Table 2: Anti-proliferative activity of this compound.

Kinase IC50 (nM)
FLT3123
RSK4276
DRAK1311
ULK17930

Table 3: Kinase selectivity profile of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided in the supporting information of Lefranc et al., J. Med. Chem. 2020, 63, 2, 601–612. Below are summaries of the key experimental methodologies.

General Workflow for Synthesis and Evaluation

experimental_workflow Start Synthesis of This compound Purification Purification and Structural Characterization Start->Purification Biochemical_Assays Biochemical Assays (TBK1/IKKε Inhibition) Purification->Biochemical_Assays Cellular_Assays Cellular Assays (pIRF3 Inhibition) Biochemical_Assays->Cellular_Assays Proliferation_Assays Cell Proliferation Assays (e.g., SK-MEL-2) Cellular_Assays->Proliferation_Assays Selectivity_Screening Kinase Selectivity Screening Proliferation_Assays->Selectivity_Screening In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Selectivity_Screening->In_Vivo_Studies End Data Analysis and Conclusion In_Vivo_Studies->End

Caption: General experimental workflow for the synthesis and evaluation of this compound.

TBK1/IKKε Inhibition Assay (TR-FRET)

This assay quantifies the inhibitory effect of this compound on the kinase activity of recombinant human TBK1 and IKKε. The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents and Materials: Recombinant human TBK1 or IKKε enzyme, biotinylated peptide substrate, ATP, assay buffer, and TR-FRET detection reagents.

  • Procedure:

    • The inhibitor is pre-incubated with the kinase in the assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and streptavidin-XL665) are added.

    • After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular pIRF3 Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of IRF3 in a cellular context.

  • Cell Line: A suitable cell line, such as MDA-MB-231 cells engineered to express mouse IRF3, is used.

  • Procedure:

    • Cells are seeded in microplates and treated with various concentrations of this compound.

    • The TBK1/IKKε pathway is stimulated (e.g., using poly(I:C)).

    • After a defined incubation period, the cells are lysed.

    • The level of phosphorylated IRF3 in the cell lysate is quantified using a suitable method, such as a sandwich ELISA or a TR-FRET-based assay.

  • Data Analysis: IC50 values are determined from the dose-response curves.

Cell Proliferation Assay (e.g., using SK-MEL-2 cells)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

  • Cell Line: SK-MEL-2 human melanoma cells are a commonly used model.

  • Procedure:

    • Cells are seeded in 96-well or 384-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of this compound.

    • After a prolonged incubation period (e.g., 72-96 hours), cell viability is measured using a colorimetric or luminescent assay (e.g., CellTiter-Glo).

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the resulting dose-response curves.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of TBK1 and IKKε. Its high potency and selectivity make it a useful tool for dissecting the signaling pathways regulated by these kinases. While it has shown anti-proliferative effects in vitro, its in vivo anti-tumor activity was found to be weak in a human melanoma xenograft model, suggesting that further optimization may be required for therapeutic applications. This technical guide provides a comprehensive summary of the discovery, synthesis, and biological characterization of this compound, serving as a resource for researchers in the field.

References

(Rac)-BAY-985: A Technical Guide to In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BAY-985 is a potent and highly selective, ATP-competitive small molecule inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3][4] These noncanonical IκB kinases are critical nodes in innate immunity signaling pathways, particularly in the induction of type I interferons.[5] this compound has demonstrated significant potency in biochemical and cellular assays, effectively blocking the phosphorylation of the downstream transcription factor, Interferon Regulatory Factor 3 (IRF3). While exhibiting clear antiproliferative effects in specific cancer cell lines in vitro, its in vivo antitumor efficacy has been observed to be more modest. This document provides a comprehensive technical overview of the available in vitro and in vivo data for this compound, including detailed experimental protocols and a visualization of its mechanism of action.

In Vitro Activity

The in vitro activity of this compound has been characterized through various biochemical and cell-based assays, demonstrating its high potency and selectivity for TBK1 and IKKε.

Biochemical Kinase Assays

This compound shows potent inhibition of both TBK1 and IKKε in enzymatic assays. The inhibitory activity against TBK1 is dependent on the concentration of ATP.

TargetAssay ConditionIC50 (nM)Reference
TBK1 Low ATP2
TBK1 High ATP30
This compound (TBK1) Not Specified1.5
IKKε Not Specified2
Cellular Assays

In cell-based assays, this compound effectively inhibits the TBK1/IKKε signaling pathway and demonstrates antiproliferative activity in specific cancer cell lines.

Assay TypeCell LineEndpointIC50 (nM)Reference
pIRF3 Mechanistic Assay MDA-MB231 (expressing mouse IRF3)IRF3 Phosphorylation74
Antiproliferative Assay SK-MEL-2 (Melanoma)Cell Proliferation900
Antiproliferative Assay ACHN (Renal Cell Adenocarcinoma)Cell Proliferation7260
Kinase Selectivity Profile

This compound has been profiled against a panel of other kinases to determine its selectivity.

KinaseIC50 (nM)Reference
FLT3 123
RSK4 276
DRAK1 311
ULK1 7930

In Vivo Activity

The in vivo evaluation of this compound has primarily focused on its antitumor effects in a human melanoma xenograft model.

Antitumor Efficacy

In a xenograft model using the SK-MEL-2 human melanoma cell line, this compound demonstrated weak to moderate antitumor activity.

Animal ModelCell LineTreatmentOutcomeReference
Female NMRI nude miceSK-MEL-2200 mg/kg, oral administration, twice daily for 111 daysWeak antitumor efficacy with a T/C (treatment/control) tumor weight ratio of 0.6. The treatment was well-tolerated with less than 10% body weight loss.
Pharmacokinetics

Pharmacokinetic studies in male Wistar rats revealed that this compound has a high clearance and a short terminal half-life.

ParameterValueUnitReference
Clearance (CLb) 4.0L/h/kg
Volume of Distribution (Vss) 2.9L/kg
Terminal Half-life (t1/2) 0.79h
Oral Bioavailability 11%

Mechanism of Action: Signaling Pathway

This compound exerts its effects by inhibiting the TBK1/IKKε kinases, which are key regulators of the IRF3 transcription factor. Activation of this pathway, often initiated by viral or other pathogenic signals, leads to the phosphorylation and subsequent dimerization of IRF3. The IRF3 dimer then translocates to the nucleus to induce the transcription of type I interferons and other immune response genes.

TBK1_IKKe_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase_complex Kinase Complex cluster_inhibition Inhibition cluster_downstream Downstream Signaling Viral dsRNA Viral dsRNA TLR3 TLR3 Viral dsRNA->TLR3 TRIF TRIF TLR3->TRIF TBK1 TBK1 TRIF->TBK1 IKKe IKKε TRIF->IKKe IRF3 IRF3 (inactive) TBK1->IRF3 P IKKe->IRF3 P BAY985 This compound BAY985->TBK1 BAY985->IKKe pIRF3 p-IRF3 (active) IRF3_dimer p-IRF3 Dimer pIRF3->IRF3_dimer nucleus Nucleus IRF3_dimer->nucleus IFN_genes Type I IFN Genes nucleus->IFN_genes Transcription

Caption: Signaling pathway of TBK1/IKKε-mediated IRF3 activation and its inhibition by this compound.

Experimental Protocols

TR-FRET Kinase Assay (TBK1/IKKε)

This protocol is a representative method for assessing the inhibitory activity of compounds against TBK1 and IKKε using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Objective: To determine the IC50 value of this compound against TBK1 and IKKε.

  • Materials:

    • Recombinant full-length N-terminal His-tagged human TBK1.

    • Recombinant fusion protein of GST (N-terminal) and full-length human IKKε.

    • Biotinylated peptide substrate (e.g., biotin-Ahx-GDEDFSSFAEPG).

    • Assay Buffer: 20 mM MOPS pH 7.0, 10 mM MgCl2, 1.0 mM DTT, 1 mM EDTA, 0.001% (w/v) BSA, 0.01% (v/v) Brij-35.

    • ATP solution (for low and high ATP conditions).

    • This compound serial dilutions.

    • TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody and Streptavidin-labeled acceptor).

    • 384-well assay plates.

  • Procedure:

    • Add 2 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2 µL of a solution of the kinase (TBK1 or IKKε) in assay buffer.

    • Incubate the mixture for 15 minutes at 22 °C.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in assay buffer.

    • Incubate for the desired reaction time (e.g., 60 minutes) at 22 °C.

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add the TR-FRET detection reagents.

    • Incubate to allow for binding of the detection reagents.

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

TR_FRET_Assay_Workflow A 1. Dispense Compound B 2. Add Kinase (TBK1 or IKKε) A->B C 3. Pre-incubate B->C D 4. Add Substrate/ATP (Start Reaction) C->D E 5. Incubate D->E F 6. Stop Reaction (Add EDTA) E->F G 7. Add TR-FRET Detection Reagents F->G H 8. Read Plate G->H

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Cellular IRF3 Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of IRF3 in a cellular context.

  • Objective: To determine the cellular IC50 of this compound for the inhibition of IRF3 phosphorylation.

  • Materials:

    • MDA-MB231 cells engineered to express mouse IRF3.

    • Cell culture medium and supplements.

    • Stimulating agent to induce IRF3 phosphorylation (e.g., Poly I:C).

    • This compound serial dilutions.

    • Lysis buffer.

    • Antibodies for detection (e.g., anti-phospho-IRF3 and total IRF3 antibodies).

    • Detection system (e.g., Western blot or a plate-based immunoassay).

  • Procedure:

    • Seed MDA-MB231 mIRF3 cells in appropriate culture plates and allow them to adhere.

    • Treat the cells with serial dilutions of this compound for a specified pre-incubation time.

    • Stimulate the cells with an agent like Poly I:C to activate the TBK1/IKKε pathway.

    • After the stimulation period, wash the cells and lyse them.

    • Determine the protein concentration of the lysates.

    • Analyze the levels of phosphorylated IRF3 and total IRF3 in the lysates using a suitable detection method.

    • Normalize the phosphorylated IRF3 signal to the total IRF3 signal.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

  • Objective: To measure the antiproliferative IC50 of this compound.

  • Materials:

    • SK-MEL-2 or ACHN cells.

    • Cell culture medium and supplements.

    • This compound serial dilutions.

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

    • Opaque-walled multiwell plates.

  • Procedure:

    • Plate the cells in 384-well opaque-walled plates at a predetermined density (e.g., 800 cells/well for SK-MEL-2).

    • Allow the cells to attach overnight.

    • Add serial dilutions of this compound to the cells.

    • Incubate the plates for a specified period (e.g., 96 hours).

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition of cell proliferation and determine the IC50 value.

In Vivo Human Melanoma Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

  • Objective: To assess the in vivo antitumor activity of this compound.

  • Materials:

    • Female NMRI nude mice (or other suitable immunodeficient strain).

    • SK-MEL-2 human melanoma cells.

    • Matrigel (optional, for enhancing tumor take).

    • This compound formulation for oral gavage.

    • Vehicle control.

  • Procedure:

    • Subcutaneously inject a suspension of SK-MEL-2 cells (e.g., 1 x 10^6 cells in 100-120 µL of medium, potentially with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 200 mg/kg) or vehicle control via oral gavage according to the desired schedule (e.g., twice daily).

    • Measure tumor volumes (e.g., using calipers and the formula (Width² x Length) / 2) and body weights regularly throughout the study.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Calculate the T/C ratio (mean tumor weight of the treated group / mean tumor weight of the control group) to determine efficacy.

Discussion and Conclusion

This compound is a well-characterized inhibitor of the TBK1/IKKε kinases, demonstrating high potency in both biochemical and cellular assays. Its mechanism of action through the inhibition of IRF3 phosphorylation is clearly defined. The compound serves as a valuable tool for studying the roles of TBK1 and IKKε in inflammatory and oncogenic signaling pathways.

The discrepancy between its potent in vitro antiproliferative effects in the SK-MEL-2 melanoma cell line and its more modest in vivo antitumor activity in the corresponding xenograft model may be attributed to its pharmacokinetic properties. The high clearance and short half-life observed in rats suggest that maintaining sufficient drug exposure at the tumor site may be challenging.

Further research could focus on optimizing the pharmacokinetic profile of this chemical series to enhance in vivo efficacy. Nevertheless, this compound remains a critical chemical probe for the continued investigation of TBK1 and IKKε biology.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are representative and may require optimization for specific laboratory conditions.

References

(Rac)-BAY-985: A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-BAY-985 , also referred to as BAY-985, is a potent and selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its applications in cancer research for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting the serine/threonine kinases TBK1 and IKKε.[3][4] These kinases are non-canonical members of the inhibitor of nuclear factor κB (IκB) kinase family and play crucial roles in cellular pathways, particularly in inflammation and innate immunity.[3] A key downstream effector of TBK1/IKKε is the interferon regulatory factor 3 (IRF3). By inhibiting TBK1 and IKKε, this compound blocks the phosphorylation of IRF3, thereby modulating downstream signaling pathways that can contribute to cancer cell proliferation and survival.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition

Target KinaseConditionIC50 (nM)
TBK1Low ATP2
TBK1High ATP30
IKKε-2
FLT3-123
RSK4-276
DRAK1-311
ULK1-7930

Table 2: Cellular Activity

AssayCell LineIC50 (nM)
IRF3 PhosphorylationMDA-MB231 mIRF374
Anti-proliferativeSK-MEL-2 (NRAS and TP53 mutated)900
Anti-proliferativeACHN (CDKN2A mutated)7260

Table 3: In Vivo Efficacy in SK-MEL-2 Xenograft Model

Animal ModelDosageDurationOutcome
Female NMRI nude mice200 mg/kg (p.o., b.i.d.)111 daysWeak antitumor efficacy (T/Ctumor weight ratio of 0.6)

Table 4: Pharmacokinetic Parameters in Rats

ParameterValue
Clearance (CLb)4.0 L/h/kg
Volume of distribution at steady state (Vss)2.9 L/kg
Terminal half-life (t1/2)0.79 h

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by this compound.

BAY985_Signaling_Pathway cluster_upstream Upstream Activators cluster_kinases Target Kinases cluster_downstream Downstream Effector cluster_inhibitor Inhibitor Pathogen Recognition Receptors (PRRs) Pathogen Recognition Receptors (PRRs) TBK1 TBK1 Pathogen Recognition Receptors (PRRs)->TBK1 IKKe IKKe Pathogen Recognition Receptors (PRRs)->IKKe IRF3 IRF3 TBK1->IRF3 phosphorylates IKKe->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Gene Transcription Gene Transcription pIRF3->Gene Transcription BAY985 This compound BAY985->TBK1 BAY985->IKKe

Figure 1: this compound inhibits the TBK1/IKKε signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

1. Cell Proliferation Assay

This protocol is used to determine the anti-proliferative activity of this compound on cancer cell lines.

  • Cell Plating:

    • Plate ACHN and SK-MEL-2 cells in white 384-well microtiter plates at densities of 300 and 800 cells/well, respectively, in 50 μL of medium.

  • Compound Addition:

    • The day after plating, add this compound to the cells using a D300 Digital Dispenser.

  • Incubation:

    • Incubate the plates for 96 hours.

  • Cell Viability Measurement:

    • Determine cell numbers using the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Read the luminescence on a VICTOR™ plate reader.

Cell_Proliferation_Workflow start Start plate_cells Plate ACHN (300 cells/well) and SK-MEL-2 (800 cells/well) in 384-well plates start->plate_cells add_compound Add this compound using a D300 Digital Dispenser plate_cells->add_compound incubate Incubate for 96 hours add_compound->incubate add_ctg Add CellTiter-Glo® reagent incubate->add_ctg read_luminescence Read luminescence on a VICTOR™ plate reader add_ctg->read_luminescence end End read_luminescence->end

Figure 2: Workflow for the cell proliferation assay.

2. In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

  • Animal Model:

    • Use female NMRI nude mice bearing SK-MEL-2 human melanoma xenografts.

  • Treatment:

    • Administer this compound at a dose of 200 mg/kg via oral gavage, twice daily (b.i.d.).

  • Duration:

    • Continue the treatment for 111 days.

  • Efficacy Assessment:

    • Monitor tumor growth and calculate the T/C (treatment/control) tumor weight ratio to determine efficacy.

    • Monitor animal body weight as an indicator of toxicity.

3. In Vivo Formulation

The following are example protocols for preparing this compound for in vivo administration.

  • Formulation 1 (PEG300/Tween-80/Saline):

    • Take 100 μL of a 20.8 mg/mL DMSO stock solution.

    • Add to 400 μL of PEG300 and mix until even.

    • Add 50 μL of Tween-80 and mix until even.

    • Add 450 μL of Saline to adjust the final volume to 1 mL.

  • Formulation 2 (SBE-β-CD/Saline):

    • Take 100 μL of a 20.8 mg/mL DMSO stock solution.

    • Add to 900 μL of 20% SBE-β-CD in Saline and mix until even.

  • Formulation 3 (Corn Oil):

    • Take 100 μL of a 20.8 mg/mL DMSO stock solution.

    • Add to 900 μL of Corn oil and mix until even. Note: This formulation should be used with caution for dosing periods exceeding half a month.

Conclusion

This compound is a valuable research tool for investigating the role of the TBK1/IKKε signaling pathway in cancer. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting this pathway. While it has shown anti-proliferative effects in certain cancer cell lines, its in vivo efficacy in the SK-MEL-2 xenograft model was modest, suggesting that further investigation is needed to identify patient populations that may benefit most from this therapeutic strategy.

References

(Rac)-BAY-985: A Technical Guide to a Potent and Selective Chemical Probe for TBK1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TANK-binding kinase 1 (TBK1) is a multifaceted serine/threonine protein kinase that serves as a critical node in numerous cellular signaling pathways.[1][2] Primarily recognized for its central role in the innate immune response to viral and bacterial infections, TBK1 is a key component of pathways that lead to the production of type I interferons (IFN-I).[2][3] Beyond its function in immunity, TBK1 is also implicated in a variety of other cellular processes, including autophagy, cell proliferation, apoptosis, and antitumor immunity.[1] The dysregulation of TBK1 activity has been linked to various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer, making it a significant target for therapeutic intervention and basic research.

(Rac)-BAY-985 has emerged as a highly potent, selective, and orally active chemical probe for studying the biological functions of TBK1 and its close homolog, IκB kinase ε (IKKε). As an ATP-competitive inhibitor, this compound provides a powerful tool for researchers to dissect the complex roles of TBK1/IKKε signaling in both physiological and pathological contexts. This guide provides an in-depth overview of this compound, including its quantitative biochemical and cellular data, detailed experimental protocols for its use, and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for this compound, detailing its potency, selectivity, and cellular activity.

Table 1: In Vitro and Cellular Potency of this compound

Target/AssayParameterValue (nM)Conditions
TBK1 IC₅₀1.5-
TBK1 IC₅₀2Low ATP (TR-FRET Assay)
TBK1 IC₅₀30High ATP (TR-FRET Assay)
IKKε IC₅₀2Low ATP (TR-FRET Assay)
pIRF3 (Cellular) IC₅₀74Inhibition of IRF3 phosphorylation

Data sourced from:

Table 2: Kinase Selectivity Profile of BAY-985

Off-Target KinaseParameterValue (nM)Selectivity Fold (vs. TBK1 low ATP IC₅₀)
FLT3 IC₅₀12361.5x
RSK4 IC₅₀276138x
DRAK1 (STK17A) IC₅₀311155.5x
MAP3K19 Kd9.64.8x
ULK1 IC₅₀79303965x
MAP2K5 IC₅₀847423.5x

Data sourced from:

Table 3: Cellular Anti-proliferative Activity of BAY-985

Cell LineGenotypeIC₅₀ (nM)
SK-MEL-2 NRAS, TP53 mutated900
ACHN CDKN2A mutated7260

Data sourced from:

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate key signaling pathways involving TBK1 and standard experimental workflows for utilizing this compound.

TBK1_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS Senses STING STING (ER Membrane) cGAS->STING Activates via 2'3'-cGAMP TBK1 TBK1 STING->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation (Ser172) IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_Genes Type I IFN Genes (IFNB1, etc.) pIRF3_dimer->IFN_Genes Translocates & Induces Transcription BAY985 This compound BAY985->pTBK1 Inhibits IFN_Production IFN-β Production IFN_Genes->IFN_Production Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant TBK1 Enzyme - Biotinylated Peptide Substrate - ATP - Assay Buffer start->reagents compound_prep Prepare this compound Serial Dilutions start->compound_prep incubation Incubate Enzyme, Substrate, and Compound reagents->incubation compound_prep->incubation reaction_start Initiate Reaction with ATP incubation->reaction_start reaction_stop Stop Reaction & Add Detection Reagents (e.g., TR-FRET pair) reaction_start->reaction_stop readout Measure Signal (e.g., TR-FRET Ratio) reaction_stop->readout analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC₅₀ readout->analysis end End analysis->end CETSA_Workflow start Start cell_treatment Treat Intact Cells with This compound or Vehicle start->cell_treatment heat_challenge Heat Challenge: Expose cells to a temperature gradient cell_treatment->heat_challenge lysis Cell Lysis heat_challenge->lysis separation Separate Soluble Fraction from Precipitated Protein (Centrifugation) lysis->separation detection Detect Soluble TBK1 (e.g., Western Blot, ELISA) separation->detection analysis Data Analysis: - Quantify Soluble Protein - Plot Melting Curve - Determine Thermal Shift (ΔTagg) detection->analysis end End analysis->end

References

Methodological & Application

(Rac)-BAY-985 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for (Rac)-BAY-985

This compound, hereafter referred to as BAY-985, is a highly potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases are crucial components of intracellular signaling pathways, particularly in the innate immune response and inflammatory processes. BAY-985 acts as an ATP-competitive inhibitor and has been utilized in cancer cell line studies to investigate the roles of TBK1 and IKKε in cell proliferation and survival.

These application notes provide detailed protocols for the use of BAY-985 in cell culture experiments, including its mechanism of action, effects on specific cell lines, and methodologies for assessing its activity.

Mechanism of Action

BAY-985 is a chemical probe that selectively inhibits the kinase activity of TBK1 and IKKε.[1][2][3] This inhibition prevents the downstream phosphorylation of target proteins, most notably the interferon regulatory factor 3 (IRF3).[1][2] The phosphorylation of IRF3 is a critical step in the activation of type I interferon responses. By blocking this event, BAY-985 can modulate inflammatory signaling. Additionally, TBK1 and IKKε have been implicated in oncogenic pathways, and their inhibition by BAY-985 has been shown to have anti-proliferative effects in certain cancer cell lines.

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular activities of BAY-985.

Table 1: In Vitro Kinase Inhibition

TargetIC₅₀ (nM)Assay Conditions
TBK12Low ATP
TBK130High ATP
IKKε2Not specified
FLT3123Not specified
RSK4276Not specified
DRAK1311Not specified
ULK17930Not specified
Data sourced from MedchemExpress and Selleck Chemicals.

Table 2: Cellular Activity

AssayCell LineIC₅₀ (nM)
IRF3 PhosphorylationMDA-MB-23174
Anti-proliferationSK-MEL-2900
Anti-proliferationACHN7260
Data sourced from MedchemExpress and Selleck Chemicals.
Signaling Pathway Diagram

The following diagram illustrates the signaling pathway inhibited by BAY-985.

BAY985_Pathway cluster_upstream Upstream Activators cluster_kinases Target Kinases cluster_downstream Downstream Effector PRRs Pattern Recognition Receptors (e.g., cGAS, RIG-I) TBK1 TBK1 PRRs->TBK1 IKKe IKKε PRRs->IKKe IRF3 IRF3 TBK1->IRF3 phosphorylates IKKe->IRF3 phosphorylates pIRF3 Phospho-IRF3 IFN_Response Type I Interferon Response pIRF3->IFN_Response activates BAY985 BAY-985 BAY985->TBK1 BAY985->IKKe

Caption: Inhibition of the TBK1/IKKε signaling pathway by BAY-985.

Experimental Protocols

Cell Culture and Maintenance

This protocol provides general guidelines for culturing cell lines for use with BAY-985. Specific cell lines such as SK-MEL-2 (melanoma) and ACHN (renal cell carcinoma) have been shown to be responsive to BAY-985.

Materials:

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with fresh medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks or plates at the desired density.

Preparation of BAY-985 Stock Solution

Materials:

  • BAY-985 powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of BAY-985 (e.g., 10 mM) in DMSO.

  • Ensure the powder is completely dissolved by vortexing.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol details a method to assess the anti-proliferative effects of BAY-985 on cancer cell lines.

Materials:

  • Cultured cells (e.g., SK-MEL-2, ACHN)

  • White, opaque 384-well microtiter plates

  • BAY-985 stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Experimental Workflow Diagram:

Cell_Proliferation_Workflow Start Start Seed_Cells Seed cells in a 384-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_BAY985 Add serial dilutions of BAY-985 Incubate_24h->Add_BAY985 Incubate_96h Incubate for 96 hours Add_BAY985->Incubate_96h Add_CTG Add CellTiter-Glo® reagent Incubate_96h->Add_CTG Incubate_10m Incubate for 10 minutes Add_CTG->Incubate_10m Read_Luminescence Read luminescence Incubate_10m->Read_Luminescence Analyze_Data Analyze data and determine IC₅₀ Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell proliferation assay using BAY-985.

Procedure:

  • Seed cells into a white, opaque 384-well plate at a density of 300-800 cells per well in 50 µL of medium. The optimal seeding density should be determined for each cell line.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of BAY-985 in culture medium from the stock solution. The final concentrations should span a range appropriate to determine the IC₅₀ (e.g., 0.1 nM to 10 µM).

  • Add the diluted BAY-985 or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 96 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blot for IRF3 Phosphorylation

This protocol can be used to confirm the mechanism of action of BAY-985 by assessing the phosphorylation of IRF3.

Materials:

  • Cultured cells (e.g., MDA-MB-231)

  • BAY-985

  • Stimulating agent (e.g., poly(I:C) or cGAMP) to activate the TBK1/IKKε pathway

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of BAY-985 or vehicle control for 1-2 hours.

  • Stimulate the cells with an appropriate agent (e.g., 1 µg/mL poly(I:C)) for a predetermined time (e.g., 4-6 hours) to induce IRF3 phosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-IRF3 antibody as a loading control.

Note on this compound vs. Munc18-1/syntaxin 1 Inhibition: The available scientific literature primarily identifies BAY-985 as a TBK1/IKKε inhibitor. There is no substantial evidence to suggest that it also acts as an inhibitor of the Munc18-1/syntaxin 1 interaction, which is involved in SNARE-mediated vesicle fusion in neurons. Researchers should be aware of this distinction when designing experiments.

References

Application Notes and Protocols for (Rac)-BAY-985 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-BAY-985 is a potent and selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1] This document provides detailed application notes and protocols for the dosage and administration of this compound in mice, based on available preclinical data. These guidelines are intended to assist in the design and execution of in vivo studies investigating the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound, facilitating easy comparison and reference for experimental design.

Table 1: In Vitro Potency of this compound

Target/AssayIC50Cell LineNotes
TBK1 (low ATP)2 nMCell-freeHigh potency in low ATP conditions.[1]
TBK1 (high ATP)30 nMCell-freePotency is affected by ATP concentration.[1]
IKKε2 nMCell-freePotent inhibitor of the TBK1 homolog IKKε.[1]
pIRF3 Phosphorylation74 nMMDA-MB231Demonstrates cellular target engagement.[1]
SK-MEL-2 Proliferation900 nMSK-MEL-2Anti-proliferative activity in a human melanoma cell line.
ACHN Proliferation7260 nMACHNCell line-dependent anti-proliferative effects.

Table 2: In Vivo Murine Study Parameters for this compound

ParameterValue
Animal Model Female NMRI nude mice with SK-MEL-2 human melanoma xenografts
Dosage 200 mg/kg
Administration Route Oral gavage (p.o.)
Dosing Schedule Twice daily (b.i.d.)
Treatment Duration 111 days
Observed Efficacy Weak antitumor activity (T/C tumor weight ratio of 0.6)
Tolerability Well-tolerated, with maximum body weight loss of less than 10%

Signaling Pathway

This compound targets TBK1 and IKKε, key kinases in innate immune signaling pathways. Dysregulation of TBK1 signaling has been implicated in various cancers. TBK1 can be activated by inflammatory cytokines and oncogenic kinases, and it plays a role in regulating inflammation, autophagy, and cell survival.

TBK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Kinase Complex cluster_downstream Downstream Effectors & Cellular Response PAMPs PAMPs TBK1 TBK1 PAMPs->TBK1 Cytokines (e.g., TNFα) Cytokines (e.g., TNFα) Cytokines (e.g., TNFα)->TBK1 Oncogenic Kinases (e.g., K-RAS) Oncogenic Kinases (e.g., K-RAS) Oncogenic Kinases (e.g., K-RAS)->TBK1 IRF3 IRF3/7 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates Autophagy Autophagy TBK1->Autophagy regulates IKKe IKKe Inflammation Inflammation IRF3->Inflammation Cell Survival Cell Survival NFkB->Cell Survival Autophagy->Cell Survival This compound This compound This compound->TBK1 inhibits This compound->IKKe inhibits

Caption: Simplified TBK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice

Objective: To prepare a formulation of this compound suitable for oral administration in mice and to detail the gavage procedure.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water)

  • Sterile water

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal balance

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Dose Calculation:

    • Weigh the mouse to determine the exact body weight.

    • Calculate the required dose volume based on the desired dosage (e.g., 200 mg/kg) and the concentration of the prepared formulation. A common administration volume is 10 µL/g of body weight.

    • For a 20 g mouse at 200 mg/kg, the total dose is 4 mg. If the formulation concentration is 20 mg/mL, the administration volume would be 200 µL.

  • Formulation Preparation:

    • On the day of administration, weigh the required amount of this compound powder.

    • Prepare the vehicle solution (e.g., 0.5% Methylcellulose in sterile water).

    • Suspend the this compound powder in the vehicle to the desired concentration (e.g., 20 mg/mL).

    • Vortex the suspension thoroughly to ensure it is homogenous. Sonication can be used to aid in creating a fine suspension.

    • Visually inspect the suspension for any clumps before administration.

  • Oral Gavage Administration:

    • Gently restrain the mouse.

    • Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.

    • Ensure there are no air bubbles in the syringe.

    • Carefully insert the gavage needle into the mouse's esophagus.

    • Slowly dispense the suspension.

    • Monitor the mouse for any signs of distress during and after the procedure.

Protocol 2: Murine Xenograft Model for Efficacy a ssessment

Objective: To establish a tumor xenograft model in immunodeficient mice and to assess the anti-tumor efficacy of this compound.

Materials:

  • Female NMRI nude mice (4-6 weeks old)

  • SK-MEL-2 human melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Matrigel (optional)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control

Procedure:

  • Cell Preparation:

    • Culture SK-MEL-2 cells under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with PBS and resuspend them in a mixture of PBS or culture medium (with or without Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (200 mg/kg, p.o., b.i.d.) to the treatment group.

    • Administer the vehicle control to the control group following the same schedule.

  • Monitoring and Endpoint:

    • Continue treatment for the specified duration (e.g., 111 days).

    • Monitor tumor volume and body weight regularly.

    • The primary endpoint is typically the tumor volume at the end of the study. The T/C (Treatment/Control) ratio of tumor weights or volumes is calculated to determine efficacy.

    • Monitor the animals for any signs of toxicity, with a humane endpoint defined as a body weight loss exceeding a certain percentage (e.g., 20%).

Experimental_Workflow cluster_preparation Preparation Phase cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Culture SK-MEL-2 Cells B Prepare Cell Suspension for Injection A->B C Subcutaneous Injection into Nude Mice B->C D Monitor Tumor Growth C->D E Randomize Mice into Groups D->E F Administer this compound (200 mg/kg, p.o., b.i.d.) E->F G Administer Vehicle Control E->G H Monitor Tumor Volume & Body Weight F->H G->H I Endpoint: Measure Final Tumor Weight/Volume H->I J Calculate T/C Ratio for Efficacy I->J

Caption: Experimental workflow for a murine xenograft efficacy study.

References

Application Notes and Protocols for Solubilizing (Rac)-BAY-985 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-BAY-985 is a potent and selective, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and IKKε, with a reported IC50 of 1.5 nM for TBK1.[1][2][3][4] Its inhibitory action on the TBK1/IKKε signaling pathway, which is crucial for the production of type I interferons via the phosphorylation of interferon regulatory factor 3 (IRF3), makes it a valuable tool for research in oncology and immunology.[5] However, like many kinase inhibitors, this compound has low aqueous solubility, presenting a challenge for in vivo studies that require systemic administration.

These application notes provide detailed protocols for the solubilization of this compound using a common co-solvent vehicle to achieve a clear and stable solution suitable for administration in animal models. The provided methodologies and data are intended to guide researchers, scientists, and drug development professionals in preparing this compound for preclinical research.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₇H₃₀F₃N₉O
Molecular Weight553.58 g/mol
Target(s)TBK1, IKKε
IC50 (TBK1)1.5 nM

Solubility Data

This compound is practically insoluble in water and ethanol. High concentrations can be achieved in Dimethyl Sulfoxide (DMSO). For in vivo applications, a mixed-vehicle system is necessary to maintain solubility and ensure tolerability upon administration. The following table summarizes the solubility of the closely related compound BAY-985, which can be used as a strong reference for this compound.

Solvent / VehicleSolubility (mg/mL)Appearance
DMSO50 - 100Clear Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08Clear Solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08Clear Solution
10% DMSO, 90% Corn oil≥ 2.08Clear Solution

Signaling Pathway of TBK1 Inhibition

This compound exerts its effect by inhibiting TBK1, a key kinase in the innate immune signaling pathway. Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), a signaling cascade is initiated, leading to the activation of TBK1. Activated TBK1 then phosphorylates the transcription factor IRF3. This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, leading to the transcription of type I interferons (e.g., IFN-α, IFN-β) and other inflammatory cytokines. This compound blocks the phosphorylation of IRF3, thereby abrogating this downstream signaling.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Kinase Complex cluster_downstream Downstream Signaling PRRs Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., STING, MAVS, TRIF) PRRs->Adaptors PAMPs/DAMPs TBK1 TBK1 Adaptors->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IKKe IKKε pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocation Type_I_IFN Type I Interferon Gene Transcription Nucleus->Type_I_IFN Rac_BAY_985 This compound Rac_BAY_985->TBK1 Inhibition

Caption: TBK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-Solvent Vehicle

This protocol describes the preparation of a stock solution and a final dosing solution of this compound in a widely used vehicle for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical tubes (e.g., 1.5 mL, 15 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

Part A: Preparation of a 20 mg/mL Stock Solution in DMSO

  • Weigh the required amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 20 mg/mL. Note: BAY-985 is highly soluble in fresh, anhydrous DMSO. Hygroscopic DMSO can significantly reduce solubility.

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.

  • This stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Part B: Preparation of a 2 mg/mL Final Dosing Solution

This protocol yields a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • For a final volume of 1 mL, begin with 400 µL of PEG300 in a sterile conical tube.

  • Add 100 µL of the 20 mg/mL this compound stock solution in DMSO to the PEG300.

  • Vortex thoroughly until the solution is clear and homogenous.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again until the solution is clear.

  • Add 450 µL of sterile saline or PBS to bring the total volume to 1 mL.

  • Vortex one final time to ensure complete mixing. The final concentration of this compound will be 2 mg/mL.

  • The final solution should be clear. If any precipitation is observed, the concentration may be too high for this vehicle. The solution should be prepared fresh on the day of dosing and should not be stored.

Experimental Workflow:

Caption: Workflow for preparing this compound solutions for in vivo use.

Safety and Handling

This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powder and concentrated DMSO stock should be performed in a chemical fume hood. For in vivo administration, the final concentration of DMSO should be kept as low as possible, typically below 10%, to avoid toxicity in animals. The recommended vehicle is generally well-tolerated, but researchers should monitor animals for any adverse reactions.

Conclusion

The protocols outlined in these application notes provide a reliable method for solubilizing this compound for in vivo research. By using a co-solvent vehicle of DMSO, PEG300, Tween-80, and saline, researchers can achieve a clear, injectable solution. Adherence to these protocols will help ensure the consistent and effective delivery of this compound in preclinical animal models, facilitating further investigation into its therapeutic potential.

References

Application Notes: (Rac)-BAY-985 for the Investigation of pIRF3 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon Regulatory Factor 3 (IRF3) is a critical transcription factor in the innate immune system. Upon activation through phosphorylation (pIRF3), it translocates to the nucleus to induce the expression of type I interferons and other antiviral genes. The phosphorylation of IRF3 is primarily mediated by the kinases TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are key components of the cGAS-STING signaling pathway. (Rac)-BAY-985 is a potent and selective dual inhibitor of TBK1 and IKKε, making it a valuable tool for studying the role of this pathway in various physiological and pathological processes.[1][2] These application notes provide a detailed protocol for utilizing this compound to investigate its inhibitory effect on IRF3 phosphorylation via Western blotting.

Mechanism of Action

This compound is an ATP-competitive inhibitor of TBK1 and IKKε.[3] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream substrate, IRF3. This inhibition effectively blocks the activation of the IRF3-mediated innate immune response. The cGAS-STING pathway, a key sensor of cytosolic DNA, culminates in the activation of TBK1/IKKε and subsequent phosphorylation of IRF3. Therefore, this compound can be used to probe the involvement of this pathway in response to various stimuli such as viral infections or cytosolic DNA.

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 recruits & activates IKKe IKKε STING->IKKe recruits & activates IRF3 IRF3 TBK1->IRF3 IKKe->IRF3 phosphorylates pIRF3_dimer pIRF3 Dimer pIRF3_dimer->pIRF3_dimer IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription pIRF3 pIRF3 IRF3->pIRF3 pIRF3->pIRF3_dimer dimerizes BAY985 This compound BAY985->TBK1 BAY985->IKKe

Caption: cGAS-STING pathway leading to IRF3 phosphorylation and its inhibition by this compound.

Quantitative Data Summary

The inhibitory effect of this compound on IRF3 phosphorylation can be quantified by measuring the band intensity of pIRF3 relative to total IRF3 or a loading control in a Western blot experiment. The half-maximal inhibitory concentration (IC50) for this compound on cellular pIRF3 has been reported to be approximately 74 nM.[4] Below is a representative table illustrating a dose-dependent inhibition of pIRF3.

This compound Conc. (nM)pIRF3 / Total IRF3 Ratio (Normalized)% Inhibition
0 (Vehicle)1.000
100.8515
500.5545
1000.2575
5000.0595
10000.0298

Experimental Protocol: Western Blot for pIRF3

This protocol outlines the steps for treating cells with a stimulator of the cGAS-STING pathway, followed by treatment with this compound, and subsequent detection of pIRF3 by Western blotting.

Materials and Reagents
  • Cell line known to express the cGAS-STING pathway (e.g., THP-1, HEK293T)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., poly(dA:dT), cGAMP, or viral infection)

  • This compound (solubilized in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The addition of phosphatase inhibitors is critical for the preservation of phosphorylated proteins.[5]

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). BSA is often preferred over milk for phospho-antibodies to reduce background.

  • Primary antibody: Rabbit anti-phospho-IRF3 (Ser396)

  • Primary antibody: Mouse or Rabbit anti-total IRF3

  • Primary antibody: Loading control (e.g., anti-β-actin or anti-GAPDH)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed cells and allow to adhere B Pre-treat with this compound (various concentrations) or vehicle (DMSO) A->B C Stimulate with cGAS-STING agonist (e.g., poly(dA:dT)) B->C D Wash cells with cold PBS C->D E Lyse cells in buffer with protease/phosphatase inhibitors D->E F Determine protein concentration (BCA) E->F G Prepare lysates with Laemmli buffer F->G H SDS-PAGE G->H I Protein Transfer to Membrane H->I J Blocking (5% BSA in TBST) I->J K Primary Antibody Incubation (anti-pIRF3, anti-IRF3, loading control) J->K L Secondary Antibody Incubation K->L M Chemiluminescent Detection L->M N Image Acquisition M->N O Densitometry Analysis N->O P Normalize pIRF3 to Total IRF3 and/or Loading Control O->P Q Generate Dose-Response Curve P->Q

Caption: Experimental workflow for pIRF3 Western blot analysis with this compound.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 0-1000 nM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with a cGAS-STING pathway agonist for the desired time (e.g., 2-6 hours). The optimal stimulation time should be determined empirically.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • Sample Preparation for SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against pIRF3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an appropriate imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total IRF3 and a loading control like β-actin or GAPDH.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the pIRF3 signal to the total IRF3 signal or the loading control.

    • Plot the normalized pIRF3 levels against the concentration of this compound to generate a dose-response curve and determine the IC50.

Troubleshooting

  • No or weak pIRF3 signal: Ensure that the cells were adequately stimulated to induce IRF3 phosphorylation. The timing of stimulation and sample collection is critical. Always include phosphatase inhibitors in the lysis buffer. Optimize the primary antibody concentration and incubation time.

  • High background: Use BSA instead of non-fat dry milk for blocking and antibody dilutions, as milk can sometimes cross-react with phospho-antibodies. Ensure adequate washing steps.

  • Multiple non-specific bands: Optimize antibody dilutions and blocking conditions. Ensure the lysis buffer contains sufficient detergents to solubilize proteins properly.

By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate the role of TBK1/IKKε in IRF3-mediated signaling pathways.

References

Application Notes and Protocols for (Rac)-BAY-985 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BAY-985 is a potent and selective, ATP-competitive small molecule inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] These non-canonical IκB kinases are key regulators of the type I interferon (IFN) response to pathogen infection and play crucial roles in innate immunity, inflammation, and oncogenesis.[3][4] TBK1 and IKKε are activated downstream of various pattern recognition receptors and mediate the phosphorylation and activation of the transcription factor IRF3, leading to the induction of type I IFNs.[4] Dysregulation of the TBK1/IKKε signaling pathway is implicated in autoimmune diseases and various cancers, making these kinases attractive therapeutic targets.

These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular kinase assays to probe TBK1/IKKε activity and for screening and characterization of potential inhibitors.

Data Presentation

This compound Inhibitory Activity
TargetIC50 (nM)Assay Conditions
TBK12Low ATP, TR-FRET
TBK130High ATP, TR-FRET
IKKε2Low ATP, TR-FRET
pIRF3 (cellular)74Mechanistic Assay
SK-MEL-2 proliferation900Cell-based
ACHN proliferation7260Cell-based

Data compiled from multiple sources.

Off-Target Kinase Inhibition Profile of this compound
Off-Target KinaseIC50 (nM)
FLT3123
RSK4276
DRAK1311
ULK17930

This table presents a selection of off-target kinases inhibited by this compound. A comprehensive kinase panel screening is recommended for detailed selectivity profiling.

Signaling Pathway

The following diagram illustrates the central role of TBK1 and IKKε in the signaling pathway leading to type I interferon production upon viral infection.

TR_FRET_Workflow TR-FRET Biochemical Kinase Assay Workflow cluster_prep Preparation cluster_reaction Assay Plate cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound serial dilutions Add_Compound Add this compound to wells Compound_Prep->Add_Compound Kinase_Prep Prepare Kinase (TBK1/IKKε) solution Add_Kinase Add Kinase to wells Kinase_Prep->Add_Kinase Substrate_ATP_Prep Prepare Substrate/ATP mix Start_Reaction Add Substrate/ATP mix to initiate reaction Substrate_ATP_Prep->Start_Reaction Add_Compound->Add_Kinase Incubate_1 Pre-incubate Kinase and Inhibitor Add_Kinase->Incubate_1 Incubate_1->Start_Reaction Incubate_2 Incubate at room temperature Start_Reaction->Incubate_2 Add_Detection Add TR-FRET Detection Reagents (Antibody/Streptavidin) Incubate_2->Add_Detection Incubate_3 Incubate for signal development Add_Detection->Incubate_3 Read_Plate Read TR-FRET signal Incubate_3->Read_Plate Calculate_Ratio Calculate Emission Ratio Read_Plate->Calculate_Ratio Plot_Data Plot Ratio vs. Inhibitor Concentration Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50 Cellular_Assay_Workflow Cellular Assay Workflow for IRF3 Phosphorylation cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_lysis_detection Analysis cluster_data_analysis Data Interpretation Seed_Cells Seed cells in a multi-well plate Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Add_Inhibitor Pre-treat cells with this compound Incubate_Cells->Add_Inhibitor Incubate_Inhibitor Incubate for 1-2 hours Add_Inhibitor->Incubate_Inhibitor Add_Stimulant Stimulate with Poly(I:C) or LPS Incubate_Inhibitor->Add_Stimulant Incubate_Stimulant Incubate for the required duration Add_Stimulant->Incubate_Stimulant Lyse_Cells Lyse cells Incubate_Stimulant->Lyse_Cells Measure_Protein Determine protein concentration Lyse_Cells->Measure_Protein Western_Blot Perform Western Blot for pIRF3 and total IRF3 Measure_Protein->Western_Blot Quantify_Bands Quantify band intensities Western_Blot->Quantify_Bands Normalize_Data Normalize pIRF3 to total IRF3 Quantify_Bands->Normalize_Data Plot_Results Plot results and determine IC50 Normalize_Data->Plot_Results

References

Application Notes and Protocols for Studying IFN Production with (Rac)-BAY-985

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BAY-985 is a potent and selective, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3] These two noncanonical IκB kinases are central to the innate immune response, playing a critical role in the signaling cascades that lead to the production of type I interferons (IFNs), such as IFN-α and IFN-β.[4] Upon recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), TBK1 and IKKε are activated.[4] Their primary function in this pathway is to phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation event triggers the dimerization and nuclear translocation of IRF3, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of type I IFN genes, initiating their transcription.

Given its specific mechanism of action, this compound serves as a valuable chemical probe for elucidating the role of TBK1/IKKε in IFN production and for investigating the therapeutic potential of targeting this pathway in various diseases, including autoimmune disorders and cancer. These application notes provide detailed protocols for utilizing this compound to study IFN production in a research setting.

Data Presentation

The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Assay ConditionsReference
TBK11.5Cell-free assay
TBK12Low ATP concentration
TBK130High ATP concentration
IKKε2Cell-free assay

Table 2: Cellular Inhibitory Activity of this compound

Cellular Target/ProcessIC50 (nM)Cell LineAssayReference
IRF3 Phosphorylation74MDA-MB-231 mIRF3pIRF3 cell-based mechanistic assay

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway leading to type I IFN production, highlighting the point of inhibition by this compound.

IFN_Pathway cluster_receptor Cell Membrane / Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/RLR TLR/RLR Adaptors Adaptor Proteins (e.g., TRIF, MAVS) TLR/RLR->Adaptors TBK1/IKKe TBK1 / IKKε Adaptors->TBK1/IKKe IRF3 IRF3 TBK1/IKKe->IRF3 Phosphorylation p-IRF3 p-IRF3 (Dimer) IRF3->p-IRF3 Dimerization ISRE ISRE p-IRF3->ISRE Nuclear Translocation IFN_Gene Type I IFN Gene (e.g., IFN-β) ISRE->IFN_Gene Transcription IFN_Protein IFN-β Protein IFN_Gene->IFN_Protein Translation & Secretion PAMPs PAMPs (e.g., dsRNA, LPS) PAMPs->TLR/RLR BAY985 This compound BAY985->TBK1/IKKe Inhibition

Caption: Signaling pathway of type I IFN production and inhibition by this compound.

Experimental Protocols

Here are detailed protocols for key experiments to study the effect of this compound on IFN production.

Protocol 1: Inhibition of TLR-Mediated IFN-β Production in Macrophages

This protocol describes how to measure the inhibitory effect of this compound on the production of IFN-β in macrophages stimulated with a TLR agonist.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • This compound (prepare a stock solution in DMSO).

  • TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, Poly(I:C) for TLR3).

  • Phosphate-buffered saline (PBS).

  • ELISA kit for murine IFN-β.

  • 96-well cell culture plates.

  • Plate reader for ELISA.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells or BMDMs in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM to generate a dose-response curve. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add the TLR agonist to the wells to induce IFN-β production. For example, use LPS at a final concentration of 100 ng/mL or Poly(I:C) at 10 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.

  • IFN-β ELISA: Measure the concentration of IFN-β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IFN-β concentration against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Protocol 2: Analysis of IRF3 Phosphorylation by Western Blot

This protocol details the method to assess the inhibition of IRF3 phosphorylation by this compound in response to a stimulus.

Materials:

  • Human or murine cell line responsive to IFN induction (e.g., HEK293T, A549, or macrophages).

  • Complete cell culture medium.

  • This compound.

  • Stimulus (e.g., Sendai virus (SeV), Poly(I:C), or cGAMP).

  • PBS.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agent to induce IRF3 phosphorylation (e.g., infect with SeV for 3-6 hours or transfect with Poly(I:C) for 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with antibodies against total IRF3 and a loading control to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated IRF3 to total IRF3.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for studying the effect of this compound on IFN production.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Macrophages, HEK293T) Pre-treatment Pre-treat cells with This compound or Vehicle Cell_Culture->Pre-treatment Compound_Prep Prepare this compound and Vehicle Control Compound_Prep->Pre-treatment Stimulation Stimulate with TLR agonist or Virus Pre-treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis ELISA IFN-β ELISA Supernatant_Collection->ELISA Western_Blot Western Blot for p-IRF3 Cell_Lysis->Western_Blot Data_Analysis Data Analysis (Dose-Response, IC50) ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for assessing this compound activity.

References

Application Notes and Protocols for (Rac)-BAY-985 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a summary of the cellular effects of (Rac)-BAY-985, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). Detailed protocols are included for assessing cell viability, apoptosis, and cell cycle distribution in response to treatment.

Cell Lines Sensitive to this compound

This compound has demonstrated anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Notes
SK-MEL-2Melanoma900Features NRAS and TP53 mutations.
ACHNRenal Cell Carcinoma7260Features a CDKN2A mutation.

Mechanism of Action

This compound is an ATP-competitive inhibitor of TBK1 and IKKε. These kinases are key components of intracellular signaling pathways that regulate innate immunity. A primary downstream target of TBK1/IKKε is the transcription factor Interferon Regulatory Factor 3 (IRF3). Inhibition of TBK1/IKKε by this compound leads to a reduction in the phosphorylation of IRF3, thereby modulating the expression of downstream target genes.

G cluster_upstream Upstream Signaling cluster_pathway TBK1/IKKε Pathway cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs TBK1 TBK1 Viral/Bacterial PAMPs->TBK1 IKKe IKKε Viral/Bacterial PAMPs->IKKe Cytosolic DNA/RNA Cytosolic DNA/RNA Cytosolic DNA/RNA->TBK1 Cytosolic DNA/RNA->IKKe IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (active) IKKe->IRF3 phosphorylates Gene Expression Gene Expression pIRF3->Gene Expression regulates BAY985 This compound BAY985->TBK1 BAY985->IKKe

Caption: TBK1/IKKε signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for assessing the sensitivity of cell lines to this compound.

Experimental Workflow

A general workflow for determining cell line sensitivity to a kinase inhibitor like this compound is outlined below. This workflow encompasses initial viability screening followed by more detailed mechanistic studies.

G start Start: Select Cancer Cell Lines cell_culture Cell Culture and Plating start->cell_culture treatment Treat with this compound (Dose-response and time-course) cell_culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability ic50 Determine IC50 Value viability->ic50 mechanistic_assays Mechanistic Assays on Sensitive Lines ic50->mechanistic_assays apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic_assays->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic_assays->cell_cycle data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis end End: Characterize Cellular Response data_analysis->end

Caption: General experimental workflow for assessing cell line sensitivity.
Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., SK-MEL-2, ACHN)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Plating:

    • Harvest and count cells.

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background measurement.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium at 2X the final desired concentrations.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells to achieve a final volume of 200 µL.

    • Include vehicle control wells (e.g., DMSO at the same final concentration as the highest compound concentration).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol uses Annexin V to detect the externalization of phosphatidylserine in apoptotic cells and propidium iodide (PI) to identify necrotic or late apoptotic cells.

Materials:

  • This compound

  • Sensitive cancer cell line (e.g., SK-MEL-2)

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the desired concentrations (e.g., 1X and 2X the IC50) and a vehicle control for a specified time (e.g., 48 hours).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating cells) and then wash the attached cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • For suspension cells, collect the cells directly.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • This compound

  • Sensitive cancer cell line (e.g., SK-MEL-2)

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at desired concentrations and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells as described in the apoptosis assay protocol.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Analyze the sub-G1 peak as an indicator of apoptotic cells.

Application Notes and Protocols for Co-treatment with (Rac)-BAY-985 and Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale, preclinical data, and detailed experimental protocols for the co-treatment of the TBK1/IKKε inhibitor, (Rac)-BAY-985, with other therapeutic agents. Due to the limited availability of published co-treatment studies specifically involving this compound, this document leverages data and protocols from studies on other potent and selective TBK1/IKKε inhibitors. These notes are intended to serve as a guide for designing and executing preclinical studies to evaluate the synergistic or additive anti-cancer effects of combining this compound with other inhibitors.

Introduction to this compound

This compound is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases are key regulators of innate immunity, inflammation, and cell survival pathways. In the context of cancer, TBK1 and IKKε have been implicated in promoting tumor cell survival, proliferation, and resistance to therapy. Therefore, inhibiting their activity with agents like this compound presents a promising therapeutic strategy.

Rationale for Co-treatment Strategies

The complexity of cancer signaling networks and the development of therapeutic resistance often necessitate combination therapies. Co-treatment with a TBK1/IKKε inhibitor like this compound and other anti-cancer agents can offer several advantages, including:

  • Overcoming Resistance: Targeting parallel or downstream survival pathways can prevent or overcome resistance to single-agent therapies.

  • Synergistic Efficacy: The combined effect of two agents can be greater than the sum of their individual effects, allowing for lower, less toxic doses.

  • Enhanced Anti-tumor Immunity: Modulating the tumor microenvironment to be more susceptible to immune attack.

This document focuses on two primary co-treatment strategies: combination with immunotherapy and with targeted therapy .

Co-treatment with Immune Checkpoint Inhibitors

Scientific Rationale:

TBK1 has been identified as a key player in tumor immune evasion. Inhibition of TBK1 can enhance the efficacy of immune checkpoint blockade (ICB), such as anti-PD-1 or anti-PD-L1 therapy, through multiple mechanisms. Targeting TBK1 has been shown to lower the threshold for effector cytokine-induced tumor cell death and can remodel the tumor immune microenvironment to be more favorable for an anti-tumor immune response.[1] Preclinical studies have demonstrated that combining a TBK1 inhibitor with PD-1 blockade leads to improved tumor control in various cancer models, including those with primary and acquired resistance to ICB.[1]

Quantitative Data Summary:

While specific quantitative data for this compound in combination with immunotherapy is not yet available, preclinical studies with other TBK1 inhibitors provide a strong basis for this approach.

Cell/Tumor ModelCo-treatment AgentTBK1i ConcentrationKey FindingsReference
B16-ova melanoma (in vivo)anti-PD-140mg/kg daily (oral)Improved tumor control compared to single agents.[1]
Patient-Derived Organotypic Tumor Spheroids (Melanoma, Colorectal Cancer)anti-PD-11µMOvercame resistance to PD-1 blockade and reduced tumor growth.[1][1]
CT26 colon carcinoma (in vivo)anti-PD-1Not specifiedCD8+ T-cell dependent enhancement of anti-tumor response.

Signaling Pathway Diagram:

TBK1_PD1_Combination cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor Tumor Cell PDL1 PD-L1 Tumor->PDL1 Upregulation Antigen Tumor Antigen Tumor->Antigen CellDeath Apoptosis/Necroptosis TBK1 TBK1 TBK1->Tumor Promotes Survival TBK1->CellDeath Suppresses PD1 PD-1 PDL1->PD1 MHC MHC TCR TCR MHC->TCR Activation Antigen->MHC IFNgR IFNγR IFNgR->Tumor IFNgR->CellDeath Induces TNFR TNFR TNFR->Tumor TNFR->CellDeath Induces TCell CD8+ T-Cell TCell->TCR TCell->PD1 IFNg IFNγ TCell->IFNg TNFa TNFα TCell->TNFa IFNg->IFNgR TNFa->TNFR BAY985 This compound BAY985->TBK1 Inhibits antiPD1 anti-PD-1/PD-L1 antiPD1->PDL1 Blocks antiPD1->PD1 Blocks

Caption: Co-treatment with this compound and anti-PD-1/PD-L1 therapy.

Experimental Workflow Diagram:

InVivo_Workflow start Syngeneic Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Treatment Administration - Vehicle - this compound - anti-PD-1 - Combination randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring Repeated Cycles endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Immune Cell Infiltration (FACS) - Cytokine Analysis monitoring->endpoint

Caption: In vivo experimental workflow for combination therapy.

Experimental Protocols:

In Vivo Murine Model for Combination Immunotherapy

  • Cell Culture: Culture syngeneic mouse tumor cells (e.g., B16-ova melanoma, CT26 colon carcinoma) in appropriate media and conditions.

  • Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of immunocompetent mice (e.g., C57BL/6).

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) anti-PD-1 antibody alone, (4) this compound and anti-PD-1 combination.

  • Treatment Administration:

    • Administer this compound (or other TBK1 inhibitor) daily via oral gavage at a predetermined dose (e.g., 40 mg/kg).

    • Administer anti-PD-1 antibody (e.g., 200 µg) intraperitoneally three times a week.

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight and overall health.

  • Endpoint Analysis:

    • Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.

    • Euthanize mice and excise tumors for analysis, including weighing and processing for flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

    • Perform survival studies where the endpoint is tumor volume reaching a specific size or other humane endpoints.

Co-treatment with Targeted Therapy (BRAF/MEK Inhibitors)

Scientific Rationale:

Resistance to targeted therapies, such as BRAF and MEK inhibitors in melanoma, is a major clinical challenge. TBK1 has been implicated in promoting resistance to MEK inhibitors in NRAS-mutant melanoma. Combining a TBK1 inhibitor with a MEK inhibitor has been shown to cooperatively enhance apoptosis in mutant NRAS melanoma cells and in vemurafenib-resistant BRAF-mutant melanoma cells with secondary NRAS mutations. This suggests that co-targeting these pathways could be an effective strategy to overcome or delay resistance.

Quantitative Data Summary:

Specific quantitative synergy data (e.g., Combination Index) for this compound with BRAF/MEK inhibitors is not currently available. The table below summarizes the qualitative findings from preclinical studies with other TBK1 inhibitors.

Cell LineCo-treatment AgentKey FindingsReference
Mutant NRAS melanoma cellsMEK inhibitor (AZD6244)Enhanced apoptosis in 3D collagen cultures.
Vemurafenib-resistant BRAF-mutant melanoma (with secondary NRAS mutation)MEK inhibitor (AZD6244)Enhanced apoptosis in 3D collagen cultures.

Signaling Pathway Diagram:

TBK1_MEK_Combination RAS NRAS (mutant) BRAF BRAF RAS->BRAF RalGEF RalGEF RAS->RalGEF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TBK1 TBK1 RalGEF->TBK1 TBK1->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses BAY985 This compound BAY985->TBK1 Inhibits MEKi MEK Inhibitor MEKi->MEK Inhibits

Caption: Co-treatment with this compound and a MEK inhibitor.

Experimental Protocols:

In Vitro Synergy Assessment (Cell Viability and Apoptosis)

  • Cell Culture: Culture melanoma cell lines with relevant mutations (e.g., NRAS-mutant or BRAF-mutant/MEK-inhibitor resistant) in appropriate media.

  • Drug Preparation: Prepare stock solutions of this compound and the MEK inhibitor (e.g., trametinib, selumetinib) in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Drug Treatment:

    • To determine single-agent IC50 values, treat cells with a serial dilution of each inhibitor.

    • For combination studies, treat cells with a matrix of concentrations of both drugs. A constant ratio combination design or a checkerboard layout can be used.

  • Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet staining).

  • Data Analysis:

    • Calculate the IC50 for each single agent.

    • For combination data, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Apoptosis Assay:

    • Treat cells with selected concentrations of single agents and their combination.

    • After 24-48 hours, harvest cells and stain with Annexin V and a viability dye (e.g., propidium iodide or DAPI).

    • Analyze the percentage of apoptotic cells by flow cytometry.

Conclusion

The co-treatment of the TBK1/IKKε inhibitor this compound with other anti-cancer agents, particularly immune checkpoint inhibitors and targeted therapies, represents a promising strategy to enhance therapeutic efficacy and overcome resistance. The provided application notes and protocols, based on existing preclinical data for other TBK1/IKKε inhibitors, offer a framework for researchers to investigate these combinations further. Future studies should focus on generating specific quantitative data for this compound in various cancer models to validate its potential in combination therapies.

References

Preparing (Rac)-BAY-985 Working Solutions: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-BAY-985 is a potent, selective, and ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] These kinases are key regulators of the innate immune response, particularly through the activation of interferon regulatory factor 3 (IRF3).[3][4][5] This document provides detailed protocols for the preparation of this compound working solutions for both in vitro and in vivo research applications, along with methodologies for common experimental assays.

Data Presentation: Solubility and Storage

Proper solubilization and storage are critical for maintaining the activity and stability of this compound. The following tables summarize the solubility and recommended storage conditions.

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO50 mg/mL (90.32 mM)Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.
EthanolInsoluble
WaterInsoluble

Table 2: Storage of this compound

FormStorage TemperatureStorage PeriodNotes
Solid Powder-20°C3 years
In Solvent-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to final working concentrations for various assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for a short period to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year).

G cluster_start Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound powder to room temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex to dissolve (use sonication if needed) add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -80°C aliquot->store end End store->end

Preparation of In Vivo Working Solutions

For animal studies, this compound needs to be formulated in a vehicle suitable for administration. Below are examples of formulations for oral gavage.

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Corn oil

  • 20% SBE-β-CD in Saline

  • Sterile tubes

Protocol 1: PEG300/Tween-80/Saline Formulation This formulation yields a clear solution of ≥ 2.08 mg/mL.

  • To prepare 1 mL of working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until clear.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix well.

Protocol 2: Corn Oil Formulation This formulation yields a clear solution of ≥ 2.08 mg/mL. Note that if the continuous dosing period exceeds half a month, this protocol should be chosen carefully.

  • To prepare 1 mL of working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a uniform suspension is achieved.

Protocol 3: SBE-β-CD in Saline Formulation This formulation yields a clear solution of ≥ 2.08 mg/mL.

  • To prepare 1 mL of working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

  • Mix thoroughly until the solution is clear.

Application Notes and Protocols

Western Blot for Phospho-IRF3 (Ser396)

This compound inhibits TBK1/IKKε, thereby preventing the phosphorylation of their downstream substrate, IRF3. A Western blot for phospho-IRF3 at serine 396 is a standard method to confirm the biological activity of the inhibitor.

Materials:

  • Cell line of interest (e.g., THP-1, A549)

  • This compound working solution

  • Lipopolysaccharide (LPS) or other appropriate stimulus

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL for THP-1 cells) for a predetermined time (e.g., 1-4 hours) to induce IRF3 phosphorylation.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against phospho-IRF3 (Ser396) overnight at 4°C. For troubleshooting phosphorylated protein detection, using BSA for blocking is often recommended over milk.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe for total IRF3 and a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Proliferation Assay (MTT Assay)

This compound has been shown to have anti-proliferative effects in certain cancer cell lines. The MTT assay is a colorimetric method to assess cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., SK-MEL-2)

  • 96-well plates

  • This compound working solutions (serial dilutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control for the desired duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement start Start seed_cells Seed cells in 96-well plate start->seed_cells attach Allow cells to attach overnight seed_cells->attach treat Treat with this compound or vehicle control attach->treat incubate Incubate for desired duration treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance analyze Analyze data (calculate IC50) read_absorbance->analyze end End analyze->end

Cytokine Quantification by ELISA

Inhibition of the TBK1/IKKε pathway can modulate the production of various cytokines. A sandwich ELISA is a common method to quantify specific cytokines in cell culture supernatants.

Materials:

  • ELISA kit for the cytokine of interest (e.g., IFN-β, TNF-α)

  • Cell culture supernatants from cells treated with this compound

  • Wash buffer

  • Detection antibody

  • Enzyme conjugate (e.g., Streptavidin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

  • Add standards and cell culture supernatants (collected from cells treated with this compound and a stimulus) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

  • Wash the plate and add the enzyme conjugate. Incubate for 20-30 minutes at room temperature.

  • Wash the plate and add the substrate solution. Incubate in the dark until color develops.

  • Add the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentration in the samples based on the standard curve.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of TBK1 and IKKε. These kinases are central to the signaling pathway that leads to the production of type I interferons in response to pathogen-associated molecular patterns (PAMPs), such as viral DNA or RNA. Upon activation, TBK1/IKKε phosphorylate the transcription factor IRF3, leading to its dimerization and translocation to the nucleus, where it induces the transcription of type I interferons and other inflammatory genes. By inhibiting TBK1/IKKε, this compound blocks this cascade.

G cluster_upstream Upstream Signaling cluster_kinase Kinase Activation cluster_downstream Downstream Effects PAMPs PAMPs (e.g., viral DNA/RNA) PRRs Pattern Recognition Receptors (e.g., cGAS, RIG-I) PAMPs->PRRs Adaptors Adaptor Proteins (e.g., STING, MAVS) PRRs->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe activates pIRF3 Phosphorylation of IRF3 TBK1_IKKe->pIRF3 phosphorylates BAY985 This compound BAY985->TBK1_IKKe inhibits dimerization IRF3 Dimerization pIRF3->dimerization translocation Nuclear Translocation dimerization->translocation gene_expression Type I Interferon Gene Expression translocation->gene_expression

References

Troubleshooting & Optimization

Off-target effects of (Rac)-BAY-985 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (Rac)-BAY-985 in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound, also referred to as BAY-985, is a potent, ATP-competitive, and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] It has been developed as a chemical probe to investigate the biological functions of these kinases.[3] The racemic form, this compound, is also a potent TBK1 inhibitor.[4][5]

Q2: What are the known on-target potencies of BAY-985?

BAY-985 exhibits low nanomolar potency against its primary targets, TBK1 and IKKε. The half-maximal inhibitory concentration (IC50) can vary depending on the ATP concentration used in the assay.

Q3: What are the potential off-target effects of BAY-985?

While BAY-985 is highly selective for TBK1/IKKε, some off-target activities have been identified, primarily against other kinases. Researchers should be aware of these potential off-target effects when interpreting experimental results.

Troubleshooting Guide

Problem: I am observing unexpected cellular phenotypes that do not seem to align with TBK1/IKKε inhibition.

Possible Cause: This could be due to off-target effects of BAY-985, especially at higher concentrations.

Solutions:

  • Review Off-Target Profile: Compare your observed phenotype with the known off-target profile of BAY-985 (see Table 2). For instance, inhibition of FLT3 or RSK4 could lead to distinct signaling consequences.

  • Concentration Optimization: It is recommended to use BAY-985 at the lowest effective concentration to minimize off-target effects. A recommended starting concentration for cellular use is around 200 nM. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

  • Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to TBK1/IKKε inhibition, consider using a structurally different TBK1/IKKε inhibitor as a control.

  • Target Knockdown/Knockout: The most definitive way to confirm on-target effects is to use genetic approaches, such as siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of TBK1 and IKKε, to see if the phenotype is replicated.

Problem: I am not observing the expected inhibition of IRF3 phosphorylation.

Possible Cause: This could be due to experimental conditions, cell line specific factors, or compound stability.

Solutions:

  • Confirm Compound Activity: Ensure the compound is active. Prepare fresh stock solutions in DMSO and use them promptly.

  • Optimize Stimulation Conditions: The phosphorylation of IRF3 is dependent on upstream signaling. Ensure that your method of stimulating the pathway (e.g., LPS treatment) is robust and consistent.

  • Check Cell Line Responsiveness: Different cell lines may have varying levels of TBK1/IKKε expression and pathway activity. Confirm that your chosen cell line is responsive to TBK1/IKKε inhibition.

  • Verify Antibody Specificity: Ensure the antibody used for detecting phosphorylated IRF3 (pIRF3) is specific and validated for your experimental setup (e.g., Western blot, ELISA).

Data Presentation

Table 1: On-Target Potency of BAY-985

TargetAssay ConditionIC50 (nM)Reference
TBK1Low ATP2
TBK1High ATP30
IKKεNot specified2
This compound (TBK1)Not specified1.5

Table 2: Off-Target Kinase Activities of BAY-985

Off-TargetAssay TypeIC50 / Kd (nM)Selectivity Ratio (vs. TBK1 low ATP IC50)Reference
FLT3IC5012375x
RSK4IC50276138x
DRAK1 (STK17A)IC50311155.5x
ULK1IC5079303965x
MAP3K19Kd9.66x
STK17AKd7449x
MAP2K5IC50847518x

Experimental Protocols

1. In Vitro Kinase Assay (TR-FRET-based)

This protocol is a general guideline for determining the IC50 of BAY-985 against a target kinase.

  • Materials:

    • Recombinant human kinase (e.g., TBK1, IKKε, or potential off-target kinases)

    • Biotinylated peptide substrate

    • ATP

    • Assay buffer (e.g., HEPES, MgCl2, Brij-35)

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-allophycocyanin (SA-APC)

    • BAY-985 serial dilutions

    • 384-well plates

    • TR-FRET plate reader

  • Procedure:

    • Prepare serial dilutions of BAY-985 in DMSO and then dilute in assay buffer.

    • Add the kinase and biotinylated peptide substrate to the wells of a 384-well plate.

    • Add the BAY-985 dilutions to the wells. Include controls with DMSO only (no inhibitor) and no enzyme (background).

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should be optimized (e.g., at or below the Km for ATP).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA, the Europium-labeled antibody, and SA-APC.

    • Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

    • Read the plate on a TR-FRET plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of the emission signals and determine the IC50 value by fitting the data to a four-parameter logistic equation.

2. Cellular Proliferation Assay (CellTiter-Glo®)

This protocol measures the effect of BAY-985 on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., SK-MEL-2, ACHN)

    • Cell culture medium and supplements

    • BAY-985

    • White, clear-bottom 384-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in a 384-well plate at a predetermined density (e.g., 300-800 cells/well) and allow them to attach overnight.

    • Treat the cells with a serial dilution of BAY-985. Include a DMSO-only vehicle control.

    • Incubate the cells for a specified period (e.g., 96 hours).

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

3. Western Blot for IRF3 Phosphorylation

This protocol assesses the inhibitory effect of BAY-985 on the TBK1/IKKε signaling pathway.

  • Materials:

    • Cells responsive to TBK1/IKKε activation (e.g., MDA-MB-231)

    • Pathway stimulant (e.g., Lipopolysaccharide - LPS)

    • BAY-985

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against phospho-IRF3 (Ser396) and total IRF3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Plate cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of BAY-985 for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a pathway activator (e.g., LPS) for a predetermined time (e.g., 6 hours) to induce IRF3 phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total IRF3 as a loading control.

    • Quantify the band intensities to determine the extent of inhibition.

Visualizations

TBK1_IKKe_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Effects PRR Pattern Recognition Receptors (e.g., TLRs) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe Activation IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation pIRF3 p-IRF3 (Phosphorylated) Dimerization Dimerization pIRF3->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Gene_Expression Type I IFN Gene Expression Translocation->Gene_Expression BAY985 This compound BAY985->TBK1_IKKe Inhibition

Caption: Simplified signaling pathway of TBK1/IKKε and the inhibitory action of this compound.

Off_Target_Workflow cluster_screening Initial Screening cluster_validation Hit Validation cluster_cellular Cellular Confirmation Kinase_Panel Broad Kinase Panel Screening Dose_Response IC50 Determination for Confirmed Hits Kinase_Panel->Dose_Response Identify Hits GPCR_Panel GPCR Panel Screening GPCR_Panel->Dose_Response Identify Hits Orthogonal_Assay Orthogonal Assays (e.g., binding vs. activity) Dose_Response->Orthogonal_Assay Validate Potency Cellular_Target Cell-Based Target Engagement Assay Orthogonal_Assay->Cellular_Target Confirm Cellular Activity Phenotypic_Assay Phenotypic Assays (e.g., proliferation, signaling) Cellular_Target->Phenotypic_Assay Link to Phenotype Counter_Screen Counter-Screening in Target-Negative Cells Phenotypic_Assay->Counter_Screen Rule out Off-Target Phenotypes

Caption: Experimental workflow for identifying and validating off-target effects of a kinase inhibitor.

References

Technical Support Center: Optimizing (Rac)-BAY-985 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of (Rac)-BAY-985 for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as BAY-985, is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3] These kinases are crucial components of intracellular signaling pathways, particularly in the innate immune response.[1][4] BAY-985 exerts its inhibitory effect by blocking the phosphorylation of interferon regulatory factor 3 (IRF3), a key downstream target of TBK1/IKKε. This inhibition ultimately leads to antiproliferative effects in certain cancer cell lines, such as the SK-MEL-2 melanoma cell line.

Q2: What is a typical starting concentration range for this compound in an IC50 experiment?

For a novel inhibitor with unknown potency, it is advisable to start with a broad concentration range spanning several orders of magnitude, for instance, from 1 nM to 100 µM. For this compound, based on published data, a more focused starting range can be selected. For enzymatic assays, a range from 0.1 nM to 1 µM might be appropriate, while for cell-based assays, a range from 10 nM to 100 µM could be a reasonable starting point. It is recommended to perform a preliminary experiment with a wide range of concentrations (e.g., using 10-fold serial dilutions) to narrow down the approximate IC50 value before conducting a more detailed experiment with a narrower concentration range and more data points.

Q3: My dose-response curve is not sigmoidal. What are the potential causes and solutions?

A non-sigmoidal dose-response curve can arise from several experimental issues. Here are some common causes and troubleshooting tips:

  • Compound Solubility: this compound may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions. The final concentration of the solvent in the assay should be kept low (typically ≤ 0.5% for DMSO) and consistent across all wells, including a vehicle control.

  • Assay Window: The dynamic range of your assay might be too small to detect a clear dose-dependent effect. Optimize the assay to achieve a larger signal-to-noise ratio.

  • Complex Mechanism of Action: The inhibitor might have a complex mechanism that doesn't follow a simple dose-response relationship.

  • Incorrect Concentration Range: The chosen concentration range might be too high or too low, missing the sigmoidal portion of the curve. Perform a wider range-finding experiment.

Q4: The IC50 value for this compound varies between experiments. What could be the reason?

Inconsistent IC50 values can be frustrating. Several factors can contribute to this variability:

  • ATP Concentration (for enzymatic assays): Since BAY-985 is an ATP-competitive inhibitor, its IC50 value is highly dependent on the ATP concentration in the assay. Ensure the ATP concentration is kept constant and is ideally at or near the Km value for the enzyme.

  • Enzyme Concentration: The IC50 value can be influenced by the enzyme concentration, especially for potent inhibitors. Use a consistent and well-characterized enzyme preparation for all experiments.

  • Incubation Times: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can affect the IC50 value. It is also important to note that for irreversible inhibitors, the IC50 is time-dependent. While BAY-985 is described as an ATP-competitive inhibitor, which is typically reversible, confirming its binding kinetics is important.

  • Cell-based Assay Conditions: In cell-based assays, factors like cell density, passage number, and growth phase can influence the IC50 value. Maintain consistent cell culture practices.

Data Presentation

Table 1: Reported IC50 Values for this compound

Target/AssayConditionIC50 ValueReference
TBK1low ATP2 nM
TBK1high ATP30 nM
IKKε-2 nM
pIRF3 Cellular Assay (MDA-MB-231 mIRF3 cells)-74 nM
SK-MEL-2 Cell Proliferation-900 nM
ACHN Cell Proliferation-7260 nM

Experimental Protocols

Detailed Methodology for IC50 Determination of this compound in a Cell-Based pIRF3 Assay

This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.

  • Cell Culture:

    • Culture MDA-MB-231 cells (or another suitable cell line) in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to obtain the desired working concentrations. It is advisable to prepare intermediate dilutions to minimize pipetting errors.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Remove the culture medium and add the prepared working concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control if available.

    • Incubate the plate for a predetermined time to allow for inhibitor activity (e.g., 1-24 hours).

    • Induce the signaling pathway to stimulate IRF3 phosphorylation. This can be achieved by treating the cells with a suitable stimulus, such as poly(I:C) or other agonists of innate immune receptors.

    • After stimulation, lyse the cells and perform a quantitative analysis of phosphorylated IRF3 (pIRF3) levels. This can be done using methods like ELISA, Western blotting, or a TR-FRET-based assay.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the biological response.

Mandatory Visualizations

G cluster_0 Experimental Workflow: IC50 Determination A Prepare this compound Serial Dilutions C Treat Cells with Inhibitor Concentrations A->C B Seed and Culture Cells in 96-well Plate B->C D Induce Signaling Pathway (e.g., poly(I:C)) C->D E Lyse Cells and Measure pIRF3 Levels D->E F Data Analysis: Plot Dose-Response Curve E->F G Determine IC50 Value F->G

Caption: Workflow for determining the IC50 of this compound.

G cluster_1 TBK1/IKKε Signaling Pathway PRR Pattern Recognition Receptors (e.g., RIG-I, cGAS) Adaptor Adaptor Proteins (e.g., MAVS, STING) PRR->Adaptor TBK1_IKKe TBK1 / IKKε Adaptor->TBK1_IKKe activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates pIRF3 pIRF3 (Dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferon Genes Nucleus->IFN induces transcription of BAY985 This compound BAY985->TBK1_IKKe

Caption: Inhibition of the TBK1/IKKε signaling pathway by this compound.

References

(Rac)-BAY-985 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-BAY-985, a potent and selective inhibitor of TANK-binding kinase 1 (TBK1). Due to its hydrophobic nature, this compound can present solubility challenges. This guide offers solutions and detailed protocols to ensure successful experimental outcomes.

Troubleshooting Guide: Overcoming Solubility Issues

Problem Potential Cause Recommended Solution
Compound does not dissolve in initial solvent. The chosen solvent may not be appropriate for the hydrophobic nature of this compound.This compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] For initial stock solutions, use fresh, anhydrous DMSO.
Precipitation occurs when diluting DMSO stock into aqueous buffer (e.g., PBS, cell culture media). The aqueous solubility of this compound is very low, and the addition of a concentrated DMSO stock to an aqueous environment can cause the compound to crash out of solution.[2]- Lower the final concentration: If possible, reduce the final working concentration of this compound in your assay. - Use a co-solvent/surfactant formulation: Prepare an intermediate solution containing a co-solvent like PEG300 and a surfactant like Tween80 before the final dilution into your aqueous medium.[1] See Protocol 2 for a detailed in vivo formulation that can be adapted for in vitro use. - Stepwise dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer.
Inconsistent or lower-than-expected activity in cell-based assays. Poor solubility can lead to an inaccurate concentration of the active compound in the assay, or the compound may be precipitating over time.- Visually inspect for precipitation: Before and during your experiment, check for any visible precipitate in your wells. - Prepare fresh dilutions: Make fresh dilutions of this compound from your DMSO stock for each experiment to avoid degradation or precipitation in pre-diluted solutions. - Sonication: Briefly sonicating the final working solution can help to dissolve any small, unseen precipitates.
Difficulty in preparing a formulation for in vivo studies. The insolubility of this compound in aqueous vehicles makes it challenging to prepare a stable and homogenous formulation for animal dosing.A specific formulation using DMSO, PEG300, Tween80, and saline has been successfully used.[1] Refer to Protocol 2 for a detailed methodology.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. Due to its hydrophobic nature, it exhibits poor solubility in aqueous solutions.

Solvent Solubility Notes
DMSO (Dimethyl Sulfoxide) 100 mg/mL (180.64 mM)Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1]
DMF (Dimethylformamide) 30 mg/mL-
DMF:PBS (pH 7.2) (1:2) 0.3 mg/mLDemonstrates the significant drop in solubility in a mixed aqueous buffer.
Water Insoluble-
Ethanol Insoluble-

Experimental Protocols

Protocol 1: General Method for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of a compound like this compound in a specific solvent.

Objective: To determine the saturated concentration of this compound in a given solvent at a constant temperature.

Materials:

  • This compound powder

  • Selected solvent of interest

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Seal the vials and place them on an orbital shaker or rotator in a constant temperature incubator (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to allow the solution to reach equilibrium.

  • After the incubation period, visually confirm that excess solid is still present.

  • Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.

  • Quantify the concentration of this compound in the clear filtrate using a validated HPLC method with a standard curve.

  • The resulting concentration is the thermodynamic solubility of this compound in that solvent at the specified temperature.

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol provides a method for preparing a clear solution of this compound suitable for oral administration in animal studies.

Objective: To prepare a homogenous and stable formulation of this compound for in vivo experiments.

Materials:

  • This compound powder

  • DMSO, anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween80 (Polysorbate 80)

  • Saline (0.9% NaCl) or ddH₂O

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • In a separate tube, for a 1 mL final working solution, add 400 µL of PEG300.

  • To the PEG300, add 50 µL of the 100 mg/mL this compound DMSO stock solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Finally, add 500 µL of saline or ddH₂O to bring the total volume to 1 mL. Mix thoroughly.

  • This formulation should be prepared fresh and used immediately for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent, ATP-competitive, and selective inhibitor of TBK1 (TANK-binding kinase 1) and IKKε. TBK1 is a key kinase in the innate immune signaling pathway. By inhibiting TBK1, this compound can block the phosphorylation of downstream targets like Interferon Regulatory Factor 3 (IRF3), which is crucial for the production of type I interferons.

Q2: Is "this compound" related to Rac GTPase signaling? A2: This is a common point of confusion due to the name. The "(Rac)" in "this compound" refers to the fact that the compound is a racemate, a mixture of equal amounts of left- and right-handed enantiomers. It is not an inhibitor of the Rac family of small GTPases, which are involved in different signaling pathways regulating the cytoskeleton, cell proliferation, and survival. This compound is a specific inhibitor of the TBK1 kinase.

Q3: How should I store this compound? A3: The solid powder form of this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to one year. It is recommended to aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.

Q4: What are the downstream effects of TBK1 inhibition by this compound? A4: Inhibition of TBK1 by this compound primarily blocks the activation of the transcription factor IRF3. This, in turn, inhibits the production of type I interferons (IFN-α/β), which are critical cytokines in the antiviral response and other immune functions. TBK1 can also be involved in other signaling pathways, including those related to NF-κB activation and autophagy.

Visualizing Key Processes and Pathways

TBK1_Signaling_Pathway TBK1 Signaling Pathway in Innate Immunity cluster_upstream Upstream Activation cluster_core Core Kinase Activation cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs PRRs Pattern Recognition Receptors (e.g., TLRs, cGAS-STING) PAMPs/DAMPs->PRRs Adaptor_Proteins Adaptor Proteins (e.g., TRIF, STING) PRRs->Adaptor_Proteins TBK1 TBK1 Adaptor_Proteins->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Rac_BAY_985 This compound Rac_BAY_985->TBK1 Inhibits IRF3_P p-IRF3 (Dimerization) IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus translocates to IFN_Genes Type I IFN Gene Transcription Nucleus->IFN_Genes

Caption: TBK1 signaling pathway in innate immunity and the point of inhibition by this compound.

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow Start Start: Need to dissolve This compound DMSO_Stock Prepare stock solution in anhydrous DMSO (e.g., 100 mg/mL) Start->DMSO_Stock Dilute_Aqueous Dilute DMSO stock into aqueous buffer DMSO_Stock->Dilute_Aqueous Precipitate_Check Precipitation Observed? Dilute_Aqueous->Precipitate_Check Success Solution is ready for experiment Precipitate_Check->Success No Troubleshoot Troubleshooting Steps Precipitate_Check->Troubleshoot Yes Lower_Conc Lower final concentration Troubleshoot->Lower_Conc Use_Formulation Use co-solvent/ surfactant formulation (See Protocol 2) Troubleshoot->Use_Formulation Step_Dilute Perform serial dilution Troubleshoot->Step_Dilute Lower_Conc->Dilute_Aqueous Use_Formulation->Dilute_Aqueous Step_Dilute->Dilute_Aqueous

Caption: A logical workflow for troubleshooting common solubility issues with this compound.

Experimental_Workflow_Solubility Experimental Workflow for Solubility Determination Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Agitate for 24-48h at constant temperature Add_Excess->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Filter Filter supernatant (0.22 µm PTFE filter) Centrifuge->Filter Quantify Quantify concentration using HPLC Filter->Quantify End End: Determine Solubility Quantify->End

References

Unexpected cytotoxicity of (Rac)-BAY-985

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-BAY-985. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3] Its inhibitory action on these kinases blocks the phosphorylation of interferon regulatory factor 3 (IRF3), which can lead to anti-proliferative effects in certain cancer cell lines.[1][4]

Q2: Is the observed cytotoxicity of this compound an expected outcome?

Yes, the cytotoxic and anti-proliferative activities of this compound are expected effects stemming from its inhibition of the TBK1/IKKε signaling pathway, which is crucial for the survival and proliferation of certain cancer cells. The compound has demonstrated anti-proliferative efficacy in melanoma cell lines like SK-MEL-2.

Q3: Why am I observing different IC50 values for this compound in my experiments compared to published data?

Variations in IC50 values can arise from several factors:

  • ATP Concentration: The potency of BAY-985 against TBK1 is dependent on the ATP concentration in the assay. Higher ATP levels can lead to a higher IC50 value.

  • Cell Line Differences: The genetic background of the cell line, such as the mutation status of genes like NRAS, TP53, and CDKN2A, can significantly influence sensitivity to the compound.

  • Assay Conditions: Differences in experimental protocols, such as cell seeding density, incubation time, and the specific cell viability assay used (e.g., CellTiter-Glo), can all contribute to variability.

  • Compound Solubility: Poor solubility of this compound can lead to inaccurate concentrations in your assay. Ensure the compound is fully dissolved according to the recommended protocols.

Q4: What are the known off-target effects of this compound?

Besides its high potency for TBK1 and IKKε, this compound has been shown to inhibit other kinases at higher concentrations, including FLT3, RSK4, DRAK1, and ULK1. It is crucial to consider these potential off-target effects when interpreting experimental results.

Q5: Why is the in vivo anti-tumor efficacy of this compound weak despite its potent in vitro activity?

This compound has demonstrated weak to moderate anti-tumor activity in xenograft models. This discrepancy between in vitro and in vivo results can be attributed to its pharmacokinetic properties. The compound exhibits high clearance, a large volume of distribution, and a short terminal half-life in animal models, which may prevent it from reaching and maintaining effective concentrations within the tumor tissue.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
  • Possible Cause: Inconsistent dissolution of this compound.

    • Solution: Prepare fresh stock solutions in DMSO. For working solutions, follow the recommended protocols, which may involve using solvents like PEG300, Tween-80, and saline, and ensure complete dissolution, using heat or sonication if necessary.

  • Possible Cause: Fluctuations in cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Use a calibrated multi-channel pipette and visually inspect plates before adding the compound.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental data points, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.

Issue 2: Compound Precipitation in Cell Culture Media
  • Possible Cause: The final concentration of DMSO is too high.

    • Solution: Keep the final DMSO concentration in the cell culture media below 0.5% to maintain solubility and minimize solvent-induced cytotoxicity.

  • Possible Cause: The compound's solubility limit in aqueous media is exceeded.

    • Solution: Prepare working solutions by diluting the DMSO stock in a suitable vehicle, such as a mixture of PEG300, Tween-80, and saline, before final dilution in the culture medium. For in vivo studies, specific formulations with corn oil or SBE-β-CD are also suggested.

Issue 3: Lack of Correlation Between pIRF3 Inhibition and Cell Death
  • Possible Cause: The cell line may not be dependent on the TBK1/IKKε pathway for survival.

    • Solution: Profile the expression and activation status of TBK1, IKKε, and downstream effectors in your cell line. Consider using cell lines with known dependence on this pathway, such as SK-MEL-2, for positive controls.

  • Possible Cause: The experimental endpoint for cytotoxicity is not optimal.

    • Solution: In addition to viability assays, consider evaluating apoptosis through methods like caspase-3 activation assays or Annexin V staining, as apoptosis has been observed with similar inhibitors.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/AssayIC50 ValueCell Line/Conditions
TBK11.5 nM-
TBK12 nMLow ATP
TBK130 nMHigh ATP
IKKε2 nM-
pIRF3 Phosphorylation74 nMMDA-MB-231
Off-Target Kinases
FLT3123 nM-
RSK4276 nM-
DRAK1311 nM-
ULK17930 nM-

(Data sourced from)

Table 2: Anti-proliferative Activity of this compound

Cell LineIC50 ValueRelevant Mutations
SK-MEL-2900 nMNRAS, TP53
ACHN7260 nMCDKN2A

(Data sourced from)

Experimental Protocols

Cell Proliferation Assay (Based on)

  • Cell Plating: Seed cells in a 384-well white microtiter plate at a density of 300 cells/well for ACHN or 800 cells/well for SK-MEL-2 in 50 µL of the appropriate growth medium.

  • Compound Addition: The following day, add serially diluted this compound to the cells.

  • Incubation: Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Determine cell viability using a luminescent-based assay, such as CellTiter-Glo®, following the manufacturer's instructions.

  • Data Analysis: Read the luminescence on a plate reader and calculate IC50 values using appropriate software.

Western Blot for pIRF3 Inhibition

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time.

  • Stimulation: If required by the experimental design, stimulate the cells with an appropriate agent (e.g., LPS) to induce IRF3 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated IRF3 (pIRF3) and total IRF3. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of pIRF3.

Visualizations

BAY985_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway TBK1/IKKε Pathway cluster_inhibitor Inhibitor Action Upstream_Activators Upstream Activators (e.g., Viral/Bacterial components, Cytokines) TBK1_IKKe TBK1 / IKKε Upstream_Activators->TBK1_IKKe Activates IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates pIRF3 pIRF3 (Phosphorylated IRF3) Dimerization Dimerization pIRF3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation IFN_Genes Type I Interferon Genes Nuclear_Translocation->IFN_Genes Activates Transcription BAY985 This compound BAY985->TBK1_IKKe Inhibits

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., SK-MEL-2, ACHN) Cell_Seeding 3. Seed Cells (384-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound (Serial Dilutions) Treatment 4. Add Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (96h) Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 7. Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

References

Technical Support Center: (Rac)-BAY-985

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Rac)-BAY-985. The information is designed to address specific issues that may arise during experiments and to ensure the generation of reliable and consistent data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases to prevent their catalytic activity.[2][3] This inhibition blocks the downstream signaling pathways regulated by TBK1 and IKKε, such as the phosphorylation of interferon regulatory factor 3 (IRF3).[1]

Q2: What are the primary applications of this compound in research?

This compound is primarily used to investigate the roles of TBK1 and IKKε in various cellular processes, including innate immunity, inflammatory responses, and oncology. It has been utilized in studies to explore its antiproliferative effects in cancer cell lines, such as melanoma.

Q3: How should I dissolve and store this compound?

This compound is a solid that can be dissolved in solvents like DMSO. For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.

Q4: What are the known off-target effects of this compound?

While this compound is highly selective for TBK1 and IKKε, it can inhibit other kinases at higher concentrations. These include FLT3, RSK4, DRAK1, and ULK1, though with significantly lower potency (higher IC50 values) compared to its primary targets. Researchers should be mindful of these potential off-target effects, especially when using high concentrations of the inhibitor in their experiments.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected inhibition in cell-based assays.

Potential Cause 1: Compound Solubility and Stability

  • Troubleshooting Steps:

    • Confirm Complete Dissolution: Visually inspect your stock solution to ensure there is no precipitate. If precipitation is observed, gentle warming or sonication may be necessary. Always use fresh, anhydrous DMSO for preparing stock solutions as moisture can affect solubility.

    • Fresh Working Dilutions: Prepare fresh working dilutions from your stock solution for each experiment. This compound may not be stable in aqueous media for extended periods.

    • Avoid Freeze-Thaw Cycles: Aliquot your DMSO stock solution into smaller volumes to minimize the number of freeze-thaw cycles.

Potential Cause 2: Cell Culture Conditions

  • Troubleshooting Steps:

    • Cell Density: Ensure consistent cell seeding density across all wells and experiments. Overly confluent or sparse cultures can respond differently to treatment.

    • Serum Concentration: The presence of serum proteins can sometimes bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration during the treatment period if it does not compromise cell viability.

    • Mycoplasma Contamination: Test your cell lines for mycoplasma contamination, which can alter cellular signaling and drug response.

Potential Cause 3: Assay Protocol

  • Troubleshooting Steps:

    • Pre-incubation Time: Optimize the pre-incubation time with this compound before adding a stimulus. A sufficient pre-incubation period is necessary for the inhibitor to enter the cells and engage with its target.

    • Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 can vary between different cell types.

Issue 2: Discrepancy between in vitro kinase assay and cell-based assay results.

Potential Cause 1: ATP Concentration

  • Explanation: this compound is an ATP-competitive inhibitor. In vitro kinase assays are often performed at low ATP concentrations, which can result in a lower IC50 value. In contrast, the intracellular ATP concentration in live cells is much higher, which may require a higher concentration of the inhibitor to achieve the same level of inhibition.

  • Recommendation: Be aware of the ATP concentration used in your in vitro assay and consider that a higher concentration of this compound may be needed in your cellular experiments.

Potential Cause 2: Cell Permeability

  • Explanation: While this compound is designed to be cell-permeable, its uptake can vary between different cell lines.

  • Troubleshooting Steps:

    • Time-course Experiment: Perform a time-course experiment to determine the optimal treatment duration for your cell line.

    • Positive Controls: Use a well-characterized inhibitor with known cell permeability and a similar mechanism of action as a positive control.

Issue 3: Weak or no effect in in vivo studies.

Potential Cause: Pharmacokinetics and Bioavailability

  • Explanation: this compound has been reported to have poor pharmacokinetic properties in some animal models, including high clearance and a short half-life, which can lead to weak antitumor efficacy in vivo despite potent in vitro activity.

  • Recommendations:

    • Dosing Regimen: Consider optimizing the dosing schedule (e.g., more frequent administration) to maintain an effective concentration of the inhibitor in the plasma and target tissue.

    • Formulation: Ensure the compound is properly formulated for oral gavage or other administration routes to maximize bioavailability.

Quantitative Data Summary

Table 1: IC50 Values of this compound Against Various Kinases

Target KinaseIC50 (nM)Assay Conditions
TBK12Low ATP
TBK130High ATP
IKKε2-
FLT3123-
RSK4276-
DRAK1311-
ULK17,390-
pIRF3 (cellular)74MDA-MB-231 cells
SK-MEL-2 Proliferation900-
ACHN Proliferation7,260-

Data compiled from multiple sources.

Table 2: Solubility of this compound

SolventSolubility
DMSO25-100 mg/mL
DMF30 mg/mL
DMF:PBS (pH 7.2) (1:2)0.3 mg/mL

Data compiled from multiple sources.

Experimental Protocols & Visualizations

TBK1/IKKε Signaling Pathway

The diagram below illustrates the canonical TBK1/IKKε signaling pathway, which is activated by stimuli such as viral or bacterial components. This leads to the phosphorylation and activation of IRF3, which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons. This compound inhibits the kinase activity of TBK1 and IKKε, thereby blocking this cascade.

TBK1_IKKe_Pathway TBK1/IKKε Signaling Pathway and Inhibition by this compound cluster_upstream Upstream Activation cluster_core Core Kinase Complex cluster_downstream Downstream Signaling Viral/Bacterial PAMPs Viral/Bacterial PAMPs PRRs Pattern Recognition Receptors (e.g., cGAS, RIG-I) Viral/Bacterial PAMPs->PRRs Adaptors Adaptor Proteins (e.g., STING, MAVS) PRRs->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe recruits & activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates pIRF3 p-IRF3 (dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to Type_I_IFN Type I Interferon Gene Expression Nucleus->Type_I_IFN Inhibitor This compound Inhibitor->TBK1_IKKe

Caption: TBK1/IKKε signaling pathway and inhibition by this compound.

General Experimental Workflow for Cell-Based Assays

This workflow outlines the key steps for assessing the efficacy of this compound in a cell-based assay, such as measuring the inhibition of cytokine production or cell proliferation.

Experimental_Workflow General Workflow for this compound Cell-Based Assay Start Start Seed_Cells Seed cells in multi-well plate Start->Seed_Cells Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Pre_treat Pre-treat with this compound (various concentrations) Adherence->Pre_treat Stimulate Add stimulus (e.g., LPS, cGAMP) Pre_treat->Stimulate Incubate Incubate for defined period Stimulate->Incubate Assay Perform endpoint assay (e.g., ELISA, Western Blot, Cell Viability) Incubate->Assay Analyze Analyze data and determine IC50 Assay->Analyze End End Analyze->End

Caption: General workflow for a this compound cell-based assay.

Troubleshooting Logic Diagram

This diagram provides a logical flow to help diagnose and resolve inconsistent experimental results with this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent Results with this compound Start Inconsistent or Weak Inhibition Check_Compound Check Compound Prep & Storage Start->Check_Compound Check_Cells Review Cell Culture Conditions Check_Compound->Check_Cells OK Solubility Ensure full dissolution Use fresh DMSO Check_Compound->Solubility Precipitate? Stability Aliquot stock Prepare fresh dilutions Check_Compound->Stability Old dilutions? Check_Protocol Optimize Assay Protocol Check_Cells->Check_Protocol OK Cell_Health Check viability Test for mycoplasma Check_Cells->Cell_Health Inconsistent growth? Check_PK Consider PK/PD (for in vivo) Check_Protocol->Check_PK OK Assay_Params Titrate concentration Optimize incubation time Check_Protocol->Assay_Params Weak signal? In_Vivo_Issues Optimize dosing & formulation Check_PK->In_Vivo_Issues In vivo study? Resolved Problem Resolved Check_PK->Resolved In vitro study Solubility->Check_Cells Stability->Check_Cells Cell_Health->Check_Protocol Assay_Params->Check_PK In_Vivo_Issues->Resolved

Caption: Troubleshooting flowchart for this compound experiments.

References

(Rac)-BAY-985 degradation and proper storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, handling, and potential degradation of (Rac)-BAY-985.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

A1: For long-term storage, the solid powder of this compound should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years. For short-term transport, it may be shipped at room temperature.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be stored at -80°C for long-term storage (up to one year). For shorter periods, storage at -20°C is also acceptable. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in organic solvents such as DMSO. When preparing stock solutions, ensure the compound is fully dissolved before making further dilutions.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Q1: I am seeing a decrease in the activity of my this compound solution over time. What could be the cause?

A1: A decrease in activity can be attributed to several factors:

  • Improper Storage: Ensure that the solution is stored at the recommended temperature (-80°C for long-term) and protected from light.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.

  • Chemical Degradation: The compound may be degrading due to factors such as pH of the solvent, exposure to oxygen, or reaction with other components in your experimental setup.

Q2: I observe precipitation in my this compound solution after thawing. What should I do?

A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution and vortex to redissolve the compound completely before use. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.

Q3: How can I check if my this compound has degraded?

A3: The most reliable way to assess the integrity of your compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of its purity.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 3 years
In Solvent-80°CUp to 1 year

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Mandatory Visualizations

G General Workflow for Assessing Compound Stability cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation start Prepare fresh stock solution of this compound aliquot Aliquot into multiple samples for different stress conditions start->aliquot temp Temperature Stress (e.g., 4°C, RT, 40°C) aliquot->temp ph pH Stress (e.g., acidic, neutral, basic buffers) aliquot->ph light Photostability Stress (e.g., exposure to UV/Vis light) aliquot->light hplc Analyze samples at different time points using a stability-indicating HPLC method temp->hplc ph->hplc light->hplc quantify Quantify parent compound and identify degradation products hplc->quantify determine Determine degradation rate and pathway quantify->determine end Final Stability Report determine->end Establish optimal storage and handling conditions

Caption: Workflow for assessing the stability of this compound.

G Common Factors Leading to Chemical Degradation center This compound Degradation temp Temperature temp->center light Light Exposure light->center ph pH (Hydrolysis) ph->center oxygen Oxidation oxygen->center moisture Moisture moisture->center incompatibility Incompatible Excipients incompatibility->center

Caption: Factors contributing to the degradation of chemical compounds.

Technical Support Center: (Rac)-BAY-985 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Rac)-BAY-985 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as BAY-985, is a highly potent and selective, orally active, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2][3][4] These kinases are key components of intracellular signaling pathways, particularly in the innate immune response.[5] this compound exerts its effect by inhibiting the phosphorylation of interferon regulatory factor 3 (IRF3), a downstream target of TBK1/IKKε.

Q2: What are the recommended formulation and administration routes for in vivo studies?

This compound has been administered orally (p.o.) in preclinical studies. Proper formulation is crucial for its bioavailability. It is recommended to prepare fresh working solutions on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Q3: What is a typical dosage used in animal models?

In a human melanoma xenograft model in female NMRI nude mice, a dose of 200 mg/kg administered orally twice daily (b.i.d.) for 111 days was reported. This dosage was well-tolerated, with a maximum body weight loss of less than 10%.

Q4: What is the expected outcome of this compound treatment in vivo?

While this compound demonstrates potent in vitro anti-proliferative activity in some cancer cell lines, in vivo studies have shown weak antitumor efficacy. For instance, in the SK-MEL-2 human melanoma xenograft model, treatment resulted in a tumor growth inhibition of 40% (T/C ratio of 0.6).

Q5: What are the known pharmacokinetic properties of this compound?

Pharmacokinetic studies in rats have shown that this compound has high clearance (4.0 L/h/kg), a large volume of distribution at steady state (2.9 L/kg), and a short terminal half-life (0.79 h). These characteristics, particularly the high clearance and short half-life, might contribute to the observed modest in vivo efficacy.

Troubleshooting Guide

Issue 1: Compound Precipitation in Formulation
  • Possible Cause: Poor solubility of this compound in the chosen vehicle.

  • Troubleshooting Steps:

    • Vehicle Optimization: Experiment with different vehicle compositions. Several have been suggested, including combinations of DMSO, PEG300, Tween-80, and saline or corn oil.

    • Fresh Preparation: Always prepare the formulation immediately before administration.

    • Solubilization Aids: Use gentle warming and/or sonication to help dissolve the compound.

    • pH Adjustment: Although not explicitly mentioned in the search results, adjusting the pH of the vehicle (if appropriate for the administration route) can sometimes improve the solubility of small molecules.

Issue 2: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
  • Possible Causes:

    • Suboptimal pharmacokinetics (high clearance, short half-life).

    • Poor bioavailability.

    • Inadequate dosing regimen (dose or frequency).

    • Tumor model resistance.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies in your specific animal model to determine the compound's exposure and target engagement in vivo. This will help in optimizing the dosing regimen.

    • Dose Escalation: If tolerated, consider a dose escalation study to see if higher concentrations improve efficacy.

    • Alternative Dosing Schedule: Given the short half-life, more frequent administration (e.g., three times a day) might be necessary to maintain therapeutic concentrations.

    • Different Administration Route: Although oral administration has been used, exploring other routes like intravenous (IV) or intraperitoneal (IP) injection might improve bioavailability and efficacy, though this would need to be validated.

    • Combination Therapy: Consider combining this compound with other agents that may have synergistic effects.

Issue 3: Unexpected Toxicity or Adverse Effects
  • Possible Causes:

    • Off-target effects (although this compound is reported to be highly selective).

    • Vehicle-related toxicity.

    • On-target toxicity in non-tumor tissues.

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose to see if the toxicity is dose-dependent.

    • Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the formulation components.

    • Histopathological Analysis: Conduct a thorough histopathological analysis of major organs to identify any signs of toxicity.

    • Monitor Animal Health: Closely monitor animal weight, behavior, and food/water intake for any signs of distress.

Data Presentation

Table 1: In Vitro Activity of this compound

Target/AssayIC50Cell LineConditions
TBK12 nMRecombinant Human EnzymeLow ATP
TBK130 nMRecombinant Human EnzymeHigh ATP
IKKε2 nMRecombinant Human Enzyme-
IRF3 Phosphorylation74 nMMDA-MB-231-
Anti-proliferation900 nMSK-MEL-2-
Anti-proliferation7260 nMACHN-

Data sourced from multiple references.

Table 2: In Vivo Efficacy of this compound in SK-MEL-2 Xenograft Model

Animal ModelDoseAdministration RouteDosing ScheduleOutcomeBody Weight Loss
Female NMRI nude mice200 mg/kgOral (p.o.)Twice daily (b.i.d.) for 111 daysWeak antitumor efficacy (T/C = 0.6)< 10%

Data sourced from multiple references.

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnit
Clearance (CLb)4.0L/h/kg
Volume of Distribution (Vss)2.9L/kg
Terminal Half-life (t1/2)0.79h

Data sourced from multiple references.

Experimental Protocols

Protocol 1: In Vivo Formulation Preparation (Example 1)

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

  • This formulation should be prepared fresh before each use.

Protocol 2: In Vivo Formulation Preparation (Example 2)

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of 20% SBE-β-CD in Saline and mix thoroughly.

  • This formulation should be prepared fresh before each use.

Protocol 3: In Vivo Formulation Preparation (Example 3 - for longer dosing periods)

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of Corn oil and mix thoroughly.

  • Use this protocol with caution if the continuous dosing period exceeds half a month.

Mandatory Visualization

TBK1_IKKe_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinase TBK1/IKKε Complex cluster_downstream Downstream Effectors PRRs Pattern Recognition Receptors (PRRs) TBK1_IKKe TBK1 / IKKε PRRs->TBK1_IKKe Activates IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates pIRF3 p-IRF3 (Phosphorylated) IRF3->pIRF3 Gene_Expression Type I Interferon Gene Expression pIRF3->Gene_Expression Promotes Rac_BAY_985 This compound Rac_BAY_985->TBK1_IKKe Inhibits

Caption: this compound inhibits the TBK1/IKKε signaling pathway.

In_Vivo_Experimental_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Start->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint: Collect Tumors and Tissues Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition, PK/PD, Toxicity Endpoint->Analysis

Caption: General workflow for an in vivo efficacy study.

Troubleshooting_Workflow Problem Problem Observed? Precipitation Compound Precipitation? Problem->Precipitation Yes No_Efficacy Lack of Efficacy? Problem->No_Efficacy Yes Toxicity Unexpected Toxicity? Problem->Toxicity Yes Continue Continue Experiment Problem->Continue No Solve_Precipitation Optimize Vehicle Use Sonication/Heat Prepare Fresh Precipitation->Solve_Precipitation Solve_Efficacy Conduct PK/PD Study Adjust Dose/Schedule Consider Combination No_Efficacy->Solve_Efficacy Solve_Toxicity Reduce Dose Check Vehicle Toxicity Perform Histopathology Toxicity->Solve_Toxicity Solve_Precipitation->Continue Solve_Efficacy->Continue Solve_Toxicity->Continue

Caption: Troubleshooting decision tree for in vivo experiments.

References

How to minimize (Rac)-BAY-985 off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the dual TBK1/IKKε inhibitor, (Rac)-BAY-985. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively while minimizing potential off-target kinase inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of two noncanonical IκB kinases: TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKBKE or IKKε).[1][2][3] These kinases are key regulators of the type I interferon response to pathogen infection and are also implicated in oncogenic signaling pathways.[1][4]

Q2: What are the known off-target kinases of this compound?

A2: While this compound is highly selective, it has been shown to inhibit other kinases, particularly at higher concentrations. The most well-documented off-target kinases include FLT3, RSK4, DRAK1 (STK17A), ULK1, MAP2K5, and MAP3K19. It is crucial to be aware of these potential off-targets when interpreting experimental results.

Q3: What is the recommended starting concentration for this compound in cell-based assays?

A3: A starting concentration of 200 nM is often recommended for cellular use. However, the optimal concentration is highly dependent on the cell type and the specific experimental context. To minimize off-target effects, it is imperative to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target phenotype.

Q4: How can I confirm that the observed phenotype in my experiment is due to on-target inhibition of TBK1/IKKε?

A4: To confirm on-target activity, consider the following approaches:

  • Use a structurally distinct inhibitor: Compare the phenotype induced by this compound with that of another selective TBK1/IKKε inhibitor with a different chemical scaffold.

  • Rescue experiments: If possible, overexpress a drug-resistant mutant of TBK1 or IKKε. If the phenotype is rescued, it strongly suggests on-target activity.

  • Genetic knockdown: Use siRNA or shRNA to knock down TBK1 and/or IKKε and observe if this phenocopies the effect of this compound.

Troubleshooting Guide: Minimizing Off-Target Inhibition

This guide provides a systematic approach to identifying and mitigating off-target effects of this compound in your experiments.

Issue 1: Unexpected or inconsistent experimental results.
  • Possible Cause: Off-target kinase inhibition may be contributing to the observed phenotype.

  • Troubleshooting Steps:

    • Optimize Inhibitor Concentration: Perform a dose-response curve to identify the minimal concentration of this compound required for on-target inhibition. This is the most critical step in reducing off-target effects.

    • Profile Downstream Signaling: Analyze the phosphorylation status of known downstream substrates of both the on-target (e.g., IRF3) and potential off-target kinases. This can help determine which pathways are being affected at your working concentration.

    • Cellular Target Engagement Assays: Employ techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to directly measure the engagement of this compound with its on-targets and key off-targets within the cell.

Issue 2: Observed phenotype does not align with known TBK1/IKKε signaling.
  • Possible Cause: The phenotype may be driven by the inhibition of one or more off-target kinases.

  • Troubleshooting Steps:

    • Pathway Analysis: Examine the known signaling pathways of the primary off-target kinases (see Signaling Pathways section below). Determine if the inhibition of any of these pathways could plausibly explain your results.

    • Orthogonal Approaches: Use a combination of a structurally different inhibitor and genetic knockdown (siRNA/shRNA) of the suspected off-target kinase to see if the phenotype is replicated.

    • Consult Kinase Profiling Data: Refer to the quantitative data on this compound's selectivity profile to assess the likelihood of engaging specific off-targets at your experimental concentration.

Quantitative Data: Kinase Inhibition Profile of this compound

The following table summarizes the inhibitory potency of this compound against its primary targets and known off-target kinases. A larger IC50 or Kd value indicates weaker inhibition.

Kinase TargetIC50 / Kd (nM)Assay TypeReference
TBK1 1.5 - 2 Biochemical (low ATP)
IKBKE (IKKε) 2 Biochemical
FLT3123Biochemical
RSK4276Biochemical
DRAK1 (STK17A)311Biochemical
ULK17930Biochemical
MAP2K5847Biochemical
MAP3K199.6Biochemical (Kd)
STK17A (DRAK1)74Biochemical (Kd)

Signaling Pathways

Understanding the signaling pathways of both on- and off-target kinases is crucial for interpreting experimental outcomes.

On-Target: TBK1/IKKε Signaling Pathway

TBK1 and IKKε are central to the innate immune response, particularly in the production of type I interferons. They also play roles in cell survival and proliferation.

TBK1_IKKE_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Module cluster_downstream Downstream Effectors cluster_output Cellular Response PRRs Pattern Recognition Receptors (e.g., TLRs) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRRs->Adaptors TBK1_IKKE This compound TBK1 / IKKε Adaptors->TBK1_IKKE IRF3_7 IRF3 / IRF7 TBK1_IKKE->IRF3_7 phosphorylates NFkB NF-κB TBK1_IKKE->NFkB activates STAT STATs TBK1_IKKE->STAT activates IFN Type I Interferon Production IRF3_7->IFN Inflammation Inflammation NFkB->Inflammation Survival Cell Survival & Proliferation STAT->Survival

Caption: Simplified TBK1/IKKε signaling pathway.

Off-Target Kinase Signaling Pathways
  • FLT3: A receptor tyrosine kinase involved in the proliferation and differentiation of hematopoietic cells. Its constitutive activation is a hallmark of certain leukemias.

  • RSK4: A serine/threonine kinase that can act as a tumor suppressor by inhibiting the Ras-MAPK signaling pathway.

  • DRAK1 (STK17A): A serine/threonine kinase involved in apoptosis and the regulation of TGF-β signaling.

  • ULK1: A serine/threonine kinase that plays a central role in the initiation of autophagy in response to nutrient starvation.

  • MAP2K5: A dual-specificity protein kinase that activates the ERK5 pathway, which is involved in cell proliferation and survival.

  • MAP3K19: A serine/threonine kinase that can activate the ERK and JNK MAPK pathways and is implicated in TGF-β signaling.

Key Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal Inhibitor Concentration

Objective: To identify the lowest concentration of this compound that effectively inhibits TBK1/IKKε signaling with minimal impact on off-target kinases.

Methodology:

  • Cell Culture: Plate cells of interest and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Stimulation (if necessary): If studying a specific signaling pathway, stimulate the cells with the appropriate ligand (e.g., poly(I:C) to activate TLR3 and downstream TBK1).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of a key downstream substrate of TBK1/IKKε (e.g., phospho-IRF3). Also, probe for phosphorylation of downstream markers of high-priority off-targets (e.g., phospho-STAT5 for FLT3).

  • Data Analysis: Quantify band intensities and plot the percentage of inhibition of phosphorylation against the log of the inhibitor concentration to determine the IC50 for the on-target pathway. Select the lowest concentration that gives maximal on-target inhibition for future experiments.

Dose_Response_Workflow A 1. Seed Cells B 2. Treat with Serial Dilutions of this compound A->B C 3. Stimulate Pathway (e.g., poly(I:C)) B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Western Blot for p-IRF3 (On-Target) & p-STAT5 (Off-Target) D->E F 6. Quantify & Determine IC50 E->F G Select Optimal Concentration F->G NanoBRET_Workflow A 1. Transfect Cells with Kinase-NanoLuc® Construct B 2. Seed Cells in Assay Plate A->B C 3. Add NanoBRET™ Tracer & This compound Dilutions B->C D 4. Incubate for Equilibration C->D E 5. Add Nano-Glo® Substrate D->E F 6. Measure Donor & Acceptor Luminescence E->F G 7. Calculate BRET Ratio & Determine Cellular EC50 F->G CETSA_Workflow A 1. Treat Cells with This compound or Vehicle B 2. Heat Cell Suspensions at Various Temperatures A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Centrifuge to Pellet Aggregated Proteins C->D E 5. Analyze Soluble Fraction by Western Blot D->E F 6. Plot Melting Curve to Assess Thermal Shift E->F

References

Technical Support Center: Validating TBK1 Inhibition by (Rac)-BAY-985

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the inhibition of TANK-binding kinase 1 (TBK1) using the selective inhibitor (Rac)-BAY-985. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the validation of TBK1 inhibition with this compound.

QuestionAnswer and Troubleshooting Steps
1. Why am I not observing a decrease in phosphorylated TBK1 (p-TBK1) at Ser172 after treatment with this compound? Answer: This could be due to several factors. This compound is an ATP-competitive inhibitor, meaning it prevents TBK1's kinase activity but not necessarily its own phosphorylation at the activation loop (Ser172), which can be mediated by upstream kinases or autophosphorylation. Troubleshooting:Focus on downstream targets: The most reliable indicator of this compound activity is the inhibition of the phosphorylation of its downstream substrate, IRF3. Assess the levels of phosphorylated IRF3 (p-IRF3) at Ser396. A significant reduction in p-IRF3 is a strong indicator of TBK1 inhibition.[1][2][3] • Check compound integrity: Ensure the this compound is properly stored and has not degraded. Prepare fresh stock solutions in DMSO. • Optimize treatment conditions: Verify the concentration and incubation time. A typical starting concentration for cellular assays is around 200 nM.[4]
2. My this compound is precipitating in the cell culture medium. What can I do? Answer: this compound has limited aqueous solubility. Precipitation can lead to inaccurate dosing and inconsistent results. Troubleshooting:DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation. • Solubilization method: When preparing working solutions, add the this compound stock solution to the medium dropwise while vortexing to ensure proper mixing and minimize precipitation. • Pre-warm media: Use pre-warmed cell culture media to aid in solubility.
3. I am observing significant off-target effects or cellular toxicity at my desired inhibitory concentration. What are the potential causes? Answer: While this compound is highly selective for TBK1 and its homolog IKKε, high concentrations can lead to off-target effects.[4] Troubleshooting:Titrate the concentration: Perform a dose-response experiment to determine the optimal concentration that effectively inhibits TBK1 signaling without causing significant cytotoxicity. • Assess selectivity: this compound has been shown to inhibit other kinases at higher concentrations, such as FLT3, RSK4, and DRAK1. If your experimental system involves these kinases, consider potential confounding effects. • Use appropriate controls: Include a vehicle control (DMSO) and consider using a structurally unrelated TBK1 inhibitor as a comparator to confirm that the observed effects are specific to TBK1 inhibition.
4. The results of my Cellular Thermal Shift Assay (CETSA) are inconsistent. Answer: CETSA is a sensitive technique, and variability can arise from several sources. Troubleshooting:Optimize heating conditions: The optimal temperature for detecting a thermal shift needs to be empirically determined for your specific cell line and target protein. Perform a temperature gradient experiment to identify the temperature at which approximately 50% of TBK1 denatures in the absence of the inhibitor. • Ensure complete lysis: Incomplete cell lysis will result in a lower protein yield and can affect the accuracy of your results. Use a robust lysis buffer and ensure thorough mixing. • Protein loading: Ensure equal protein loading across all samples in your downstream analysis (e.g., Western blot). Use a loading control to normalize your data.
5. I am not seeing the expected decrease in pro-inflammatory cytokine production after this compound treatment. Answer: The effect of TBK1 inhibition on cytokine production can be cell-type and stimulus-dependent. Troubleshooting:Confirm pathway activation: Ensure that the stimulus you are using (e.g., LPS, poly(I:C)) is effectively activating the TBK1 pathway in your cells by measuring p-IRF3 levels. • Check cytokine panel: TBK1 primarily regulates the production of type I interferons (IFN-α/β) and other IFN-stimulated genes. Ensure your cytokine panel includes these key mediators. • Optimize timing: The kinetics of cytokine release can vary. Perform a time-course experiment to determine the optimal time point for measuring cytokine production after stimulation and inhibitor treatment.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and selectivity.

Table 1: In Vitro Potency of this compound

TargetAssay ConditionIC₅₀ (nM)Reference
TBK1Low ATP2
TBK1High ATP30
IKKε-2
pIRF3 (cellular)-74

Table 2: Selectivity Profile of this compound

Off-Target KinaseIC₅₀ (nM)Fold Selectivity (vs. TBK1, high ATP)Reference
FLT3123~4x
RSK4276~9x
DRAK1311~10x
ULK17930~264x

Experimental Protocols

Detailed methodologies for key experiments to validate TBK1 inhibition by this compound are provided below.

Western Blot for Phosphorylated IRF3 (p-IRF3)

This protocol is designed to assess the inhibition of TBK1 activity by measuring the phosphorylation of its downstream target, IRF3.

Materials:

  • Cells of interest (e.g., THP-1 monocytes)

  • This compound (stock solution in DMSO)

  • TBK1 pathway agonist (e.g., LPS, poly(I:C))

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-IRF3 (Ser396), anti-total IRF3, anti-p-TBK1 (Ser172), anti-total TBK1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a TBK1 agonist (e.g., 1 µg/mL LPS for 1 hour) to induce TBK1 pathway activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image.

  • Data Analysis: Quantify band intensities and normalize the p-IRF3 signal to total IRF3 and the loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of this compound with TBK1 in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Lysis method (e.g., freeze-thaw cycles, lysis buffer)

  • High-speed centrifuge

  • Western blot reagents (as described above)

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle control for 1-2 hours.

  • Heating: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.

  • Lysis and Centrifugation: Lyse the cells and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble TBK1 by Western blot.

  • Data Analysis: Plot the band intensity of soluble TBK1 against the temperature for both treated and untreated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and engagement.

Cytokine Release Assay

This assay measures the effect of this compound on the production of TBK1-regulated cytokines.

Materials:

  • Immune cells (e.g., PBMCs)

  • This compound

  • TBK1 pathway agonist (e.g., LPS)

  • Cell culture medium

  • Cytokine detection kit (e.g., ELISA or multiplex bead-based assay for IFN-β)

Procedure:

  • Cell Plating and Treatment: Plate immune cells and pre-treat with this compound or vehicle for 1-2 hours.

  • Stimulation: Add the TBK1 agonist to the wells and incubate for a predetermined time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of the cytokine of interest (e.g., IFN-β) in the supernatant using an appropriate assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated samples to the vehicle-treated control.

Visualizations

The following diagrams illustrate the TBK1 signaling pathway, the experimental workflow for validating this compound, and the logical relationship in troubleshooting.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Kinase Complex cluster_downstream Downstream Signaling cluster_output Cellular Response cluster_inhibitor Inhibition PRR Pattern Recognition Receptors (e.g., TLRs, cGAS) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 recruitment & activation TBK1->TBK1 IKKe IKKε TBK1->IKKe IRF3 IRF3 TBK1->IRF3 phosphorylation NFkB NF-κB TBK1->NFkB activation pIRF3 p-IRF3 (Ser396) IRF3->pIRF3 Cytokines Type I Interferons (IFN-α/β) pIRF3->Cytokines dimerization & nuclear translocation BAY985 This compound BAY985->TBK1

Caption: TBK1 Signaling Pathway and Point of Inhibition by this compound.

Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_selectivity Selectivity & Toxicity Biochemical_Assay Biochemical Assay (TBK1 Kinase Activity) Determine_IC50 Determine IC₅₀ Biochemical_Assay->Determine_IC50 Western_Blot Western Blot (p-IRF3) Determine_IC50->Western_Blot confirm cellular potency Kinome_Scan Kinome Scan (Off-Target Profiling) Determine_IC50->Kinome_Scan assess selectivity CETSA CETSA (Target Engagement) Western_Blot->CETSA confirm direct binding Cytokine_Assay Cytokine Assay (Functional Outcome) CETSA->Cytokine_Assay assess functional effect Cytotoxicity_Assay Cytotoxicity Assay Kinome_Scan->Cytotoxicity_Assay determine therapeutic window

Caption: Experimental Workflow for Validating this compound Efficacy.

Troubleshooting_Logic Start Unexpected Result Check_Reagents Check Reagent Integrity (this compound, antibodies, etc.) Start->Check_Reagents Optimize_Protocol Optimize Protocol Parameters (concentration, time, temperature) Start->Optimize_Protocol Validate_System Validate Experimental System (cell line, pathway activation) Start->Validate_System Consult_Literature Consult Literature for Similar Issues Check_Reagents->Consult_Literature Optimize_Protocol->Consult_Literature Validate_System->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

References

Validation & Comparative

A Comparative Guide to TBK1 Inhibitors: (Rac)-BAY-985 vs. Amlexanox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of TANK-binding kinase 1 (TBK1): (Rac)-BAY-985 and Amlexanox. TBK1, along with its homolog IκB kinase ε (IKKε), plays a pivotal role in innate immunity, inflammation, and cellular homeostasis.[1] Consequently, inhibitors of these kinases are valuable research tools and potential therapeutic agents for a range of diseases, including autoimmune disorders and cancer.

Executive Summary

This compound emerges as a significantly more potent inhibitor of TBK1/IKKε compared to Amlexanox. While both compounds are ATP-competitive and target the same kinases, this compound exhibits inhibitory activity in the nanomolar range, whereas Amlexanox is active at micromolar concentrations. This substantial difference in potency is a critical consideration for both in vitro and in vivo applications. This guide presents a comprehensive analysis of their performance based on available experimental data, details relevant experimental methodologies, and illustrates the pertinent signaling pathway.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Amlexanox, focusing on their biochemical potency and cellular activity. It is important to note that a direct head-to-head comparison of these two inhibitors in the same study was not identified in the public domain. The data presented here is compiled from separate studies, and while informative, direct comparisons should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Biochemical Potency against TBK1 and IKKε

InhibitorTargetIC50Assay TypeATP ConcentrationReference(s)
This compound TBK11.5 nMNot SpecifiedNot Specified[2]
TBK12 nMTR-FRETLow[3][4]
TBK130 nMTR-FRETHigh[3]
IKKε2 nMTR-FRETNot Specified
Amlexanox TBK1~1-2 µMMBP PhosphorylationNot Specified
IKKε~1-2 µMMBP PhosphorylationNot Specified
TBK10.8 ± 0.1 µMNot SpecifiedNot Specified
IKKε5.8 ± 0.8 µMNot SpecifiedNot Specified

Table 2: Cellular Activity and Selectivity

InhibitorCellular AssayCell LineIC50Selectivity ProfileReference(s)
This compound pIRF3 InhibitionMDA-MB231 mIRF374 nMHighly selective for TBK1/IKKε. Off-target hits include FLT3 (123 nM), RSK4 (276 nM), and DRAK1 (311 nM).
AntiproliferativeSK-MEL-2900 nM
AntiproliferativeACHN7260 nM
Amlexanox Inhibition of osteoclast formationPrimary bone marrow-derived macrophagesNot SpecifiedSelective for TBK1/IKKε over canonical IKKs (IKKα, IKKβ). Also inhibits GRK5 with micromolar potency.

Signaling Pathway

TBK1 is a central kinase in the innate immune response, particularly in the signaling pathways activated by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation of upstream sensors such as Toll-like receptors (TLRs) or the cGAS-STING pathway, TBK1 is recruited and activated. Activated TBK1 then phosphorylates key downstream targets, most notably the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other inflammatory genes. This cascade is crucial for establishing an antiviral state and modulating the immune response.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Kinase Complex cluster_downstream Downstream Effects cluster_inhibition Inhibition PAMPs_DAMPs PAMPs / DAMPs cGAS cGAS PAMPs_DAMPs->cGAS STING STING cGAS->STING TBK1 TBK1 STING->TBK1 Activation TLRs TLRs TLRs->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation Type_I_IFN Type I Interferons (IFN-α/β) Nucleus->Type_I_IFN Gene Expression BAY985 This compound BAY985->TBK1 Amlexanox Amlexanox Amlexanox->TBK1

Caption: TBK1 signaling pathway in innate immunity and points of inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of kinase inhibitors. Below are representative methodologies for key assays used to characterize this compound and Amlexanox.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TBK1.

Materials:

  • Recombinant human TBK1 enzyme

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP (at a concentration near the Km for TBK1)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (this compound or Amlexanox) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the kinase assay buffer, ATP, and substrate.

  • Add 2 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 2 µL of recombinant TBK1 enzyme to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

ADP_Glo_Workflow A Prepare serial dilutions of inhibitor B Add inhibitor/DMSO to 384-well plate A->B C Add kinase reaction mix (Buffer, ATP, Substrate) B->C D Initiate reaction with TBK1 enzyme C->D E Incubate at 30°C for 60 min D->E F Add ADP-Glo™ Reagent (Stop reaction & deplete ATP) E->F G Incubate at RT for 40 min F->G H Add Kinase Detection Reagent (Convert ADP to ATP & generate light) G->H I Incubate at RT for 30-60 min H->I J Read luminescence I->J K Calculate % inhibition and IC50 J->K

Caption: Workflow for an in vitro TBK1 kinase assay using the ADP-Glo™ format.

Cellular pIRF3 Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of IRF3, a direct downstream target of TBK1, in a cellular context.

Objective: To determine the cellular potency of a TBK1 inhibitor.

Materials:

  • A suitable cell line (e.g., MDA-MB-231 expressing mIRF3, or THP-1 monocytes)

  • Cell culture medium and supplements

  • TBK1 pathway activator (e.g., poly(I:C), cGAMP, or LPS)

  • Test compounds (this compound or Amlexanox) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, and a loading control (e.g., GAPDH or β-actin)

  • Western blotting reagents and equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a TBK1 pathway activator for a defined period (e.g., 1-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-IRF3 and total IRF3. A loading control antibody should also be used.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Quantify the band intensities to determine the ratio of phosphorylated IRF3 to total IRF3.

  • Calculate the percent inhibition of IRF3 phosphorylation for each compound concentration and determine the IC50 value.

pIRF3_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_biochem Biochemical Analysis cluster_data Data Analysis A Seed cells in 6-well plates B Pre-treat with inhibitor/DMSO A->B C Stimulate with TBK1 activator (e.g., poly(I:C)) B->C D Lyse cells C->D E Protein quantification D->E F SDS-PAGE and Western Blot E->F G Probe with anti-pIRF3 and anti-total IRF3 antibodies F->G H Image and quantify bands G->H I Calculate pIRF3/total IRF3 ratio H->I J Determine % inhibition and IC50 I->J

Caption: Workflow for a cellular pIRF3 inhibition assay.

Conclusion

Based on the available data, this compound is a substantially more potent inhibitor of TBK1 and IKKε than Amlexanox, with IC50 values in the low nanomolar range compared to the low micromolar range for Amlexanox. Both inhibitors act via an ATP-competitive mechanism. The choice between these two inhibitors will largely depend on the specific requirements of the research. For applications requiring high potency and selectivity, this compound is the superior choice. Amlexanox, being an FDA-approved drug for other indications, may offer a different profile for in vivo studies and translational research. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the roles of TBK1/IKKε in health and disease.

References

A Comparative Analysis of (Rac)-BAY-985 and BX795 Kinase Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for the success of preclinical and clinical studies. This guide provides a detailed comparison of two widely used inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), (Rac)-BAY-985 and BX795, focusing on their selectivity profiles and the experimental methodologies used for their characterization.

Introduction

This compound and BX795 are both potent ATP-competitive inhibitors of the non-canonical IκB kinases, TBK1 and IKKε. These kinases are crucial components of the innate immune response, particularly in the signaling pathways downstream of pattern recognition receptors that lead to the production of type I interferons.[1] Given their central role in immunity and implication in various cancers, inhibitors of TBK1 and IKKε are valuable research tools and potential therapeutic agents. However, the utility of a kinase inhibitor is heavily dependent on its selectivity. Off-target effects can lead to confounding experimental results and potential toxicity. This guide aims to provide a clear, data-driven comparison of the selectivity of this compound and BX795 to aid researchers in making an informed choice for their specific applications.

Kinase Selectivity Profiles

The following tables summarize the available quantitative data on the inhibitory activity of this compound and BX795 against their primary targets and a panel of off-target kinases. The data has been compiled from various sources and assay formats, which should be taken into consideration when making direct comparisons.

This compound: In Vitro Kinase Inhibition
Target KinaseIC50 (nM)Assay ConditionsSource
TBK1 1.5 -MedchemExpress[2][3]
TBK1 2 Low ATPMedchemExpress, Selleck Chemicals[2]
TBK1 30 High ATPMedchemExpress, Selleck Chemicals[2]
IKKε 2 -Selleck Chemicals
FLT3123TR-FRETMedchemExpress
RSK4276TR-FRETMedchemExpress
DRAK1311TR-FRETMedchemExpress
ULK17930TR-FRETMedchemExpress
STK17A (DRAK1)74 (Kd)DiscoverXThe Chemical Probes Portal
MAP3K199.6 (Kd)DiscoverXThe Chemical Probes Portal
BX795: In Vitro Kinase Inhibition
Target KinaseIC50 (nM)Assay ConditionsSource
TBK1 6 -MedchemExpress, Selleck Chemicals
IKKε 41 -MedchemExpress, Selleck Chemicals
PDK1 6 -MedchemExpress, Selleck Chemicals
NUAK15-TargetMol
MARK155-TargetMol
MARK253-TargetMol
MARK419-TargetMol
VEGFR-Less potent than TBK1TargetMol
MLK1157-TargetMol
MLK250-TargetMol
MLK346-TargetMol
Aurora B-Inhibited by >90% at 100 nMNIH
ERK8-Inhibited by >90% at 100 nMNIH
MARK3-Inhibited by >90% at 100 nMNIH

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

STING-TBK1-IRF3 Signaling Pathway

STING_TBK1_IRF3_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_inhibitors Inhibitors cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (ER membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFNB IFN-β Gene Expression pIRF3_nuc->IFNB induces BAY985 This compound BAY985->TBK1 BX795 BX795 BX795->TBK1

Caption: The STING-TBK1-IRF3 signaling pathway and points of inhibition.

Kinase Selectivity Assay Workflow (LanthaScreen™ Eu Kinase Binding Assay)

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Plate Incubation cluster_readout Data Acquisition & Analysis cluster_principle Assay Principle A Prepare 3X solutions of: - Test Compound - Kinase + Eu-Ab - Fluorescent Tracer B Dispense 5 µL of 3X Test Compound to well A->B C Add 5 µL of 3X Kinase/Eu-Ab mixture B->C D Add 5 µL of 3X Fluorescent Tracer C->D E Incubate at Room Temperature (e.g., 60 minutes) D->E F Read plate on TR-FRET compatible reader (Excitation: ~340 nm, Emission: 615 nm & 665 nm) E->F G Calculate Emission Ratio (665 nm / 615 nm) F->G H Determine % Inhibition and IC50 values G->H P1 No Inhibitor: Kinase + Tracer + Eu-Ab -> High FRET P2 With Inhibitor: Inhibitor displaces Tracer -> Low FRET

Caption: Workflow for a typical TR-FRET based kinase binding assay.

Experimental Protocols

Detailed below are representative protocols for common kinase assays used to determine inhibitor selectivity.

LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.

Materials:

  • Kinase of interest (e.g., recombinant human TBK1)

  • LanthaScreen™ Eu-labeled anti-tag antibody (specific to the kinase's tag)

  • Fluorescent Kinase Tracer (e.g., Tracer 236)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound, BX795) serially diluted in DMSO

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution.

    • Prepare a 3X working solution of the kinase and Eu-labeled antibody mixture in 1X Kinase Buffer A. The final concentrations will depend on the specific kinase and are typically optimized beforehand (e.g., 15 nM kinase and 6 nM antibody).

    • Prepare a 3X working solution of the fluorescent tracer in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the kinase (e.g., 1-100 nM).

    • Prepare serial dilutions of the test compounds at 3X the final desired concentration in 1X Kinase Buffer A containing 3% DMSO.

  • Assay Assembly:

    • To each well of a 384-well plate, add 5 µL of the 3X test compound dilution.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well.

    • The final reaction volume will be 15 µL with a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET compatible plate reader. Excite at approximately 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).

    • Determine the percent inhibition based on the emission ratio of control wells (DMSO vehicle) and wells with a saturating concentration of a known inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., recombinant human TBK1)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (this compound, BX795) serially diluted in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in Kinase Buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • To each well of a 384-well plate, add 1 µL of the test compound dilution (or DMSO vehicle).

    • Add 2 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the 2X substrate/ATP solution to each well.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition based on the luminescence of control wells.

    • Determine the IC50 values as described for the TR-FRET assay.

Conclusion

Both this compound and BX795 are potent inhibitors of TBK1 and IKKε. Based on the available data, this compound appears to be more potent against the primary targets, TBK1 and IKKε, with IC50 values in the low single-digit nanomolar range. It also demonstrates high selectivity, with most off-targets inhibited at significantly higher concentrations.

BX795, while also a potent inhibitor of TBK1 and IKKε, exhibits comparable potency against PDK1. This multi-kinase activity should be a critical consideration in experimental design and data interpretation. Depending on the cellular context and the expression levels of these kinases, the observed phenotype with BX795 treatment may not be solely attributable to the inhibition of TBK1/IKKε.

For researchers seeking a highly selective tool compound to probe the function of TBK1 and IKKε, this compound may be the more suitable choice. However, when investigating pathways where the inhibition of both TBK1/IKKε and PDK1 is desired or acceptable, BX795 remains a valuable chemical probe. As with any kinase inhibitor, it is recommended to use the lowest effective concentration and to consider potential off-target effects when interpreting results. This guide provides a foundation for making an informed decision, but further validation in the specific experimental system is always advised.

References

Efficacy Showdown: (Rac)-BAY-985 Versus Genetic Knockdown of TBK1

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of targeted therapeutics, TANK-binding kinase 1 (TBK1) has emerged as a critical node in signaling pathways implicated in innate immunity, inflammation, and oncogenesis. Consequently, inhibiting TBK1 function is a promising strategy for therapeutic intervention. Researchers primarily employ two distinct approaches to achieve this: pharmacological inhibition, exemplified by molecules like (Rac)-BAY-985, and genetic knockdown through techniques such as RNA interference (RNAi) or CRISPR-Cas9. This guide provides a comprehensive comparison of the efficacy of this compound and genetic knockdown of TBK1, supported by experimental data to inform the selection of the most appropriate tool for specific research applications.

Mechanism of Action: A Tale of Two Strategies

This compound is a potent and selective, ATP-competitive dual inhibitor of TBK1 and its homolog IKKε[1][2]. By binding to the ATP-binding pocket of the kinase domain, it directly blocks the catalytic activity of the enzyme, thereby preventing the phosphorylation of its downstream substrates.

Genetic knockdown, on the other hand, aims to reduce or eliminate the expression of the TBK1 protein altogether. This is typically achieved using short hairpin RNA (shRNA) or small interfering RNA (siRNA), which trigger the degradation of TBK1 mRNA, or by using CRISPR-Cas9 to introduce mutations that disrupt gene function.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and genetic knockdown of TBK1 from various studies. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus the data is compiled from different studies.

Table 1: In Vitro Inhibition of TBK1 Activity and Downstream Signaling

ParameterThis compoundGenetic Knockdown (shRNA/siRNA)Reference
Target TBK1/IKKε kinase activityTBK1 mRNA/protein expression[1][2][3]
IC50 (TBK1 kinase activity) 2 nM (low ATP), 30 nM (high ATP)Not Applicable
Inhibition of IRF3 Phosphorylation (cellular IC50) 74 nMSignificant reduction reported
Effect on NF-κB Signaling Indirect effects observedCan suppress NF-κB activity

Table 2: Anti-proliferative and Anti-tumor Efficacy

ParameterThis compoundGenetic Knockdown (CRISPR/shRNA)Reference
Cell Line SK-MEL-2 (Melanoma)B16 (Melanoma)
In Vitro Proliferation (IC50) 900 nMComparable growth rates to control in some contexts
Tumor Growth in Xenograft Models Weak antitumor efficacySensitizes tumors to immunotherapy
Effect on HER2+ Breast Cancer Cells Suppresses growthSuppresses growth and promotes senescence

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

TBK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cGAS_STING cGAS-STING TBK1 TBK1 cGAS_STING->TBK1 TLRs TLRs TLRs->TBK1 RIG_I RIG-I RIG_I->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation NF_kB NF-κB TBK1->NF_kB Activation Autophagy Autophagy TBK1->Autophagy Regulation Type I IFN Production Type I IFN Production IRF3->Type I IFN Production Inflammation & Survival Inflammation & Survival NF_kB->Inflammation & Survival Experimental_Workflow cluster_pharma Pharmacological Inhibition cluster_genetic Genetic Knockdown BAY985 This compound Treatment Kinase_Assay In Vitro Kinase Assay BAY985->Kinase_Assay Cell_Viability Cell Viability Assay BAY985->Cell_Viability Western_Blot_Pharma Western Blot (p-IRF3) BAY985->Western_Blot_Pharma shRNA_transfection shRNA/siRNA Transfection or CRISPR-Cas9 Gene Editing qPCR qRT-PCR (TBK1 mRNA) shRNA_transfection->qPCR Western_Blot_Genetic Western Blot (TBK1 Protein) shRNA_transfection->Western_Blot_Genetic Phenotypic_Assay Phenotypic Assays shRNA_transfection->Phenotypic_Assay

References

Head-to-Head Comparison of In Vivo TBK1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug discovery, TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node in both innate immunity and oncogenesis. As a non-canonical IκB kinase (IKK), its role in phosphorylating IRF3 to induce type I interferon production is central to antiviral and anti-tumor responses.[1][2] However, its dysregulation is also implicated in autoimmune diseases and cancer cell survival, making it a compelling target for small molecule inhibitors.[2]

This guide provides a head-to-head comparison of prominent TBK1 inhibitors with demonstrated in vivo activity, focusing on experimental data to inform preclinical research. We compare key compounds based on their potency, selectivity, and performance in various animal models.

TBK1 Signaling Pathway

TBK1 acts as a central kinase downstream of several pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and the cGAS-STING pathway. Upon activation, TBK1 phosphorylates key transcription factors, primarily IRF3, leading to the production of type I interferons (IFN-I). It also plays a role in regulating NF-κB signaling and autophagy.

TBK1_Signaling_Pathway TBK1 Signaling Cascade cluster_upstream Upstream Activation cluster_tbk1 TBK1 Complex cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs cGAS-STING cGAS-STING Viral/Bacterial PAMPs->cGAS-STING TLRs TLRs Viral/Bacterial PAMPs->TLRs RIG-I/MDA5 RIG-I/MDA5 Viral/Bacterial PAMPs->RIG-I/MDA5 TBK1 TBK1 cGAS-STING->TBK1 activates TLRs->TBK1 activates RIG-I/MDA5->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates NF-kB Activation NF-kB Activation TBK1->NF-kB Activation Autophagy Autophagy TBK1->Autophagy Adaptor Proteins (TANK, NAP1) Adaptor Proteins (TANK, NAP1) Adaptor Proteins (TANK, NAP1)->TBK1 p-IRF3 (Dimerization) p-IRF3 (Dimerization) IRF3->p-IRF3 (Dimerization) Type I IFN Production Type I IFN Production p-IRF3 (Dimerization)->Type I IFN Production induces

Caption: Simplified TBK1 signaling pathway from upstream activators to downstream effects.

Quantitative Data Summary

The following tables summarize the in vitro potency and observed in vivo efficacy of several well-characterized TBK1 inhibitors. Direct comparison should be approached with caution as experimental conditions vary between studies.

Table 1: In Vitro Potency and Selectivity of TBK1 Inhibitors

CompoundTBK1 IC50IKKε IC50Other Notable TargetsReference
BX795 6 nM41 nMPDK1 (6 nM), Aurora B, MARKs, ULK1[3]
MRT67307 19 nM160 nMULK1, ULK2, MARKs, SIK2[3]
Amlexanox ~2 µM~2 µMIKKε
Compound II 13 nMN/AImpairs AKT signaling
GSK8612 pKd = 8.0N/AHighly selective for TBK1

Table 2: Summary of In Vivo Performance of TBK1 Inhibitors

CompoundAnimal ModelDisease/IndicationDosing RegimenKey In Vivo FindingsReference
BX795 MouseHerpes Simplex Virus 2 (HSV-2) Genital Infection50 µM topicalWell-tolerated and efficacious in controlling HSV-2 replication.
Compound II Trex1-/- MouseAutoimmune Disease (AGS model)10 mg/kg/day, i.p.Ameliorated autoimmune phenotypes, increased survival, reduced IFN signature.
Amlexanox MouseLPS-induced Neuroinflammation50 mg/kg/day, i.p.Markedly reduced proinflammatory cytokines and microglial activation.
Amlexanox MouseElastase-induced Emphysema50 mg/kg/day, oral gavageImproved lung function and structure.
MRT67307 MouseSARS-CoV-2 InfectionN/ASuppresses TBK1/IKKε signaling and attenuates lung inflammation.

Experimental Workflow

The general workflow for evaluating TBK1 inhibitors in vivo involves selecting a relevant disease model, determining the optimal dosing regimen, administering the compound, and assessing downstream target engagement and therapeutic efficacy.

experimental_workflow cluster_setup Pre-clinical Setup cluster_execution In Vivo Execution cluster_analysis Analysis A 1. Disease Model Selection (e.g., Trex1-/- mice, LPS challenge) B 2. Inhibitor Formulation & Dose-Range Finding A->B C 3. Compound Administration (i.p., oral, topical) B->C D 4. Sample Collection (Tissue, Blood) C->D E 5. Target Engagement (p-IRF3 Western Blot) D->E Biomarker Analysis F 6. Efficacy Readouts (Cytokine levels, Survival, Histopathology) D->F Phenotypic Analysis

Caption: General workflow for in vivo testing of TBK1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments cited in the literature.

Protocol 1: In Vivo Inhibition of Poly(I:C)-Induced Immune Activation

This protocol is adapted from studies evaluating the in vivo efficacy of Compound II in a model of innate immune stimulation.

  • Animal Model: Wild-type C57BL/6 mice.

  • Inhibitor Preparation: Prepare Compound II in a suitable vehicle (e.g., DMSO).

  • Dosing: Administer Compound II at 10 mg/kg or vehicle control via intraperitoneal (i.p.) injection daily for 3 consecutive days.

  • Immune Challenge: On day 4, administer poly(I:C) via i.p. injection to stimulate the TLR3-TBK1 pathway.

  • Sample Collection: Two hours post-poly(I:C) stimulation, euthanize mice and harvest peritoneal cells by lavage.

  • Target Engagement Analysis: Prepare protein lysates from the collected peritoneal cells. Perform Western blot analysis to detect the phosphorylation of IRF3 (p-IRF3), a direct downstream target of TBK1. A significant reduction in p-IRF3 in the Compound II-treated group compared to the vehicle control indicates successful target engagement.

  • Efficacy Analysis: Isolate RNA from peritoneal cells and perform qRT-PCR to measure the expression of interferon-stimulated genes (e.g., Ifit1) and other inflammatory genes. A significant reduction in gene expression demonstrates the inhibitor's efficacy.

Protocol 2: Evaluation in a Murine Model of Neuroinflammation

This protocol is based on the in vivo evaluation of Amlexanox in an LPS-induced neuroinflammation model.

  • Animal Model: Wild-type mice.

  • Inhibitor Administration: Treat mice with Amlexanox (50 mg/kg, i.p.) or vehicle for three consecutive days as a pre-treatment.

  • Induction of Neuroinflammation: On day 4, administer a single i.p. injection of lipopolysaccharide (LPS) at 10 mg/kg.

  • Sample Collection: 24 hours after the LPS injection, collect blood and brain tissue.

  • Cytokine Analysis: Measure levels of proinflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and brain tissue homogenates using ELISA.

  • Histopathology: Perfuse the mice and prepare brain sections for immunohistochemistry. Stain for Iba1 to assess microglial activation, a key marker of neuroinflammation. A reduction in Iba1 staining and proinflammatory cytokine levels in the Amlexanox-treated group indicates therapeutic efficacy.

Protocol 3: Topical Antiviral Efficacy Assessment

This protocol is derived from a study assessing BX795 in a murine model of genital herpes.

  • Animal Model: Female mice (e.g., BALB/c).

  • Viral Challenge: Infect mice intravaginally with a lethal dose of Herpes Simplex Virus 2 (HSV-2).

  • Topical Treatment: Administer a 50 µM solution of BX795 in a vehicle (e.g., DMSO/saline) topically to the vaginal tissue at specified time points post-infection.

  • Efficacy Monitoring: Monitor animal survival and disease progression (e.g., lesion scores) daily.

  • Viral Load Quantification: At selected time points, collect vaginal swabs to quantify viral titers via plaque assay.

  • Histological Analysis: Collect vaginal tissues for hematoxylin and eosin (H&E) staining to assess tissue damage and inflammation. Reduced viral load, improved survival, and preserved epithelial integrity in the BX795-treated group demonstrate antiviral efficacy.

Discussion and Recommendations

The in vivo data available for TBK1 inhibitors highlight their therapeutic potential across a range of diseases, including autoimmune disorders, inflammatory conditions, and viral infections.

  • Compound II demonstrates potent and specific inhibition of TBK1-mediated IFN responses in vivo, making it a strong candidate for treating interferonopathies.

  • Amlexanox , an FDA-approved drug for other indications, shows promise in models of neuroinflammation and emphysema, suggesting its potential for repurposing. Its broader inhibitory profile against phosphodiesterases may contribute to its multifaceted effects.

  • BX795 is a potent inhibitor but also targets PDK1, which complicates the interpretation of its effects. Its utility as a specific TBK1 probe in vivo should be considered carefully. However, its efficacy in topical applications for viral infections is noteworthy.

  • MRT67307 is a derivative of BX795 with improved selectivity against canonical IKKs, making it a more refined tool for studying TBK1/IKKε function.

  • GSK8612 represents a new generation of highly selective TBK1 inhibitors, making it an ideal chemical probe for dissecting the specific roles of TBK1 in complex biological models.

For researchers selecting a TBK1 inhibitor for in vivo studies, the choice depends on the specific research question. For dissecting the precise role of TBK1, highly selective compounds like GSK8612 are preferable. For proof-of-concept therapeutic studies, compounds with established in vivo efficacy and favorable properties like Compound II or the repurposing candidate Amlexanox are valuable tools. A combination of a potent inhibitor with genetic knockdown models would provide the most robust validation of TBK1 as a therapeutic target.

References

(Rac)-BAY-985: A Comparative Analysis of a TBK1/IKKε Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-BAY-985, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), has been investigated for its anti-tumor properties. This guide provides a comparative analysis of this compound against other emerging TBK1/IKKε inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals in the field of oncology.

This compound is an ATP-competitive inhibitor that has demonstrated anti-proliferative activity in specific cancer cell lines. However, its in vivo efficacy has been reported as modest, prompting a comparative look at other molecules targeting the same pathway. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive overview.

Comparative Efficacy of TBK1/IKKε Inhibitors

The anti-tumor efficacy of this compound and its alternatives is summarized below. The data is compiled from various preclinical studies and presented for comparative analysis.

InhibitorTargetIC50 (TBK1)IC50 (IKKε)Cell LineIC50 (Cell Proliferation)In Vivo ModelOutcome
This compound TBK1/IKKε1.5 nM[1]-SK-MEL-2 (Melanoma)900 nM[2][3][4]SK-MEL-2 XenograftWeak anti-tumor efficacy (T/C = 0.6)[2]
ACHN (Renal)7260 nM
Amlexanox TBK1/IKKε--Endometrial Cancer CellsInhibition of proliferationEndometrial Cancer XenograftSignificantly reduced tumor growth
Lewis Lung Carcinoma-Lewis Lung CarcinomaSuppressed tumor progression (in combination)
GSK8612 TBK1--Head and Neck Cancer CellsSelective killing of HNC cellsHNC XenograftsSelectively killed HNC xenografts
Colorectal Cancer Cells-Colorectal Cancer XenograftEnhanced oncolytic virotherapy
BX795 TBK1/IKKε--Oral Squamous Carcinoma-Oral Squamous Carcinoma XenograftBlocked tumor growth
Compound II TBK1/IKKε13 nM-Non-Small-Cell Lung CancerPromotes apoptosis--

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TBK1/IKKε signaling pathway and a general workflow for evaluating TBK1/IKKε inhibitors.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activation cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response PAMPs/DAMPs PAMPs/DAMPs TBK1 TBK1 PAMPs/DAMPs->TBK1 IKKe IKKe PAMPs/DAMPs->IKKe Cytokine Receptors Cytokine Receptors Cytokine Receptors->TBK1 Cytokine Receptors->IKKe Oncogenic Signaling (e.g., RAS) Oncogenic Signaling (e.g., RAS) Oncogenic Signaling (e.g., RAS)->TBK1 Oncogenic Signaling (e.g., RAS)->IKKe IRF3 IRF3 TBK1->IRF3 Phosphorylation NF-kB NF-kB TBK1->NF-kB Activation AKT AKT TBK1->AKT Phosphorylation Immune Evasion Immune Evasion TBK1->Immune Evasion IKKe->IRF3 Phosphorylation IKKe->NF-kB Activation IKKe->AKT Phosphorylation Inflammation Inflammation IRF3->Inflammation Cell Survival Cell Survival NF-kB->Cell Survival Proliferation Proliferation NF-kB->Proliferation AKT->Cell Survival This compound This compound This compound->TBK1 Inhibition This compound->IKKe Inhibition

Caption: TBK1/IKKε Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Proliferation Identifies potent inhibitors Western_Blot Western Blot Analysis (Target engagement, e.g., pIRF3) Cell_Proliferation->Western_Blot Confirms cellular activity Xenograft_Model Tumor Xenograft Model (e.g., subcutaneous implantation) Western_Blot->Xenograft_Model Validates mechanism of action Treatment Drug Administration (e.g., oral, intraperitoneal) Xenograft_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor volume, weight, T/C ratio) Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body weight, clinical signs) Treatment->Toxicity_Assessment

Caption: General Experimental Workflow for Evaluating TBK1/IKKε Inhibitors.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against TBK1.

Materials:

  • Recombinant human TBK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Substrate (e.g., a specific peptide or a generic substrate like myelin basic protein)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound or DMSO (vehicle control).

  • Add the TBK1 enzyme solution to each well.

  • Add the substrate and ATP solution to initiate the kinase reaction. The final ATP concentration should be close to the Km value for TBK1 if known.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which measures ADP production.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study (General Protocol)

This protocol describes a general method for evaluating the anti-tumor efficacy of a TBK1 inhibitor in a mouse xenograft model.

Materials:

  • Cancer cell line (e.g., SK-MEL-2)

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Matrigel or other appropriate vehicle for cell suspension

  • Test compound (e.g., this compound) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture the selected cancer cell line under standard conditions.

  • Harvest the cells and resuspend them in an appropriate vehicle, such as a mixture of media and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice or three times a week). Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice and observe for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.

  • Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor weight of the treated group to the control group (T/C). A lower T/C value indicates higher efficacy.

Conclusion

This compound is a potent in vitro inhibitor of TBK1/IKKε, however, its translation to significant in vivo anti-tumor monotherapy efficacy appears limited in the models studied. In contrast, other TBK1/IKKε inhibitors like Amlexanox and GSK8612 have shown promising anti-tumor activity, particularly in combination with other therapeutic agents. The comparative data and methodologies presented in this guide aim to provide a valuable resource for researchers in the continued exploration of TBK1/IKKε as a therapeutic target in cancer. Further investigation into the specific contexts where TBK1/IKKε inhibition is most effective, and the development of next-generation inhibitors, will be crucial for advancing this therapeutic strategy.

References

(Rac)-BAY-985: A Comparative Analysis of a Dual TBK1/IKKε Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-BAY-985 is a potent, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two key regulators of innate immunity and inflammatory signaling. This guide provides a comprehensive comparison of this compound's activity on IKKε, its broader kinase selectivity, and the experimental protocols used for its characterization.

Kinase Selectivity Profile

This compound exhibits high potency towards both TBK1 and IKKε, with IC50 values in the low nanomolar range, establishing it as a dual inhibitor of these homologous kinases.[1][2] Its selectivity has been evaluated across large kinase panels, revealing a generally clean profile with notable activity against a few other kinases.

Table 1: In Vitro Potency of this compound against TBK1, IKKε, and Selected Off-Target Kinases

TargetIC50 / Kd (nM)Assay TypeSource
IKKε 2Low ATP TR-FRET[1]
TBK1 2Low ATP TR-FRET[1]
TBK1 30High ATP TR-FRET[1]
FLT3123Not Specified
RSK4276TR-FRET
DRAK1311TR-FRET
ULK17930TR-FRET
MAP3K199.6 (Kd)DiscoverX Panel
STK17A74 (Kd)DiscoverX Panel
STK17A310Eurofins Panel
MAP2K5847Bayer Internal Panel

Data from comprehensive kinase screening panels by DiscoverX and Eurofins indicate high selectivity for TBK1 and IKKε. While this compound shows some activity against FLT3, MAP3K19, and STK17A, the selectivity ratio for TBK1/IKKε remains greater than 100-fold for most other kinases tested. In cellular assays, this compound effectively inhibits the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a downstream target of TBK1 and IKKε, with an IC50 of 74 nM.

TBK1/IKKε Signaling Pathway

TBK1 and IKKε are crucial kinases in the signaling pathways downstream of pathogen recognition receptors (PRRs) like Toll-like receptors (TLRs) and the cytosolic DNA sensor, stimulator of interferon genes (STING). Activation of these pathways leads to the production of type I interferons and other inflammatory cytokines.

TBK1_IKKe_Signaling cluster_upstream Upstream Activation cluster_kinases Kinase Activation cluster_downstream Downstream Effectors cluster_inhibition Inhibition cGAS cGAS STING STING cGAS->STING activates TLRs TLRs TRIF TRIF TLRs->TRIF via adaptors TBK1 TBK1 STING->TBK1 IKKe IKKe STING->IKKe MAVS MAVS MAVS->TBK1 MAVS->IKKe TRIF->TBK1 TRIF->IKKe IRF3 IRF3 TBK1->IRF3 phosphorylates NF-kB NF-kB TBK1->NF-kB activates IKKe->IRF3 phosphorylates IKKe->NF-kB activates Type I IFNs Type I IFNs IRF3->Type I IFNs induces transcription Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines induces transcription BAY-985 BAY-985 BAY-985->TBK1 BAY-985->IKKe

Caption: Simplified signaling pathway of TBK1 and IKKε activation and inhibition by this compound.

Experimental Protocols

The inhibitory activity of this compound is predominantly determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based kinase assay. This method measures the binding of the inhibitor to the kinase of interest.

TR-FRET Based Kinase Inhibition Assay

This protocol provides a general workflow for determining the IC50 of an inhibitor.

Materials:

  • Kinase (e.g., recombinant human TBK1 or IKKε)

  • Europium-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-GST)

  • Fluorescently labeled tracer (an ATP-competitive ligand)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in the assay buffer.

  • Kinase-Antibody Mixture: Prepare a solution containing the kinase and the Europium-labeled antibody in the assay buffer.

  • Tracer Solution: Prepare a solution of the fluorescent tracer in the assay buffer.

  • Assay Assembly:

    • Add 5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 5 µL of the kinase-antibody mixture to each well.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Serial Dilution of This compound D Dispense Compound, Kinase-Ab Mix, and Tracer into 384-well Plate A->D B Kinase-Antibody Mixture B->D C Tracer Solution C->D E Incubate at RT for 1 hour D->E F Read TR-FRET Signal E->F G Calculate Emission Ratio F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Conclusion

This compound is a highly potent and selective dual inhibitor of TBK1 and IKKε. Its cross-reactivity with IKKε is a defining feature of its pharmacological profile. The compound serves as a valuable tool for investigating the roles of TBK1 and IKKε in various cellular processes and disease models. The provided experimental protocols and pathway diagrams offer a framework for researchers to further explore the activity of this compound and similar kinase inhibitors.

References

A Comparative Guide to Cellular Target Engagement Assays: Kinase and GTPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, confirming that a drug candidate interacts with its intended molecular target within the complex cellular environment is a critical step. This guide provides a comparative overview of methodologies for validating target engagement, with a focus on the Cellular Thermal Shift Assay (CETSA).

Initially, this guide was conceptualized to explore the use of CETSA for the target engagement of "(Rac)-BAY-985" with the small GTPase Rac. However, it is crucial to clarify that This compound is a potent and selective inhibitor of the kinases TBK1 and IKKε , not Rac. This guide has therefore been adapted to provide a more accurate and broadly useful comparison.

We will first delve into the application of CETSA for kinase inhibitors, such as BAY-985, and compare it with alternative methods. Subsequently, recognizing the interest in Rac, we will provide a parallel comparison of assays suitable for determining the target engagement of Rac GTPase inhibitors.

Section 1: Target Engagement for Kinase Inhibitors (e.g., BAY-985 for TBK1/IKKε)

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique to assess the interaction between a small molecule and its protein target in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the protein's resistance to heat-induced denaturation increases. This change in thermal stability is then quantified to confirm target engagement.

Comparison of Target Engagement Methods for Kinase Inhibitors
Method Principle Advantages Disadvantages Typical Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the amount of soluble protein remaining after a heat challenge.Label-free; applicable to endogenous proteins in live cells or lysates; provides direct evidence of target binding.[1][2][3][4]Lower throughput for traditional Western blot-based detection; requires a specific antibody for the target protein.Western Blot, ELISA, Mass Spectrometry, High-Content Imaging.[4]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.Live-cell measurements in real-time; quantitative assessment of compound affinity and residence time; high-throughput compatible.Requires genetic modification of the target protein; dependent on a suitable fluorescent tracer.BRET ratio, IC50/Kapp.
Chemoproteomics-based Profiling Affinity chromatography using immobilized kinase inhibitors to capture and identify interacting kinases from cell lysates.Proteome-wide selectivity profiling; identifies direct and indirect targets.Typically performed on cell lysates, not intact cells; potential for artifacts from compound immobilization.Mass Spectrometry (LC-MS/MS).
Cellular Phosphorylation Assay Measures the inhibition of substrate phosphorylation downstream of the target kinase.Functional readout of kinase inhibition; can be high-throughput.Indirect measure of target engagement; can be affected by off-target effects.ELISA, Western Blot, High-Content Imaging.

Signaling Pathway and Experimental Workflow Diagrams

TBK1_IKKe_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinases TBK1/IKKε Complex cluster_downstream Downstream Effects TLRs/RLRs TLRs/RLRs TBK1 TBK1 TLRs/RLRs->TBK1 IKKe IKKe TLRs/RLRs->IKKe STING STING STING->TBK1 STING->IKKe IRF3/7 IRF3/7 TBK1->IRF3/7 NF-kB NF-kB TBK1->NF-kB IKKe->IRF3/7 IKKe->NF-kB BAY-985 BAY-985 BAY-985->TBK1 BAY-985->IKKe Type I IFN Production Type I IFN Production IRF3/7->Type I IFN Production Inflammation Inflammation NF-kB->Inflammation

Caption: TBK1/IKKε Signaling Pathway Inhibition by BAY-985.

CETSA_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Challenge Heat Challenge Compound Treatment->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Protein Quantification Protein Quantification Centrifugation->Protein Quantification Soluble Fraction Western Blot / MS Western Blot / MS Protein Quantification->Western Blot / MS Data Analysis Data Analysis Western Blot / MS->Data Analysis

Caption: General Workflow of the Cellular Thermal Shift Assay (CETSA).

Section 2: Target Engagement for Rac GTPase Inhibitors

While BAY-985 does not target Rac, the development of specific Rac inhibitors is an active area of research. For these compounds, different target engagement assays are more suitable than for kinases.

Pull-Down Assays

A common method to measure the activation state of small GTPases like Rac is the pull-down assay. This assay utilizes the fact that active, GTP-bound Rac specifically binds to the p21-binding domain (PBD) of its effector protein, p21-activated kinase (PAK).

Comparison of Target Engagement Methods for Rac Inhibitors
Method Principle Advantages Disadvantages Typical Readout
PAK-PBD Pull-Down Assay The GTP-bound (active) form of Rac is selectively pulled down from cell lysates using the PAK-PBD domain immobilized on beads. The amount of pulled-down Rac is quantified.Directly measures the active form of Rac; relatively straightforward and widely used.Requires cell lysis; semi-quantitative (Western blot); can have variability.Western Blot.
G-LISA™ Activation Assay An ELISA-based assay where active Rac from cell lysates is captured by a PBD-coated plate and detected with a specific antibody.Quantitative; higher throughput than pull-down assays; no need for gel electrophoresis.Requires cell lysis; potential for artifacts from lysate preparation.Colorimetric or chemiluminescent signal.
FRET-based Biosensors Genetically encoded biosensors express Rac and a binding partner fused to fluorescent proteins. Rac activation leads to a conformational change and a change in Förster Resonance Energy Transfer (FRET).Live-cell imaging of Rac activity with high spatiotemporal resolution.Requires transfection and expression of biosensors; complex data analysis.FRET ratio changes.

Signaling Pathway and Experimental Workflow Diagrams

Rac1_Signaling_Pathway cluster_upstream Upstream Signals cluster_rac_cycle Rac1 Activation Cycle cluster_downstream Downstream Effectors Growth Factors Growth Factors GEFs GEFs Growth Factors->GEFs Integrins Integrins Integrins->GEFs Rac1-GDP (Inactive) Rac1-GDP (Inactive) Rac1-GTP (Active) Rac1-GTP (Active) Rac1-GDP (Inactive)->Rac1-GTP (Active) GEFs Rac1-GTP (Active)->Rac1-GDP (Inactive) GAPs PAK PAK Rac1-GTP (Active)->PAK WAVE Complex WAVE Complex Rac1-GTP (Active)->WAVE Complex GAPs GAPs Rac Inhibitor Rac Inhibitor Rac Inhibitor->Rac1-GDP (Inactive) Prevents GDP/GTP Exchange Cytoskeletal Reorganization Cytoskeletal Reorganization PAK->Cytoskeletal Reorganization Cell Migration Cell Migration WAVE Complex->Cell Migration

Caption: Rac1 Signaling Pathway and Inhibition.

Rac1_Pulldown_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Incubation with PAK-PBD beads Incubation with PAK-PBD beads Cell Lysis->Incubation with PAK-PBD beads Active Rac1 binds Washing Washing Incubation with PAK-PBD beads->Washing Elution Elution Washing->Elution Western Blot Western Blot Elution->Western Blot Densitometry Densitometry Western Blot->Densitometry

Caption: Workflow for a Rac1 Activation Pull-Down Assay.

Experimental Protocols

CETSA Protocol for a Kinase Inhibitor

This protocol is a generalized procedure for determining the cellular thermal shift of a target kinase upon inhibitor binding.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of the kinase inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C).

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen followed by a 37°C water bath) or by adding a suitable lysis buffer.

  • Clarification of Lysates:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fractions.

    • Analyze the samples by Western blot using an antibody specific for the target kinase.

    • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Rac1 Pull-Down Activation Assay Protocol

This protocol describes the steps to measure the levels of active, GTP-bound Rac1 in cells.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • If applicable, serum-starve the cells for 16-24 hours.

    • Treat cells with the Rac inhibitor for the desired time and concentration.

    • Stimulate cells with an activator of Rac1 (e.g., EGF) if necessary.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Pull-Down of Active Rac1:

    • Normalize the protein concentration of the lysates.

    • Add PAK-PBD agarose or magnetic beads to the lysates.

    • Incubate for 1 hour at 4°C with gentle agitation.

  • Washing and Elution:

    • Pellet the beads by centrifugation.

    • Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

    • Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a specific anti-Rac1 antibody.

    • Also, probe a sample of the total cell lysate to determine the total Rac1 levels.

    • Quantify the bands by densitometry. The amount of pulled-down Rac1 relative to the total Rac1 indicates the level of Rac1 activation.

Conclusion

The selection of a target engagement assay depends on the specific target class, the available reagents, and the desired throughput and endpoint. While CETSA is a versatile, label-free method for directly confirming target binding of kinase inhibitors like BAY-985 to TBK1/IKKε, pull-down and G-LISA™ assays are more appropriate for assessing the functional state of GTPase targets like Rac1. By understanding the principles and methodologies of these different assays, researchers can more effectively validate the mechanism of action of their drug candidates and accelerate the drug discovery process.

References

A Comparative Guide to STING Pathway Inhibition: (Rac)-BAY-985 vs. Direct STING Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. Its activation triggers potent anti-pathogen and anti-tumor responses, but its dysregulation is also implicated in the pathology of various autoimmune and inflammatory diseases. Consequently, the development of STING pathway inhibitors is of significant therapeutic interest.

This guide provides a comparative analysis of (Rac)-BAY-985, a potent TANK-binding kinase 1 (TBK1) inhibitor, and other well-characterized direct STING inhibitors. While both classes of compounds ultimately dampen the inflammatory output of the STING pathway, their distinct mechanisms of action result in different phenotypic profiles. This guide will objectively compare their performance, supported by experimental data, and provide an overview of the methodologies used for their evaluation.

Delineating the Mechanism of Action: A Fork in the STING Pathway

The cGAS-STING signaling cascade is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus, where it recruits and activates TBK1. TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other inflammatory cytokines.

Direct STING inhibitors and TBK1 inhibitors intervene at different nodes of this pathway, leading to distinct phenotypic consequences.

  • This compound , a potent and selective ATP-competitive inhibitor, targets TBK1 and its homolog IKKε [1][2][3][4][5]. By blocking the kinase activity of TBK1, this compound prevents the phosphorylation of IRF3, a crucial step for the induction of IFN-I.

  • Direct STING inhibitors can be broadly categorized into:

    • Covalent Inhibitors (e.g., H-151, C-176): These compounds form an irreversible covalent bond with STING, typically targeting cysteine residues (Cys91) in the transmembrane domain. This modification prevents the palmitoylation of STING, a critical post-translational modification required for its activation and downstream signaling.

    • Non-covalent, CDN-Competitive Inhibitors (e.g., SN-011): These inhibitors bind to the cyclic dinucleotide (CDN)-binding pocket of the STING dimer. By competing with the endogenous ligand cGAMP, they lock STING in an inactive conformation, preventing its activation and translocation.

The following diagram illustrates the distinct points of intervention of these inhibitor classes within the cGAS-STING signaling pathway.

IFN_Reporter_Assay cluster_workflow IFN-β Reporter Assay Workflow A 1. Seed HEK293T cells B 2. Co-transfect with STING and IFN-β-luciferase plasmids A->B C 3. Treat with inhibitor B->C D 4. Stimulate with cGAMP C->D E 5. Lyse cells D->E F 6. Measure luminescence E->F G 7. Calculate IC50 F->G

References

A Comparative Guide to Preclinical and Clinical TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node in a multitude of cellular processes, including innate immunity, inflammation, autophagy, and oncogenesis. Its dysregulation is implicated in various pathologies, making it a compelling therapeutic target. This guide provides a comprehensive review of notable preclinical and clinical TBK1 inhibitors, summarizing their quantitative data, detailing key experimental methodologies, and illustrating the core signaling pathways involved.

Introduction to TBK1 and its Inhibition

TBK1 is a serine/threonine-protein kinase that plays a pivotal role in the innate immune system. It is activated by various stimuli and phosphorylates several substrates, including interferon regulatory factors (IRFs) and components of the NF-κB signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[1] Given its central role, aberrant TBK1 activity is associated with autoimmune diseases, chronic inflammation, and certain cancers.[1][2][3] TBK1 inhibitors primarily function by competing with ATP for the kinase's binding site, thereby blocking its phosphorylation activity and downstream signaling.[2]

Preclinical TBK1 Inhibitors: A Comparative Overview

A variety of small molecule inhibitors targeting TBK1 have been developed and characterized in preclinical studies. These compounds exhibit a range of potencies and selectivities. The following table summarizes the in vitro inhibitory activities of several prominent preclinical TBK1 inhibitors.

Table 1: In Vitro Potency of Preclinical TBK1 Inhibitors

CompoundTBK1 IC50IKKε IC50Other Notable Targets (IC50)Assay ConditionsReference(s)
BX-795 6 nM41 nMPDK1 (111 nM)Cell-free kinase assay
Amlexanox ~1-2 µM~1-2 µM-MBP phosphorylation assay
GSK8612 158 nM (pIC50: 6.8)>10 µMHighly selective over 285 other kinasesRecombinant TBK1 assay
MRT67307 19 nM160 nMULK1 (45 nM), ULK2 (38 nM)Cell-free kinase assay
BAY-985 2 nM (low ATP), 30 nM (high ATP)2 nM-ATP-competitive assay
Compound II 13 nM59 nM-Biochemical screen

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here are compiled from various sources and should be interpreted as representative values.

In Vivo Efficacy of TBK1 Inhibitors in Preclinical Models

The therapeutic potential of TBK1 inhibitors has been evaluated in various animal models of cancer and autoimmune disease. These studies provide crucial insights into the in vivo activity and potential clinical utility of these compounds.

Table 2: Summary of In Vivo Efficacy of Select TBK1 Inhibitors

CompoundAnimal ModelDisease ModelDosing RegimenKey FindingsReference(s)
Amlexanox Nude miceMelanoma xenograftNot specifiedSignificantly reduced tumor growth
Compound II Trex1-/- miceAutoimmune disease (AGS-like)Not specifiedAmeliorated autoimmune phenotypes, increased survival
Exo Therapeutics Inhibitor TREX-1 null miceAutoimmune diseaseOral administrationDramatic reduction of pro-inflammatory cytokines (IFN-β, CXCL10)
BX-795 MiceOsteoarthritisIntra-articular injectionAmeliorated cartilage degeneration and reduced pain

Clinical Development of TBK1 Inhibitors

Several TBK1 inhibitors have progressed into clinical trials, primarily in the fields of oncology and inflammatory diseases.

Momelotinib (MMB) , a JAK1/2 inhibitor with additional activity against TBK1, has undergone extensive clinical investigation for the treatment of myelofibrosis. The phase 3 MOMENTUM trial (NCT04173494) demonstrated that momelotinib was superior to danazol in improving symptoms, reducing spleen size, and addressing anemia in myelofibrosis patients previously treated with a JAK inhibitor.

Table 3: Key Clinical Trials of Momelotinib in Myelofibrosis

Trial IdentifierPhaseStatusKey EndpointsSummary of Results
MOMENTUM (NCT04173494) 3CompletedTotal Symptom Score (TSS) response, transfusion independence, spleen volume reduction.Momelotinib showed statistically significant improvements in symptoms, spleen size, and anemia compared to danazol.
SIMPLIFY-1 (NCT01969838) 3CompletedSplenic response rate, transfusion independence.Momelotinib was non-inferior to ruxolitinib for splenic response but did not meet non-inferiority for symptom response. Anemia-related endpoints favored momelotinib.
SIMPLIFY-2 (NCT02101268) 3CompletedSplenic response rate.The primary endpoint of spleen superiority over best available therapy (mostly ruxolitinib) was not met.

Amlexanox has been investigated in clinical trials for metabolic disorders such as obesity and type 2 diabetes. Its potential for treating autoimmune diseases like systemic lupus erythematosus (SLE) is also being explored due to its ability to inhibit type I interferon production and suppress B cell differentiation in vitro. However, specific clinical trial data for Amlexanox in autoimmune diseases is still emerging.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate TBK1 inhibitors, the following diagrams illustrate the core TBK1 signaling pathway and a typical experimental workflow for inhibitor testing.

TBK1_Signaling_Pathway TBK1 Signaling in Innate Immunity cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_output Cellular Response Viral/Bacterial PAMPs Viral/Bacterial PAMPs cGAS/STING cGAS/STING Viral/Bacterial PAMPs->cGAS/STING TLRs/RLRs TLRs/RLRs Viral/Bacterial PAMPs->TLRs/RLRs TBK1 TBK1 cGAS/STING->TBK1 Activation TLRs/RLRs->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NF-kB Pathway NF-kB Pathway TBK1->NF-kB Pathway Activation p-IRF3 (dimer) p-IRF3 (dimer) IRF3->p-IRF3 (dimer) Dimerization Type I IFNs Type I IFNs p-IRF3 (dimer)->Type I IFNs Gene Transcription Inflammatory Cytokines Inflammatory Cytokines NF-kB Pathway->Inflammatory Cytokines Gene Transcription Inhibitor Inhibitor Inhibitor->TBK1 Inhibition Experimental_Workflow Workflow for Preclinical Evaluation of TBK1 Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Kinase_Assay->IC50 Cell_Viability Cell-Based Assays (e.g., MTT, CellTiter-Glo) Western_Blot Target Engagement (Western Blot for p-TBK1, p-IRF3) Cell_Viability->Western_Blot Animal_Model Select Animal Model (e.g., Xenograft, Autoimmune) Western_Blot->Animal_Model Lead Compound Selection IC50->Cell_Viability Treatment Administer Inhibitor Animal_Model->Treatment Efficacy_Assessment Assess Efficacy (Tumor volume, Clinical score) Treatment->Efficacy_Assessment PD_Biomarkers Pharmacodynamics (Cytokine levels, Target phosphorylation) Treatment->PD_Biomarkers Compound_Library Compound_Library Compound_Library->Kinase_Assay

References

A Comparative Analysis of (Rac)-BAY-985 and its Enantiopure Form, BAY-985, as TBK1/IKKε Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the racemic mixture (Rac)-BAY-985 and its resolved (R)-enantiomer, BAY-985, potent and selective inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This document summarizes available activity data, outlines experimental methodologies, and visualizes the relevant signaling pathway to inform research and development decisions.

Data Presentation: In Vitro Activity Comparison

The following table summarizes the reported in vitro inhibitory activities of this compound and BAY-985 against their primary targets, TBK1 and IKKε. It is important to note that the data for the racemic mixture and the single enantiomer are sourced from different suppliers and may have been generated under different experimental conditions. Therefore, a direct comparison should be made with caution.

CompoundTargetIC50 (nM)Assay ConditionsSource
This compound TBK11.5Not Specified[3][4]
BAY-985 ((R)-enantiomer) TBK12Low ATP concentration[5]
30High ATP concentration
IKKε2Not Specified

Data for the (S)-enantiomer is not publicly available.

The available data suggests that both the racemic mixture and the (R)-enantiomer are highly potent inhibitors of TBK1. The slight difference in the reported IC50 values (1.5 nM for the racemate vs. 2 nM for the (R)-enantiomer at low ATP) is minor and could be attributed to variations in assay conditions between the different data sources. The activity of BAY-985 against TBK1 is shown to be dependent on the ATP concentration in the assay, a characteristic of ATP-competitive inhibitors.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of BAY-985 and its analogs are described in the primary literature. Below are generalized methodologies for key assays typically used to characterize such inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against TBK1 and IKKε is typically determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human TBK1 or IKKε enzyme.

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

  • ATP solution at a specified concentration (e.g., a low concentration near the Km for ATP, or a higher, physiological concentration).

  • Substrate (a peptide or protein that is phosphorylated by the kinase, e.g., a generic substrate like myelin basic protein or a specific peptide substrate).

  • Test compounds (this compound, BAY-985) dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™ reagent and kinase detection reagent, or TR-FRET antibody pair).

  • Microplates (e.g., 384-well plates).

Procedure:

  • A solution of the kinase and substrate in kinase buffer is added to the wells of a microplate.

  • The test compound is added to the wells at various concentrations (typically a serial dilution). A DMSO control (no inhibitor) is also included.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a set period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).

  • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured using the detection reagent.

  • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualization

TBK1/IKKε Signaling Pathway

The diagram below illustrates the central role of TBK1 and IKKε in the innate immune signaling pathway, leading to the production of type I interferons.

TBK1_IKKe_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs/DAMPs (e.g., viral DNA/RNA) PRR Pattern Recognition Receptors (PRRs) (e.g., cGAS, RIG-I) PAMPs->PRR STING STING PRR->STING Adaptors Adaptor Proteins (e.g., MAVS, TRIF) PRR->Adaptors TBK1_IKKe TBK1 / IKKε STING->TBK1_IKKe Adaptors->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation BAY985 This compound BAY-985 BAY985->TBK1_IKKe Inhibition pIRF3 p-IRF3 (dimerized) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation IFN_genes Type I Interferon Genes pIRF3_nuc->IFN_genes Transcription Interferons Type I Interferons IFN_genes->Interferons

Caption: TBK1/IKKε signaling pathway initiated by pathogen- or damage-associated molecular patterns.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of (Rac)-BAY-985

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal of (Rac)-BAY-985, a potent and selective TBK1 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it can be requested from suppliers such as MedChemExpress.[1] The following procedures are based on established best practices for the disposal of novel, biologically active small molecule kinase inhibitors, which should always be treated as potentially hazardous chemical waste.[2][3][4]

Disclaimer: This guide is intended to provide essential safety and logistical information. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or the specific protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult these primary resources before handling and disposing of any chemical.

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a designated laboratory area.

Core Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) should be worn. For handling potent compounds, consider double-gloving.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A clean, buttoned lab coat should be worn to protect from spills.

  • Respiratory Protection: Handling of the solid compound or any procedure that could generate aerosols should be conducted in a certified chemical fume hood to prevent inhalation.

Characteristics of this compound Relevant to Disposal

The following table summarizes key characteristics of this compound and general considerations for small molecule inhibitors that inform waste management decisions.

CharacteristicInformationDisposal Implication
Chemical Name This compoundUse the full chemical name on all hazardous waste labels for accurate identification.
Chemical Class Heteroarylbenzimidazole / TBK1 InhibitorAs a biologically active small molecule kinase inhibitor, it should be presumed to be toxic and require disposal as hazardous chemical waste.[2]
Physical Form Typically a solid powderSolid waste must be segregated from liquid waste. Avoid generating dust during handling and disposal.
Solubility Often dissolved in organic solvents like DMSO for experimental use.Solutions containing this compound must be disposed of as liquid hazardous waste. Do not dispose of down the drain.
Toxicity Specific toxicity data is not readily available. However, as a potent kinase inhibitor, it is designed to have strong biological effects and should be handled as a toxic substance.All waste streams containing this compound must be treated as toxic.
Environmental Fate No specific data available. Small molecule inhibitors may be toxic to aquatic life.Prevent release into the environment. Do not dispose of in regular trash or down the drain.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and removal by trained personnel.

Experimental Protocol for Waste Disposal:

  • Segregation of Waste: At the point of generation, separate waste into distinct streams.

    • Solid Waste: This includes unused or expired this compound powder, as well as any contaminated consumables such as weighing boats, pipette tips, microfuge tubes, gloves, and bench paper.

    • Liquid Waste: This stream comprises all solutions containing this compound, including stock solutions (e.g., in DMSO), working solutions, and contaminated buffers or cell culture media. Collect halogenated and non-halogenated solvent waste in separate containers if required by your institution.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.

  • Containment of Waste:

    • Use only appropriate, leak-proof, and chemically compatible containers for waste collection.

    • Containers for liquid waste should have secure, screw-top caps. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

    • Keep all waste containers closed except when actively adding waste.

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.

    • The label must include the full chemical name, "this compound," and the names and approximate concentrations of all other components in the container (e.g., DMSO, methanol).

    • Ensure the date of initial waste accumulation is recorded.

  • Storage and Removal:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should have secondary containment to control any potential spills.

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the satellite accumulation area.

    • Follow your institution's procedures to request a waste pickup from the EHS department. Do not attempt to transport the chemical waste off-site yourself.

Disposal of Empty Containers

Even "empty" containers that held this compound must be handled properly.

  • A container that held the solid compound should be considered contaminated and disposed of as solid hazardous waste.

  • For containers that held a solution, the first rinse with a suitable solvent should be collected and disposed of as liquid hazardous waste.

  • After appropriate rinsing (often a triple rinse), deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional EHS office. If you are trained and it is safe to do so, use a chemical spill kit to contain and absorb the spill. All materials used for cleanup must be disposed of as hazardous waste.

Visual Guide to Disposal Procedures

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

start Generation of This compound Waste decision_form Is the waste solid or liquid? start->decision_form solid_waste Solid Waste (e.g., powder, contaminated gloves, tips) decision_form->solid_waste Solid liquid_waste Liquid Waste (e.g., DMSO solutions, media) decision_form->liquid_waste Liquid contain_solid Collect in a labeled, compatible solid waste container. solid_waste->contain_solid contain_liquid Collect in a labeled, compatible liquid waste container. liquid_waste->contain_liquid store Store in designated Satellite Accumulation Area. contain_solid->store contain_liquid->store pickup Request pickup by EHS for proper disposal. store->pickup

Caption: Waste Segregation and Containment Workflow.

start Start: Handling this compound ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate waste at point of generation fume_hood->segregate label_waste Label container with 'Hazardous Waste' and full chemical contents segregate->label_waste close_container Keep waste container securely closed label_waste->close_container store Store in secondary containment in a designated area close_container->store request_pickup Arrange for EHS pickup when container is full or work is complete store->request_pickup

Caption: Procedural Flow for Safe Disposal.

References

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